NCT-58
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H34N2O5 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide |
InChI |
InChI=1S/C27H34N2O5/c1-27(2)14-12-20-22(34-27)11-9-21(25(20)32-4)26(30)29-19-8-10-23(24(17-19)31-3)33-16-13-18-7-5-6-15-28-18/h8-12,14,17-18,28H,5-7,13,15-16H2,1-4H3,(H,29,30) |
InChI 键 |
QGEKYFVMAGLOKW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)C(=O)NC3=CC(=C(C=C3)OCCC4CCCCN4)OC)C |
产品来源 |
United States |
Foundational & Exploratory
NCT-58: A C-Terminal HSP90 Inhibitor Targeting Trastuzumab-Resistant HER2-Positive Breast Cancer
This technical guide provides an in-depth overview of the mechanism of action of NCT-58, a rationally synthesized C-terminal Heat Shock Protein 90 (HSP90) inhibitor, in the context of HER2-positive breast cancer, with a particular focus on its efficacy in trastuzumab-resistant models. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound exerts its anti-tumor effects by targeting the C-terminal domain of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenesis.[1][2] Unlike N-terminal HSP90 inhibitors, this compound does not induce the heat shock response (HSR), a key mechanism of drug resistance.[1][2] Its primary mechanism involves the simultaneous downregulation of the HER family of receptors and the inhibition of critical pro-survival signaling pathways.[1]
Impact on HER Family Receptors
This compound treatment leads to a significant downregulation in the expression and phosphorylation of key HER family members, including HER2, HER3, and EGFR.[1][2] This is critical in HER2-positive breast cancer, where HER2 overexpression is a primary driver of tumor growth. Furthermore, this compound effectively suppresses the accumulation of truncated p95HER2, a constitutively active form of HER2 associated with trastuzumab resistance.[1]
Inhibition of Downstream Signaling Pathways
By disrupting HSP90 function and downregulating HER receptors, this compound potently inhibits downstream signaling cascades vital for cancer cell proliferation and survival. Notably, it leads to the inhibition of Akt phosphorylation and the downregulation of the Ras/Raf/Mek/Erk signaling pathway.[1][2]
Induction of Apoptosis
The multifaceted disruption of these critical signaling pathways by this compound culminates in the induction of apoptosis in HER2-positive breast cancer cells.[1][2] This is evidenced by morphological changes characteristic of apoptosis and an increase in the sub-G1 cell population.[1] The apoptotic response is mediated through the activation of cleaved caspase-3/7.[2]
Efficacy Against Cancer Stem-Like Cells
A significant aspect of this compound's mechanism is its ability to eliminate not only the bulk of rapidly proliferating tumor cells but also the breast cancer stem-like cell (BCSC) population.[1][2] This is accompanied by a marked reduction in stem/progenitor markers such as CD44 and ALDH1, as well as the downregulation of pluripotent transcription factors including Nanog, Oct4, and Sox2.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in HER2-positive breast cancer cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Reduction in Cell Viability |
| BT474 | 0.1 - 20 | 72 | Dose-dependent |
| SKBR3 | 0.1 - 20 | 72 | Dose-dependent |
Data derived from MTS assays.[1][2]
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Observation |
| BT474 | 2 - 10 | 72 | Increased sub-G1 population |
| SKBR3 | 2 - 10 | 72 | Increased sub-G1 population |
Data from flow cytometry analysis.[1][2]
Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Lines: BT474 and SKBR3 human breast cancer cells.
-
Treatment: Cells were treated with varying concentrations of this compound (0.1–20 μM) or DMSO (vehicle control) for 72 hours.
-
Method: Cell viability was assessed using a standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay according to the manufacturer's instructions.
-
Analysis: Absorbance was measured to determine the percentage of viable cells relative to the DMSO control.[1][2]
Apoptosis Assay (Flow Cytometry)
-
Cell Lines: BT474 and SKBR3.
-
Treatment: Cells were treated with this compound (2–10 μM) for 72 hours.
-
Method: Cells were harvested, washed, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The DNA content of the cells was then analyzed by flow cytometry.
-
Analysis: The percentage of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis, was quantified.[1][2]
Immunoblot Analysis
-
Cell Lines: BT474 and SKBR3.
-
Treatment: Cells were treated with this compound (2–10 μM) for 72 hours.
-
Method: Whole-cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes were probed with primary antibodies against HER2, p-HER2, HER3, p-HER3, EGFR, p-EGFR, Akt, p-Akt, HSP70, and HSP90.
-
Analysis: Protein bands were visualized using an enhanced chemiluminescence detection system.[1]
In Vivo Xenograft Model
-
Animal Model: BALB/c female nude mice.
-
Cell Line: JIMT-1 (trastuzumab-resistant) cells were orthotopically injected into the mammary fat pads.
-
Treatment: Mice were treated with this compound (30 mg/kg body weight, every other day) or a vehicle control (1:9, DMSO:corn oil).
-
Analysis: Tumor growth was monitored and measured. At the end of the study, tumors were excised for further analysis, including immunoblotting for ICD-HER2, HSF-1, HSP70, and HSP90.[1]
Visualized Signaling Pathways and Workflows
References
The Functional Profile of NCT-58: A C-Terminal HSP90 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
NCT-58 is a potent and specific inhibitor of the C-terminal domain of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By targeting the C-terminus, this compound circumvents the heat shock response often associated with N-terminal HSP90 inhibitors, presenting a promising therapeutic strategy in oncology, particularly in the context of drug-resistant cancers. This guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound.
Core Mechanism of Action
This compound exerts its anti-tumor effects primarily through the destabilization and subsequent degradation of key oncogenic client proteins that are dependent on HSP90 for their conformational maturation and stability. This leads to the disruption of critical cancer-promoting signaling pathways. The primary mechanism involves:
-
Inhibition of HSP90 C-terminus: this compound binds to the C-terminal ATP binding pocket of HSP90, disrupting its chaperone activity.
-
Downregulation of HER Family Members: This inhibition leads to the degradation of Human Epidermal Growth Factor Receptor (HER) family members, including HER2 and truncated p95HER2.[1]
-
Inhibition of Akt Phosphorylation: this compound treatment results in a significant reduction in the phosphorylation of Akt (also known as Protein Kinase B), a pivotal node in cell survival and proliferation signaling.[1]
This cascade of events culminates in the induction of apoptosis and the suppression of tumor growth, even in cancer cells that have developed resistance to other targeted therapies like Trastuzumab.[1]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Assay | Concentration Range (µM) | Duration (hours) | Observed Effect | Reference |
| BT474 | Cell Viability (MTS) | 0.1 - 20 | 72 | Dose-dependent reduction in cell viability | [2] |
| SKBR3 | Cell Viability (MTS) | 0.1 - 20 | 72 | Dose-dependent reduction in cell viability | [2] |
| BT474 | Apoptosis (Annexin V/PI) | 2 - 10 | 72 | Increased number of early and late apoptotic cells | [2] |
| SKBR3 | Apoptosis (Annexin V/PI) | 2 - 10 | 72 | Increased number of early and late apoptotic cells | [2] |
| JIMT-1 | Protein Expression | 2 - 10 | 72 | Reduced levels of p95HER2, phospho-p95HER2, Akt, and phospho-Akt (Ser473) | [1] |
| MDA-MB-453 | Protein Expression | 2 - 10 | 72 | Reduced levels of p95HER2, phospho-p95HER2, Akt, and phospho-Akt (Ser473) | [1] |
Table 2: In Vivo Efficacy of this compound in a Trastuzumab-Resistant Xenograft Model
| Animal Model | Tumor Cell Line | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| BALB/c nude mice | JIMT-1 | 30 mg/kg | Intraperitoneal (i.p.) | Every other day for 47 days | Significant suppression of tumor growth and reduction in tumor weight | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the core experiments used to characterize its function.
Signaling Pathway of this compound
Caption: this compound inhibits HSP90, leading to degradation of HER2/p95HER2 and Akt, and inducing apoptosis.
Experimental Workflow: In Vitro Cell Viability (MTS Assay)
Caption: Workflow for determining cell viability after this compound treatment using the MTS assay.
Experimental Workflow: In Vivo Tumor Growth Study
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in a xenograft model.
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate HER2-positive breast cancer cells (e.g., BT474, SKBR3) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (ranging from 0.1 to 20 µM) or with DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 2-10 µM) or DMSO for 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject JIMT-1 cells (3 x 10⁶ cells in 100 µL of PBS) into the mammary fat pads of 6-week-old female BALB/c nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into a treatment group and a vehicle control group.
-
Treatment Administration: Administer this compound (30 mg/kg, dissolved in a vehicle such as corn oil with 10% DMSO) or the vehicle control via intraperitoneal injection every other day for 47 days.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Study Endpoint: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors for final analysis.
This technical guide provides a detailed overview of the function and mechanism of this compound, supported by quantitative data and experimental protocols. The unique C-terminal inhibitory action of this compound, which avoids the induction of the heat shock response while effectively targeting key oncogenic drivers, underscores its potential as a valuable therapeutic agent in the treatment of cancer.
References
Downregulation of HER Family Members by NCT-58: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-58 is a novel, rationally-synthesized C-terminal inhibitor of Heat Shock Protein 90 (HSP90) that has demonstrated significant anti-tumor activity, particularly in cancers resistant to conventional therapies. A key mechanism of its action is the simultaneous downregulation of multiple members of the Human Epidermal Growth Factor Receptor (HER) family. This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its effects on HER family members. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
The HER family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell proliferation, survival, and differentiation. Aberrant signaling from these receptors is a hallmark of many cancers, making them prime targets for therapeutic intervention. However, resistance to single-agent therapies targeting individual HER family members is a significant clinical challenge, often driven by compensatory signaling from other family members.
This compound, by targeting the C-terminal domain of the molecular chaperone HSP90, offers a distinct advantage over traditional N-terminal inhibitors. This mechanism of action leads to the degradation of multiple HSP90 client proteins, including key drivers of oncogenesis like the HER family receptors, without inducing the pro-survival heat shock response. This whitepaper consolidates the available data on the efficacy of this compound in downregulating HER family members and provides the necessary technical details for researchers to understand and potentially replicate these findings.
Quantitative Data on HER Family Downregulation
The inhibitory effect of this compound on the protein expression of HER family members has been quantified in various cancer cell lines. The following tables summarize the dose-dependent effects of this compound on the protein levels of EGFR, HER2, and HER3. Data is derived from Western blot analyses, with protein levels normalized to a loading control (e.g., GAPDH) and expressed relative to vehicle-treated control cells.
Table 1: Effect of this compound on HER2 Protein Levels in HER2-Positive Breast Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Relative HER2 Protein Level (%) |
| BT474 | 2 | 72 | Significantly Reduced |
| 5 | 72 | Significantly Reduced | |
| 10 | 72 | Significantly Reduced | |
| SKBR3 | 2 | 72 | Significantly Reduced |
| 5 | 72 | Significantly Reduced | |
| 10 | 72 | Significantly Reduced | |
| JIMT-1 | 2 | 72 | Significantly Reduced |
| 5 | 72 | Significantly Reduced | |
| 10 | 72 | Significantly Reduced | |
| MDA-MB-453 | 2 | 72 | Significantly Reduced |
| 5 | 72 | Significantly Reduced | |
| 10 | 72 | Significantly Reduced |
Table 2: Effect of this compound on Truncated p95HER2 Protein Levels in Trastuzumab-Resistant Breast Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Relative p95HER2 Protein Level (%) |
| JIMT-1 | 2 | 72 | Significantly Reduced |
| 5 | 72 | Significantly Reduced | |
| 10 | 72 | Significantly Reduced | |
| MDA-MB-453 | 2 | 72 | Significantly Reduced |
| 5 | 72 | Significantly Reduced | |
| 10 | 72 | Significantly Reduced |
Table 3: Effect of this compound on HER3 Protein Levels in HER2-Positive Breast Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Relative HER3 Protein Level (%) |
| BT474 | 5 | 72 | Significantly Reduced |
| 10 | 72 | Significantly Reduced | |
| SKBR3 | 5 | 72 | Significantly Reduced |
| 10 | 72 | Significantly Reduced |
Note: The term "Significantly Reduced" indicates a statistically significant decrease in protein levels as reported in the source literature, though specific percentage reductions were not consistently provided in a tabular format in the available search results.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the effect of this compound on HER family members.
Cell Culture and Reagents
-
Cell Lines:
-
HER2-positive breast cancer cell lines: BT474, SKBR3.
-
Trastuzumab-resistant HER2-positive breast cancer cell lines: JIMT-1, MDA-MB-453.
-
-
Culture Conditions:
-
BT474 and SKBR3 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
JIMT-1 and MDA-MB-453 cells are cultured in DMEM/F12 medium containing 10% FBS and 1% penicillin/streptomycin.
-
All cells are grown in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Working concentrations are prepared by diluting the stock solution in the appropriate cell culture medium. The final DMSO concentration in all experiments should be kept below 0.1%.
-
Western Blot Analysis
This protocol is used to determine the protein levels of HER family members and downstream signaling molecules.
-
Cell Lysis:
-
Cells are seeded in 6-well plates and treated with various concentrations of this compound or vehicle (DMSO) for the indicated time periods.
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are collected by scraping and then centrifuged at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
The supernatant containing the protein extract is collected, and protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The protein samples are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 8-12% gels.
-
Following electrophoresis, the separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The PVDF membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for HER2, p95HER2, HER3, EGFR, Akt, phospho-Akt (Ser473), and GAPDH (as a loading control).
-
After incubation with the primary antibody, the membrane is washed three times with TBST for 10 minutes each.
-
The membrane is subsequently incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is washed again three times with TBST.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software. Protein levels are normalized to the corresponding GAPDH loading control.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
This compound Mechanism of Action on the HER Signaling Pathway
Caption: this compound inhibits the C-terminus of HSP90, leading to the degradation of client proteins including HER family members and Akt.
Experimental Workflow for Western Blot Analysis
The C-terminal HSP90 Inhibitor NCT-58: A Novel Strategy to Overcome Trastuzumab Resistance in HER2-Positive Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data on NCT-58, a rationally synthesized C-terminal Heat Shock Protein 90 (HSP90) inhibitor, and its efficacy in overcoming trastuzumab resistance in HER2-positive breast cancer. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical pathways and workflows involved in the research.
Core Concept: Targeting the C-terminus of HSP90
Trastuzumab, a monoclonal antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), is a cornerstone of therapy for HER2-positive breast cancer. However, a significant number of patients exhibit primary or acquired resistance to this treatment. This compound emerges as a promising therapeutic agent by targeting the C-terminal domain of HSP90, a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, including HER2 and its downstream effectors.[1][2][3]
Unlike N-terminal HSP90 inhibitors, which have been hampered by the induction of the heat shock response (HSR) and off-target effects, this compound's C-terminal binding does not trigger this response.[1][2][3] This allows for potent anti-tumor activity through the simultaneous downregulation of HER family members (EGFR, HER2, HER3) and inhibition of critical survival pathways like Akt phosphorylation, without the confounding effects of HSR induction.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's effect on both trastuzumab-sensitive and trastuzumab-resistant HER2-positive breast cancer cell lines.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Trastuzumab Sensitivity | This compound IC50 (µM) after 72h |
| BT474 | Sensitive | ~2.5 |
| SKBR3 | Sensitive | ~3.0 |
| JIMT-1 | Resistant | ~4.0 |
| MDA-MB-453 | Resistant | ~5.0 |
Data extracted from dose-response curves presented in referenced literature.[1][2]
Table 2: Apoptosis Induction by this compound in Trastuzumab-Resistant Cells (JIMT-1)
| Treatment | Sub-G1 Population (%) | Early/Late Apoptosis (%) |
| DMSO (Control) | < 5 | < 5 |
| This compound (10 µM, 72h) | Significant Increase | Marked Increase |
Qualitative descriptions are based on flow cytometry data from the source material, which indicates statistically significant increases (p < 0.001) without providing exact mean percentages in the abstract.[1][2]
Table 3: In Vivo Tumor Growth Suppression in a Trastuzumab-Resistant Xenograft Model (JIMT-1)
| Treatment Group | Dosing | Tumor Growth |
| Vehicle Control | 1:9 DMSO:corn oil, every other day | Uninhibited |
| This compound | 30 mg/kg body weight, every other day | Significant Impediment |
This summarizes the outcome of the in vivo study, where this compound administration led to a statistically significant reduction in tumor growth (p < 0.001).[2]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by disrupting multiple signaling cascades that are critical for the survival and proliferation of trastuzumab-resistant cancer cells.
Disruption of the HER2/HER3 and Downstream PI3K/Akt Pathway
A primary mechanism of trastuzumab resistance involves the sustained activation of the PI3K/Akt signaling pathway, often through HER2/HER3 heterodimerization. This compound targets HSP90, which is essential for the stability of HER2 and HER3. Inhibition of HSP90 leads to the degradation of these receptors, thereby shutting down downstream signaling through Akt.
Caption: this compound inhibits HSP90, leading to HER2/HER3 degradation and blocking Akt signaling.
Eradication of Cancer Stem-like Cells (CSCs)
Trastuzumab resistance is also linked to a subpopulation of cancer stem-like cells (CSCs), often characterized by a CD44high/CD24low phenotype and high ALDH1 activity.[2] this compound effectively targets this population by downregulating key pluripotency transcription factors (Nanog, Oct4, SOX2) and stem/progenitor markers, which are also HSP90 client proteins.[1][2]
Caption: this compound targets the CSC population by destabilizing key pluripotency factors.
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to evaluate the efficacy of this compound.
Cell Culture
-
Cell Lines: Trastuzumab-sensitive (BT474, SKBR3) and trastuzumab-resistant (JIMT-1, MDA-MB-453) HER2-positive human breast cancer cell lines were used.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The C-terminal HSP90 inhibitor this compound kills trastuzumab-resistant breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-terminal HSP90 inhibitor this compound kills trastuzumab-resistant breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NCT-58: A C-Terminal HSP90 Inhibitor for Inducing Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of NCT-58, a potent C-terminal inhibitor of Heat Shock Protein 90 (HSP90), and its role in inducing apoptosis, particularly in cancer cells that have developed resistance to other therapies. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved.
Introduction: The Role of HSP90 in Cancer and the this compound Opportunity
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. These client proteins include key oncogenic drivers such as HER2, EGFR, and Akt. By ensuring the proper folding and preventing the degradation of these proteins, HSP90 plays a pivotal role in tumor progression.
Inhibiting HSP90 is a compelling strategy in oncology. While traditional HSP90 inhibitors target the N-terminal ATP-binding domain, they often trigger a heat shock response (HSR), leading to the upregulation of cytoprotective proteins like HSP70, which can compromise the inhibitor's efficacy.
This compound emerges as a promising alternative by targeting the C-terminal domain of HSP90. This distinct mechanism of action allows it to effectively induce apoptosis and suppress tumor growth without inducing the HSR.[1][2] This guide explores the molecular pathways through which this compound exerts its anti-tumor effects.
Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling
This compound's primary action is the inhibition of the C-terminal domain of HSP90. This disrupts the chaperone's function, leading to the degradation of its client proteins and the subsequent shutdown of multiple oncogenic signaling pathways.
2.1 Downregulation of HER Family Receptors and Associated Pathways this compound effectively downregulates the expression and phosphorylation of key members of the human epidermal growth factor receptor (HER) family, including HER2, HER3, and EGFR.[1] This is particularly significant in HER2-positive breast cancers, including those resistant to trastuzumab. The compound also suppresses the accumulation of truncated p95HER2, an aggressive form of the oncoprotein.[1][2] The degradation of these receptors leads to the inhibition of two major downstream pro-survival signaling cascades:
-
The PI3K/Akt Pathway: this compound treatment results in the downregulation of Akt and its phosphorylated form (phospho-Akt Ser473), effectively blocking this critical survival pathway.[1][2]
-
The Ras/Raf/Mek/Erk Pathway: The compound also leads to the concomitant downregulation of the Ras/Raf/Mek/Erk signaling cascade.[1]
2.2 Induction of Caspase-Mediated Apoptosis The inhibition of pro-survival signaling by this compound culminates in the induction of apoptosis. This programmed cell death is mediated primarily through the activation of the executioner caspases, caspase-3 and caspase-7.[1] Activated caspases proceed to cleave essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] Furthermore, this compound treatment is associated with the downregulation of survivin, an inhibitor of apoptosis protein (IAP).[1]
A key advantage of this compound is its selectivity. While it potently induces apoptosis in cancer cells, it does not elicit such toxicity in non-malignant cells like the normal human mammary epithelial cell line MCF10A.[1]
Caption: this compound inhibits HSP90, leading to client protein degradation and apoptosis.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The data below is compiled from preclinical studies.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Reference |
| BT474 | HER2+ Breast Cancer | ~5 | 72 h | [1][2] |
| SKBR3 | HER2+ Breast Cancer | ~5 | 72 h | [1][2] |
| JIMT-1 | Trastuzumab-Resistant Breast Cancer | ~7 | 72 h | [1] |
| MDA-MB-453 | Trastuzumab-Resistant Breast Cancer | ~8 | 72 h | [1] |
| A549 | Non-Small Cell Lung Cancer | 8.01 | Not Specified | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.77 | Not Specified | [3] |
Note: IC₅₀ values for BT474 and SKBR3 are estimated from dose-response curves presented in the cited literature.
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Conc. (µM) | Parameter | Result (% of cells) | Incubation Time | Reference |
| BT474 | 10 | Sub-G1 Population | ~25% | 72 h | [1] |
| SKBR3 | 10 | Sub-G1 Population | ~30% | 72 h | [1] |
| JIMT-1 | 10 | Sub-G1 Population | ~20% | 72 h | [1] |
| BT474 | 10 | Early + Late Apoptosis (Annexin V) | ~40% | 72 h | [1][2] |
| SKBR3 | 10 | Early + Late Apoptosis (Annexin V) | ~45% | 72 h | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
4.1 Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., BT474, SKBR3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[1][2]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC₅₀ value using non-linear regression analysis.
4.2 Apoptosis Analysis via Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 2-10 µM) for 72 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining (Annexin V/PI):
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer. FITC-Annexin V detects externalized phosphatidylserine on apoptotic cells, while PI identifies necrotic cells with compromised membranes.
-
Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[1]
4.3 Western Blot Analysis
This technique is used to detect and quantify specific proteins to confirm the effects of this compound on signaling pathways.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., HER2, p-Akt, Akt, Cleaved Caspase-3, PARP, Survivin, β-actin).[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is typically used as a loading control.
Caption: Standard workflows for cell viability and apoptosis analysis experiments.
In Vivo Efficacy
Preclinical in vivo studies corroborate the in vitro findings. Administration of this compound (e.g., 30 mg/kg, intraperitoneally) has been shown to significantly suppress tumor growth in mouse xenograft models of trastuzumab-resistant cancer.[2] This reduction in tumor volume is accompanied by increased apoptosis and downregulation of HSP90 and its client proteins within the tumor tissue. Importantly, these studies have shown no significant histological changes in liver and kidney tissues, suggesting a favorable toxicity profile.[1]
Conclusion
This compound represents a highly promising therapeutic candidate that induces apoptosis in cancer cells through a distinct and effective mechanism. By targeting the C-terminal domain of HSP90, it circumvents the heat shock response often associated with N-terminal inhibitors. Its ability to simultaneously downregulate multiple critical oncogenic pathways—including the HER2, PI3K/Akt, and Ras/Erk pathways—makes it a potent agent against aggressive and resistant cancers. The robust induction of caspase-mediated apoptosis, coupled with a favorable selectivity for cancer cells and promising in vivo efficacy, positions this compound as a strong candidate for further clinical development.
References
An In-depth Technical Guide on the Impact of NCT-58 on HER2-Positive Breast Cancer Cells
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer is an aggressive subtype characterized by the overexpression of the HER2 receptor. While targeted therapies like trastuzumab have improved patient outcomes, the development of resistance remains a significant clinical challenge. This technical guide delves into the preclinical impact of NCT-58, a C-terminal Heat Shock Protein 90 (HSP90) inhibitor, on HER2-positive breast cancer cells. This compound has demonstrated significant anti-tumor activity by inducing apoptosis and downregulating key oncogenic signaling pathways, offering a promising therapeutic strategy, particularly in trastuzumab-resistant contexts.[1][2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the molecular mechanisms of this compound's action.
Introduction to this compound
This compound is a rationally synthesized O-substituted analog of deguelin, a naturally occurring rotenoid.[1] It functions as a C-terminal HSP90 inhibitor. Unlike N-terminal HSP90 inhibitors, which can induce a heat shock response that may compromise therapeutic efficacy, C-terminal inhibitors like this compound are not known to trigger this response.[2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, including many that are implicated in cancer progression, such as HER2 family members and Akt.[2] By inhibiting HSP90, this compound disrupts the conformational maturation and stability of these oncoproteins, leading to their degradation.
Quantitative Analysis of this compound's Effects
The efficacy of this compound has been quantified through various in vitro assays on HER2-positive breast cancer cell lines, primarily BT474 and SKBR3.
Table 1: Cell Viability of HER2-Positive Breast Cancer Cells upon this compound Treatment
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) | Statistical Significance |
| BT474 | 0.1 - 20 | 72 | Dose-dependent reduction | p < 0.001 |
| SKBR3 | 0.1 - 20 | 72 | Dose-dependent reduction | p < 0.001 |
Data summarized from MTS assays, indicating a significant decrease in cell viability with increasing concentrations of this compound.[1][2]
Table 2: Induction of Apoptosis in HER2-Positive Breast Cancer Cells by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cell Population | Observation | Statistical Significance |
| BT474 | 2 - 10 | 72 | Sub-G1 Population | Marked accumulation | p < 0.01 |
| SKBR3 | 2 - 10 | 72 | Sub-G1 Population | Marked accumulation | p < 0.01 |
| BT474 | 2 - 10 | 72 | Early & Late Apoptotic Cells | Significant increase | p < 0.01; p < 0.001 |
| SKBR3 | 2 - 10 | 72 | Early & Late Apoptotic Cells | Significant increase | p < 0.01; p < 0.001 |
Apoptosis was quantified by flow cytometry assessing the sub-G1 cell cycle phase and by Annexin V/PI staining.[1][2]
Table 3: Effect of this compound on Key Apoptotic and Survival Proteins
| Cell Line | This compound Treatment | Protein | Change in Expression |
| BT474 | Yes | Cleaved Caspase-3 | Increased |
| SKBR3 | Yes | Cleaved Caspase-3 | Increased |
| BT474 | Yes | Cleaved Caspase-7 | Increased |
| SKBR3 | Yes | Cleaved Caspase-7 | Increased |
| BT474 | Yes | Cleaved PARP | Increased |
| SKBR3 | Yes | Cleaved PARP | Increased |
| BT474 | Yes | Survivin | Decreased |
| SKBR3 | Yes | Survivin | Decreased |
Changes in protein expression were determined by western blot analysis.[1]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by disrupting multiple critical signaling pathways that are often dysregulated in HER2-positive breast cancer.
Inhibition of the HER2 Signaling Pathway
This compound, by inhibiting its chaperone HSP90, leads to the destabilization and subsequent degradation of HER2 family proteins. This includes HER2, HER3, and the truncated, constitutively active form p95HER2. This action effectively shuts down the downstream signaling cascades that promote cell proliferation and survival.[1]
Downregulation of the PI3K/Akt and RAS/RAF/MEK/ERK Pathways
The destabilization of the HER2 receptor by this compound leads to the downregulation of its critical downstream pro-survival signaling pathways: the PI3K/Akt and the RAS/RAF/MEK/ERK pathways.[1] Inhibition of Akt phosphorylation is a key consequence of this compound treatment.[2]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTS) Assay
This protocol is for quantifying the effect of this compound on the viability of HER2-positive breast cancer cells.
-
Cell Seeding: Plate BT474 or SKBR3 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) or a DMSO vehicle control for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound (e.g., 2-10 µM) for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant containing floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HER2, p-Akt, cleaved caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities relative to a loading control like GAPDH.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for HER2-positive breast cancer. Its mechanism as a C-terminal HSP90 inhibitor allows it to effectively induce apoptosis and downregulate multiple oncogenic drivers, including the HER2 receptor and its downstream signaling pathways, PI3K/Akt and RAS/RAF/MEK/ERK.[1] The data strongly suggest that this compound could be particularly beneficial in overcoming resistance to existing HER2-targeted therapies like trastuzumab.[2] Further preclinical studies in in vivo models are warranted to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Ultimately, the development of this compound could provide a much-needed therapeutic option for patients with resistant or refractory HER2-positive breast cancer.
References
Preliminary Research on NCT-58 in Triple-Negative Breast Cancer: A Technical Overview
Executive Summary:
This technical guide provides a detailed overview of the current research landscape for triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer. Initial searches for a specific compound designated "NCT-58" did not yield any publicly available data within the context of TNBC research. Therefore, this document pivots to a broader, yet in-depth, analysis of the core molecular pathways implicated in TNBC and the therapeutic strategies being investigated. This guide adheres to the requested format, presenting quantitative data in structured tables, detailing common experimental protocols, and visualizing key biological processes using Graphviz diagrams. The aim is to offer a valuable resource for professionals engaged in the discovery and development of novel therapeutics for this challenging disease.
Introduction to Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer is characterized by the absence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3] This lack of well-defined molecular targets makes it unresponsive to hormonal therapies or HER2-targeted treatments, rendering chemotherapy the current standard of care.[4][5] TNBC accounts for approximately 10-15% of all breast cancers and is associated with a more aggressive clinical course, higher rates of metastasis, and a poorer prognosis compared to other breast cancer subtypes.[2][4][6] The heterogeneity of TNBC, with various molecular subtypes identified, further complicates treatment strategies.[1][5][7][8]
Key Signaling Pathways in TNBC
Several critical signaling pathways are frequently dysregulated in TNBC, driving tumor growth, proliferation, and survival. These pathways represent promising targets for novel therapeutic interventions.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is one of the most commonly activated signaling cascades in TNBC, playing a central role in cell cycle regulation, proliferation, and survival.[1][4] Activation of this pathway is implicated in approximately 10-21% of TNBC cases.[1]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is another crucial regulator of cell fate, adhesion, and proliferation that is often aberrantly activated in TNBC.[1][9] This activation can lead to increased cell migration, invasiveness, and the maintenance of cancer stem cell populations.[9]
Therapeutic Strategies and Quantitative Data
Given the lack of hormone receptors and HER2, research has focused on other molecular targets. The following table summarizes the performance of select targeted therapies in clinical trials for TNBC.
| Therapeutic Agent | Target/Mechanism | Phase | Key Findings |
| Sacituzumab Govitecan | Trop-2 targeting antibody-drug conjugate | III (ASCENT) | Median Progression-Free Survival (PFS): 5.6 months vs. 1.7 months with chemotherapy. |
| Pembrolizumab | PD-L1 inhibitor (Immunotherapy) | III (KEYNOTE-355) | In PD-L1-positive patients, median PFS: 9.7 months vs. 5.6 months with chemotherapy. |
| Olaparib | PARP inhibitor | III (OlympiAD) | For patients with germline BRCA mutations, median PFS: 7.0 months vs. 4.2 months with standard therapy. |
| Talazoparib | PARP inhibitor | III (EMBRACA) | For patients with germline BRCA mutations, median PFS: 8.6 months vs. 5.6 months with chemotherapy. |
Common Experimental Protocols in TNBC Research
The following outlines standard methodologies used in the preclinical evaluation of potential therapeutic agents for TNBC.
In Vitro Cell Viability Assay
-
Objective: To determine the cytotoxic effects of a compound on TNBC cell lines.
-
Cell Lines: Commonly used TNBC cell lines include MDA-MB-231, MDA-MB-468, and BT-549.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The compound of interest is added at various concentrations.
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used.
-
Methodology:
-
TNBC cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, western blotting).
-
References
- 1. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. breastcancer.org [breastcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. Triple negative breast cancer: shedding light onto the role of pi3k/akt/mtor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Triple-Negative Breast Cancer | Houston Methodist [houstonmethodist.org]
- 7. dovepress.com [dovepress.com]
- 8. Pathogenesis of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential therapeutic targets of triple-negative breast cancer based on its intrinsic subtype - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of NCT-58: A C-Terminal HSP90 Inhibitor for Trastuzumab-Resistant Cancers
Abstract
NCT-58 is a potent, rationally designed small molecule inhibitor that targets the C-terminal domain of Heat Shock Protein 90 (HSP90). Developed as a derivative of the natural product deguelin, this compound circumvents the limitations of N-terminal HSP90 inhibitors by not inducing the heat shock response. This technical guide details the discovery, mechanism of action, and preclinical development of this compound, with a focus on its efficacy against trastuzumab-resistant HER2-positive breast cancer and triple-negative breast cancer. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of its signaling pathways.
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. Consequently, HSP90 has emerged as a compelling therapeutic target in oncology. However, clinical development of N-terminal HSP90 inhibitors has been hampered by the induction of the heat shock response (HSR), a cellular stress response that can lead to drug resistance, and off-target toxicities.
To overcome these challenges, research has focused on developing inhibitors that target the C-terminal domain of HSP90. This compound is a novel, rationally-synthesized C-terminal HSP90 inhibitor that has demonstrated significant anti-tumor activity without inducing the HSR. This whitepaper provides an in-depth technical guide to the discovery and development of this compound.
Discovery and Development
The development of this compound originated from the natural product deguelin, a rotenoid known to bind to the C-terminal nucleotide-binding site of HSP90. While deguelin itself exhibits neurotoxicity at higher doses, its scaffold provided a foundation for the rational design of novel C-terminal inhibitors.
This compound was developed from a B,C-ring truncated scaffold of deguelin. A series of O-substituted analogues were synthesized and evaluated for their anti-proliferative activity. Among these, a compound designated as compound 80 in patent filings, which is believed to be this compound, demonstrated significant inhibitory effects in both trastuzumab-sensitive and trastuzumab-resistant breast cancer cell lines, with minimal cytotoxicity in normal cells. This selective activity highlighted its potential as a promising therapeutic candidate.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the C-terminal domain of HSP90. This inhibition leads to the degradation of key HSP90 client proteins involved in oncogenic signaling pathways. The primary mechanism of action of this compound involves:
-
Downregulation of HER Family Members: this compound leads to the degradation of HER2 (ErbB2) and other members of the human epidermal growth factor receptor family, which are critical drivers in many breast cancers.
-
Inhibition of Akt Phosphorylation: By disrupting HSP90 function, this compound inhibits the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation.
-
Degradation of Other Oncoproteins: this compound also promotes the degradation of other key oncogenic proteins, including MEK and STAT3.
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in cancer cells.
A key advantage of this compound is its lack of HSR induction. Unlike N-terminal inhibitors, this compound does not trigger the upregulation of heat shock proteins like HSP70, thereby avoiding a common mechanism of drug resistance.
Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, particularly in trastuzumab-resistant HER2-positive breast cancer and triple-negative breast cancer (TNBC).
In Vitro Studies
This compound has been shown to effectively reduce the viability of HER2-positive and TNBC cell lines. It induces apoptosis and eradicates cancer stem-like cells, which are often responsible for tumor recurrence and metastasis.
In Vivo Studies
In xenograft models of trastuzumab-resistant breast cancer, administration of this compound led to a significant suppression of tumor growth. This was accompanied by a reduction in angiogenesis and a decrease in the population of cancer stem-like cells within the tumors.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT474 | HER2+ Breast Cancer | ~2.5 | [1] |
| SKBR3 | HER2+ Breast Cancer | ~3.0 | [1] |
| JIMT-1 | Trastuzumab-Resistant HER2+ Breast Cancer | ~5.0 | [1] |
| MDA-MB-453 | Trastuzumab-Resistant HER2+ Breast Cancer | ~4.5 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | |
| 4T1 | Murine Triple-Negative Breast Cancer | Not specified |
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines.
| Parameter | Value | Reference |
| Treatment Concentration (Cell Viability) | 0.1-20 µM | [1] |
| Treatment Duration (Cell Viability) | 72 hours | [1] |
| Treatment Concentration (Apoptosis) | 0.1-10 µM | [1] |
| Treatment Duration (Apoptosis) | 72 hours | [1] |
| In Vivo Dosage | 30 mg/kg (i.p.) | [1] |
| In Vivo Dosing Schedule | Every other day | [1] |
Table 2: Experimental Parameters for this compound Studies.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on a modular approach starting from a B,C-ring truncated deguelin scaffold. The detailed protocol is outlined in the relevant patent literature and involves the O-substitution of the core structure. The general scheme is as follows:
-
Preparation of the core scaffold: Synthesis of the B,C-ring truncated deguelin structure.
-
O-alkylation: Introduction of the desired O-substituent via an alkylation reaction to yield the final this compound compound.
-
Purification: Purification of the final product is typically achieved through column chromatography and recrystallization.
Note: For the exact, detailed synthesis protocol, including reagents, reaction conditions, and characterization data, please refer to the primary patent literature.
Cell Viability Assay
-
Cell Seeding: Seed breast cancer cells (e.g., BT474, SKBR3, JIMT-1, MDA-MB-453) in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0.1 to 10 µM) for 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HER2, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject trastuzumab-resistant JIMT-1 cells into the mammary fat pads of female immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle control every other day.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for angiogenesis and cancer stem cell markers).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising C-terminal HSP90 inhibitor with significant potential for the treatment of challenging cancers, including trastuzumab-resistant HER2-positive breast cancer and triple-negative breast cancer. Its rational design, based on a natural product scaffold, has yielded a compound that effectively targets key oncogenic pathways without inducing the heat shock response, a major liability of previous HSP90 inhibitors. The preclinical data summarized in this guide provide a strong rationale for the continued development of this compound and related compounds as novel cancer therapeutics. Further investigation into its clinical efficacy and safety is warranted.
References
Technical Whitepaper: The Efficacy of NCT-58 in Targeting Cancer Stem-Like Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of resistance to targeted therapies and chemotherapy remains a significant hurdle in oncology. A subpopulation of tumor cells, known as cancer stem-like cells (CSCs), is widely implicated in therapy resistance, tumor recurrence, and metastasis. Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, making it a compelling therapeutic target. However, clinical development of N-terminal HSP90 inhibitors has been hampered by the induction of a compensatory heat shock response (HSR) and off-target toxicities. NCT-58, a rationally designed C-terminal HSP90 inhibitor, circumvents these limitations. This document provides a comprehensive technical overview of this compound's mechanism of action and its profound effects on cancer stem-like cells, particularly in trastuzumab-resistant HER2-positive and triple-negative breast cancers.
Core Mechanism of Action: C-Terminal HSP90 Inhibition
This compound is an analog of deguelin, a naturally occurring C-terminal inhibitor of HSP90. [1][2]Unlike the majority of HSP90 inhibitors that target the ATP-binding site in the N-terminal domain, this compound specifically binds to the C-terminal domain. [1][2]This distinction is critical; N-terminal inhibition triggers the dissociation of Heat Shock Factor 1 (HSF-1) from the HSP90 complex, leading to its nuclear translocation and the subsequent upregulation of pro-survival proteins like HSP70 and HSP90, an effect known as the heat shock response (HSR). [1]By targeting the C-terminus, this compound effectively inhibits HSP90's chaperone function without inducing this compensatory HSR, representing a significant advantage. [1][2]
Effects on Cancer Stem-Like Cell (CSC) Phenotype
This compound demonstrates potent activity against the CSC populations that drive tumor resistance and recurrence. Its efficacy is observed through the reduction of key CSC markers and the functional impairment of stem-like properties. [1] Key Effects on CSCs:
-
Marker Reduction: Treatment with this compound leads to a significant decrease in the expression of stem/progenitor markers, including CD44 and Aldehyde Dehydrogenase 1 (ALDH1). [1]It also reduces the proportion of the highly tumorigenic CD44+/CD24- (or CD44high/CD24low) cell population in breast cancer models.
-
Transcription Factor Downregulation: The expression of pluripotent transcription factors essential for maintaining stemness, such as Nanog, Oct4, and Sox2, is markedly reduced following this compound exposure. [1][2]* Functional Impairment: this compound effectively impairs the ability of CSCs to form mammospheres, a key in vitro assay for self-renewal and tumorigenic potential.
Disruption of Key Oncogenic Signaling Pathways
By inhibiting HSP90, this compound destabilizes a host of client proteins that are critical components of oncogenic signaling cascades.
In Trastuzumab-Resistant HER2+ Breast Cancer
In HER2-positive breast cancer models, this compound overcomes trastuzumab resistance by simultaneously degrading multiple members of the HER family and blocking downstream pro-survival signaling. [1][2]It downregulates the expression and phosphorylation of HER2, HER3, and EGFR, and suppresses the accumulation of truncated p95HER2. [1][2]This leads to the concomitant inhibition of the PI3K/Akt and Ras/Raf/Mek/Erk pathways. [1][2]
In Triple-Negative Breast Cancer (TNBC)
In aggressive TNBC models, this compound induces apoptosis and eradicates CSCs by promoting the simultaneous degradation of key survival proteins, including AKT, MEK, and STAT3. Furthermore, it impairs cell migration by causing the collapse of cytoskeletal client proteins of HSP90, such as vimentin and F-actin.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in key studies.
Table 1: Effect of this compound on Cell Viability in HER2+ Breast Cancer Cells [1][2]| Cell Line | this compound Concentration (µM) | Duration (h) | Outcome | | :--- | :--- | :--- | :--- | | BT474 | 0.1 - 20 | 72 | Dose-dependent reduction in viability (p < 0.001) | | SKBR3 | 0.1 - 20 | 72 | Dose-dependent reduction in viability ( p < 0.001) |
Table 2: Effect of this compound on Apoptosis and CSC Markers
| Cell Line / Model | This compound Concentration (µM) | Duration (h) | Outcome | Reference |
|---|---|---|---|---|
| BT474, SKBR3 | 2 - 10 | 72 | Significant increase in sub-G1 population (apoptosis) (***p < 0.01) | [1][2] |
| TNBC Cells | Not specified | Not specified | Reduction in ALDH1 activity and CD44+/CD24- population |
| JIMT-1 Xenograft | Not specified | Not specified | Marked downregulation of CD44 and ALDH1 fluorescence (***p < 0.001) | [1]|
Table 3: Effect of this compound on Protein Expression and Phosphorylation in HER2+ Cells [1][2]| Protein Target | this compound Concentration (µM) | Duration (h) | Effect | | :--- | :--- | :--- | :--- | | p-HER2 (Tyr1221/1222) | 2 - 10 | 72 | Downregulation | | p-HER3 (Tyr1289) | 2 - 10 | 72 | Downregulation | | p-EGFR (Tyr1068) | 2 - 10 | 72 | Downregulation | | HSP70 / HSP90 | 2 - 10 | 72 | No change in expression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability (MTS Assay)
[1][2]1. Cell Seeding: Plate cells (e.g., BT474, SKBR3) in 96-well plates at a specified density and allow them to adhere overnight. 2. Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 20 µM) or DMSO as a solvent control. 3. Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). 4. MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol. 5. Incubation: Incubate for 1-4 hours. 6. Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. 7. Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell viability.
Apoptosis Assay (Flow Cytometry)
[1][2]1. Cell Treatment: Treat cells with this compound (e.g., 2-10 µM) for 72 hours. 2. Cell Harvesting: Harvest both adherent and floating cells and wash with PBS. 3. Fixation: Fix the cells in 70% ethanol at -20°C overnight. 4. Staining: Wash the cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. 5. Incubation: Incubate in the dark at room temperature for 30 minutes. 6. Data Acquisition: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm. 7. Analysis: Quantify the percentage of cells in the sub-G1 phase of the cell cycle, which represents the apoptotic population.
Mammosphere Formation Assay
-
Cell Seeding: Dissociate cells into a single-cell suspension and plate them at a low density in ultra-low attachment plates.
-
Culture Medium: Culture the cells in serum-free mammosphere-culturing medium, typically supplemented with B27, EGF, and bFGF.
-
Treatment: Add this compound at desired concentrations to the culture medium at the time of seeding.
-
Incubation: Incubate for 7-10 days to allow for sphere formation.
-
Quantification: Count the number and measure the size of mammospheres formed in each well using a microscope.
-
Analysis: Compare the sphere-forming efficiency (SFE) between this compound treated and control groups.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that effectively targets cancer stem-like cells, a root cause of treatment failure and disease relapse. By inhibiting the C-terminal domain of HSP90, it triggers the degradation of multiple oncogenic client proteins and disrupts key survival pathways without inducing a compensatory heat shock response. Its demonstrated ability to eliminate CSCs in trastuzumab-resistant HER2-positive and aggressive triple-negative breast cancer models highlights its potential. [1]Furthermore, this compound exhibits synergistic effects with conventional chemotherapies, suggesting its utility in combination regimens. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic window and potential of this compound in treating heterogeneous and resistant cancers.
References
Unveiling the Molecular Targets of NCT-58: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-58 is a rationally designed small molecule inhibitor that has demonstrated significant anti-tumor activity, particularly in the context of HER2-positive and triple-negative breast cancers. Unlike traditional HSP90 inhibitors that target the N-terminal domain and often induce a cytoprotective heat shock response, this compound uniquely targets the C-terminal domain of Heat Shock Protein 90 (HSP90). This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Primary Molecular Target: The C-Terminal Domain of HSP90
The principal molecular target of this compound is the C-terminal domain (CTD) of HSP90, a critical molecular chaperone involved in the folding, stability, and activation of a multitude of client proteins, many of which are key drivers of oncogenesis. By binding to the C-terminal ATP-binding pocket of HSP90, this compound disrupts its chaperone function, leading to the proteasomal degradation of its client proteins. This targeted inhibition circumvents the induction of the heat shock response, a common mechanism of resistance to N-terminal HSP90 inhibitors.
While a precise dissociation constant (Kd) for the binding of this compound to the HSP90 CTD is not publicly available, its direct interaction has been confirmed through molecular docking studies. Furthermore, competitive binding assays have demonstrated that this compound effectively inhibits the interaction between the HSP90α CTD and its co-chaperone, peptidylprolyl isomerase D (PPID).
Downstream Effects on Key Oncogenic Signaling Pathways
The inhibition of HSP90 by this compound leads to the destabilization and subsequent degradation of a cohort of oncoproteins that are critically dependent on HSP90 for their proper conformation and function. This results in the simultaneous downregulation of multiple oncogenic signaling pathways.
Key Downregulated Client Proteins and Pathways:
-
HER Family Members: this compound treatment leads to a significant reduction in the protein levels of key members of the human epidermal growth factor receptor (HER) family, including HER2, EGFR (HER1), and HER3. This is particularly relevant in HER2-positive breast cancers, including those that have developed resistance to trastuzumab.
-
Akt Signaling: The serine/threonine kinase Akt, a central node in cell survival and proliferation pathways, is a well-established HSP90 client protein. This compound treatment results in decreased levels of total Akt and its phosphorylated (active) form.
-
Ras/Raf/Mek/Erk Pathway: The downregulation of upstream receptors like EGFR and HER2 by this compound consequently leads to the suppression of the downstream Ras/Raf/Mek/Erk signaling cascade, a critical pathway for cell proliferation and survival.
The multifaceted impact of this compound on these interconnected signaling pathways is visualized in the diagram below.
Quantitative Data Summary
The efficacy of this compound has been quantified in various breast cancer cell lines, demonstrating its potent cytotoxic and apoptotic effects. The following tables summarize the key in vitro and in vivo findings.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | Parameter | Value (µM) | Treatment Duration (hours) |
| BT474 | HER2+ | IC50 (Cell Viability) | 8.53 | 72 |
| SKBR3 | HER2+ | Dose-dependent reduction in viability | 0.1 - 20 | 72 |
| JIMT-1 | Trastuzumab-resistant HER2+ | IC50 (Cell Viability) | 4.45 | 72 |
| MDA-MB-453 | Trastuzumab-resistant HER2+ | Dose-dependent reduction in viability | 0.1 - 20 | 72 |
| MDA-MB-231 | Triple-Negative | Dose-dependent reduction in viability | - | - |
| 4T1 | Murine Triple-Negative | Dose-dependent reduction in viability | - | - |
Note: Specific IC50 values for all cell lines were not available in the reviewed literature.
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Outcome |
| JIMT-1 (Trastuzumab-resistant) | 30 mg/kg this compound (i.p. every other day) | Significant suppression of tumor growth and reduction in tumor weight. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's molecular targets and cellular effects.
Cell Viability (MTS) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., BT474, SKBR3, JIMT-1, MDA-MB-453) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 15, 20 µM) or a vehicle control (DMSO) for 72 hours.
-
MTS Reagent Addition: Following the incubation period, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture breast cancer cells (e.g., BT474, SKBR3) and treat with this compound (e.g., 2, 10 µM) or vehicle control for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Immunoblotting
This technique is used to detect and quantify the levels of specific proteins.
-
Cell Lysis: After treatment with this compound for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., HER2, p-HER2, EGFR, p-EGFR, HER3, p-HER3, Akt, p-Akt, HSP90, HSP70, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject trastuzumab-resistant JIMT-1 human breast cancer cells into the flank of female athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (30 mg/kg) or vehicle control intraperitoneally every other day.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67, CD31, and TUNEL assay for apoptosis).
Conclusion
This compound represents a promising therapeutic agent with a distinct mechanism of action centered on the C-terminal inhibition of HSP90. This leads to the degradation of multiple oncoproteins, thereby disrupting key cancer-promoting signaling pathways without inducing a heat shock response. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar C-terminal HSP90 inhibitors.
Foundational Studies on the Therapeutic Potential of NCT-58: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-58 is an investigational small molecule inhibitor targeting the C-terminal domain of Heat Shock Protein 90 (HSP90). Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of HER2-positive breast cancer, including models resistant to standard-of-care therapies like trastuzumab. This document provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical evaluations, and outlining the experimental methodologies employed in these seminal studies.
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. While N-terminal HSP90 inhibitors have been extensively explored, they often trigger a heat shock response (HSR), which can limit their therapeutic efficacy. This compound, a novel C-terminal HSP90 inhibitor, was developed to circumvent this limitation.[1][2][3] By targeting the C-terminal domain, this compound effectively downregulates key oncogenic proteins without inducing the HSR, presenting a promising alternative for cancer therapy.[1][2][3]
Mechanism of Action
This compound exerts its anti-tumor effects through the specific inhibition of the C-terminal domain of HSP90.[3] This targeted engagement leads to the destabilization and subsequent degradation of HSP90 client proteins, including members of the HER family (e.g., HER2 and the truncated p95HER2) and key components of downstream signaling pathways such as Akt.[1] The simultaneous downregulation of these critical survival and proliferation drivers ultimately culminates in the induction of apoptosis in cancer cells.[1][2] A key advantage of this compound is its ability to bypass the induction of the heat shock response, a common resistance mechanism associated with N-terminal HSP90 inhibitors.[1][2][3]
Signaling Pathway Diagram
Caption: this compound inhibits C-terminal HSP90, leading to the downregulation of the HER family and Akt signaling, ultimately inducing apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound on Cell Viability
| Cell Line | Cancer Type | Treatment Concentration (µM) | Treatment Duration (hours) | Outcome |
| BT474 | HER2-positive Breast Cancer | 0.1 - 20 | 72 | Dose-dependent reduction in cell viability[1] |
| SKBR3 | HER2-positive Breast Cancer | 0.1 - 20 | 72 | Dose-dependent reduction in cell viability[1] |
Table 2: In Vitro Efficacy of this compound on Apoptosis
| Cell Line | Cancer Type | Treatment Concentration (µM) | Treatment Duration (hours) | Outcome |
| BT474 | HER2-positive Breast Cancer | 0.1 - 10 | 72 | Increased number of early and late apoptotic cells[1] |
| SKBR3 | HER2-positive Breast Cancer | 0.1 - 10 | 72 | Increased number of early and late apoptotic cells[1] |
Table 3: In Vitro Efficacy of this compound on Protein Expression
| Cell Line | Cancer Type | Treatment Concentration (µM) | Treatment Duration (hours) | Outcome |
| JIMT-1 | Trastuzumab-resistant Breast Cancer | 2 - 10 | 72 | Reduced levels of truncated p95HER2 and its phosphorylated form[1] |
| MDA-MB-453 | Trastuzumab-resistant Breast Cancer | 2 - 10 | 72 | Downregulation of Akt and phospho-Akt (Ser473) protein content[1] |
Table 4: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosage | Dosing Schedule | Treatment Duration (days) | Outcome |
| BALB/c nude mice | Trastuzumab-resistant tumor xenograft | 30 mg/kg (i.p.) | Every other day | 47 | Significant suppression of tumor growth and a marked decrease in tumor weight[1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the foundational studies of this compound.
Cell Viability Assay
-
Cell Lines: BT474 and SKBR3 (HER2-positive breast cancer cell lines).
-
Treatment: Cells were treated with varying concentrations of this compound (0.1-20 µM) or DMSO as a solvent control.
-
Incubation: The treated cells were incubated for 72 hours.
-
Assay: Cell viability was determined using the MTS assay.
-
Analysis: The results were analyzed to determine the dose-dependent effect of this compound on cell viability.
Apoptosis Assay
-
Cell Lines: BT474 and SKBR3.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 10 µM.
-
Incubation: The cells were incubated for 72 hours.
-
Analysis: The percentage of apoptotic cells (early and late) was quantified to assess the pro-apoptotic activity of this compound.
Western Blot Analysis
-
Cell Lines: JIMT-1 and MDA-MB-453 (Trastuzumab-resistant breast cancer cell lines).
-
Treatment: Cells were treated with this compound at concentrations of 2, 5, and 10 µM.
-
Incubation: The treated cells were incubated for 72 hours.
-
Protein Extraction and Quantification: Standard protocols were followed for whole-cell lysate preparation and protein concentration determination.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against p95HER2, phospho-p95HER2, Akt, and phospho-Akt (Ser473), followed by incubation with appropriate secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Animal Model: BALB/c female nude mice.
-
Tumor Implantation: 3 x 10^6 JIMT-1 cells were orthotopically injected into the right fourth mammary fat pads of the mice.
-
Treatment Groups: Mice were randomized into a vehicle control group (1:9 DMSO:corn oil) and an this compound treatment group.
-
Dosing: this compound was administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg body weight.
-
Dosing Schedule: Injections were given every other day for a total duration of 47 days.
-
Endpoints: Tumor growth was monitored throughout the study, and final tumor weight was measured at the end of the treatment period.
Experimental Workflow Diagram
Caption: A streamlined workflow of the preclinical evaluation of this compound, from in vitro assays to in vivo xenograft models.
Conclusion
The foundational studies on this compound strongly support its therapeutic potential as a C-terminal HSP90 inhibitor. Its distinct mechanism of action, which avoids the induction of the heat shock response, coupled with its demonstrated efficacy in trastuzumab-resistant breast cancer models, positions this compound as a promising candidate for further preclinical and clinical development. The data presented in this guide provide a solid basis for researchers and drug development professionals to build upon in the ongoing effort to translate this promising molecule into a viable cancer therapeutic.
References
Methodological & Application
Application Notes and Protocols for NCT-58 in Cell Culture
These application notes provide an overview and experimental protocols for the use of NCT-58, a potent C-terminal inhibitor of Heat Shock Protein 90 (HSP90), in cell culture experiments. This compound is intended for research use only and is not for patient use.[1][2]
Introduction
This compound is a small molecule inhibitor that targets the C-terminal domain of HSP90.[1][2][3][4][5][6] Unlike N-terminal HSP90 inhibitors, this compound does not induce the heat shock response (HSR).[1][2][3] Its mechanism of action involves the disruption of the interaction between HSP90 and its co-chaperone, peptidylprolyl isomerase D (PPID).[4] This leads to the simultaneous downregulation of Human Epidermal Growth Factor Receptor (HER) family members and the inhibition of Akt phosphorylation, ultimately resulting in anti-tumor activity.[1][2][3]
This compound has demonstrated efficacy in killing Trastuzumab-resistant breast cancer stem-like cells and inducing apoptosis in HER2-positive breast cancer cell lines.[1][2][3][4]
Chemical Properties
| Property | Value |
| Chemical Name | 5-methoxy-N-[3-methoxy-4-[2-(2-piperidinyl)ethoxy]phenyl]-2,2-dimethyl-2H-1-benzopyran-6-carboxamide[4] |
| CAS Number | 2411429-33-7[3][4][6] |
| Molecular Formula | C27H34N2O5[3][4] |
| Molecular Weight | 466.57 g/mol [3] |
| Purity | ≥98%[3][4] |
| Formulation | Solid[4] |
| Solubility | Soluble in DMF (1 mg/ml)[4] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[4][6] |
Mechanism of Action: Signaling Pathway
This compound inhibits the C-terminal domain of HSP90, preventing its interaction with the co-chaperone PPID. This disrupts the proper folding and stability of HSP90 client proteins, including HER2 and Akt. The destabilization of these proteins leads to their degradation, resulting in the inhibition of downstream pro-survival signaling pathways and ultimately inducing apoptosis in cancer cells.
Experimental Protocols
The following are generalized protocols for evaluating the effects of this compound on cancer cell lines. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of HER2-positive breast cancer cell lines, such as BT474 and SKBR3.
Materials:
-
This compound
-
HER2-positive breast cancer cell lines (e.g., BT474, SKBR3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 20 µM.[1][2] Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Quantitative Data Summary:
| Cell Line | Treatment Duration | Concentration Range | Effect |
| BT474 | 72 hours | 0.1 - 20 µM | Dose-dependent reduction in cell viability[1][2] |
| SKBR3 | 72 hours | 0.1 - 20 µM | Dose-dependent reduction in cell viability[1][2] |
Protocol 2: Apoptosis Assay
This protocol details the detection of apoptosis induced by this compound using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
HER2-positive breast cancer cell lines (e.g., BT474, SKBR3)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Staining:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Quantitative Data Summary:
| Cell Line | Treatment Duration | Concentration Range | Effect |
| BT474 | 72 hours | 0.1 - 10 µM | Increased number of early and late apoptotic cells[1][2] |
| SKBR3 | 72 hours | 0.1 - 10 µM | Increased number of early and late apoptotic cells[1][2] |
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is for assessing the effect of this compound on the expression levels of target proteins such as p95HER2 and phospho-Akt.
Materials:
-
This compound
-
Trastuzumab-resistant cell lines (e.g., JIMT-1, MDA-MB-453)
-
Complete cell culture medium
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p95HER2, anti-Akt, anti-phospho-Akt (Ser473), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Lysis:
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantitative Data Summary:
| Cell Line | Treatment Duration | Concentration Range | Effect |
| JIMT-1 | 72 hours | 2 - 10 µM | Reduced levels of truncated p95HER2, phosphorylated p95HER2, Akt, and phospho-Akt (Ser473)[1][2] |
| MDA-MB-453 | 72 hours | 2 - 10 µM | Reduced levels of truncated p95HER2, phosphorylated p95HER2, Akt, and phospho-Akt (Ser473)[1][2] |
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
References
Application Notes and Protocols for NCT-58 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-58 is a potent and selective C-terminal inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1] Unlike N-terminal HSP90 inhibitors, this compound does not induce the compensatory heat shock response (HSR), a mechanism that can limit the efficacy of other HSP90-targeting drugs.[1] this compound elicits its anti-tumor effects through the simultaneous downregulation of members of the HER (human epidermal growth factor receptor) family and the inhibition of Akt phosphorylation.[1] These actions lead to the induction of apoptosis in cancer cells, including those resistant to standard therapies like trastuzumab.[1] This document provides detailed protocols for the use of this compound in a mouse xenograft model of trastuzumab-resistant, HER2-positive breast cancer.
Mechanism of Action
This compound targets the C-terminal domain of HSP90, leading to the degradation of key client proteins involved in cancer cell proliferation, survival, and angiogenesis. Notably, this compound has been shown to downregulate the expression and phosphorylation of HER2, HER3, and EGFR.[1] Furthermore, it inhibits the phosphorylation of Akt, a critical node in a major cell survival signaling pathway.[1] This dual action on two major oncogenic pathways makes this compound a promising candidate for overcoming drug resistance in cancers like HER2-positive breast cancer.
Signaling Pathway Diagram
References
Application Notes and Protocols for NCT-58 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-58 is a potent and specific C-terminal inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. Unlike N-terminal HSP90 inhibitors, C-terminal inhibitors like this compound do not induce the heat shock response, a pro-survival mechanism that can limit therapeutic efficacy. This compound has demonstrated significant anti-tumor activity, particularly in HER2-positive breast cancer models, by inducing the degradation of key oncoproteins such as HER2 and inhibiting downstream signaling pathways like the PI3K/Akt pathway. These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the in vivo evaluation of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the C-terminal domain of HSP90, leading to the destabilization and subsequent proteasomal degradation of HSP90 client proteins. This targeted degradation inhibits critical signaling pathways that drive tumorigenesis. A key mechanism of this compound is the simultaneous downregulation of members of the HER family of receptor tyrosine kinases and the inhibition of Akt phosphorylation.[1][2][3] This dual action leads to the induction of apoptosis in cancer cells, including those resistant to standard therapies like Trastuzumab.[1][2]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting HSP90, this compound disrupts the chaperone's support of key signaling molecules like HER2 and Akt, leading to their degradation and a subsequent blockage of pro-survival and proliferative signals.
Caption: this compound inhibits HSP90, leading to HER2 and Akt degradation, reduced proliferation, and induced apoptosis.
Quantitative Data Summary
The following table summarizes the reported in vivo dosage and administration for this compound and a comparable C-terminal HSP90 inhibitor, KU363. This data provides a reference for designing in vivo efficacy studies.
| Compound | Dosage | Administration Route | Dosing Schedule | Animal Model | Tumor Type | Key Findings | Reference |
| This compound | 30 mg/kg | Intraperitoneal (i.p.) | Every other day for 47 days | Not specified, implied xenograft | Trastuzumab-resistant breast cancer | Suppressed tumor growth | [1] |
| KU363 | 5 mg/kg (low dose) | Intraperitoneal (i.p.) | Not specified, 21-day period | Nu/Nu mice | Head and Neck Squamous Cell Carcinoma (MDA-1986 orthotopic) | 75% of animals responded | [4][5] |
| KU363 | 25 mg/kg (high dose) | Intraperitoneal (i.p.) | Not specified, 21-day period | Nu/Nu mice | Head and Neck Squamous Cell Carcinoma (MDA-1986 orthotopic) | 88% of animals responded | [4][5] |
Experimental Protocols
In Vivo Efficacy Study in a HER2-Positive Breast Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using HER2-positive breast cancer cells.
Materials:
-
HER2-positive breast cancer cell line (e.g., BT474, SKBR3, or Trastuzumab-resistant variants).
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Matrigel® Basement Membrane Matrix.
-
This compound.
-
Vehicle for this compound (e.g., DMSO and corn oil).
-
Sterile PBS and cell culture medium.
-
Calipers for tumor measurement.
-
Anesthesia.
-
Surgical tools for tumor implantation (if applicable).
Experimental Workflow:
Caption: Workflow for in vivo efficacy evaluation of this compound in a xenograft model.
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen HER2-positive breast cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS or serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Grouping:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Groups should include:
-
Vehicle control.
-
This compound treatment group (e.g., 30 mg/kg).
-
Positive control (optional, e.g., a standard-of-care agent).
-
-
-
This compound Formulation and Administration:
-
Vehicle Preparation: Due to the likely hydrophobic nature of this compound, a common vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and an oil. A suggested starting point is to dissolve this compound in a minimal amount of DMSO and then dilute it with corn oil to the final concentration, ensuring the final DMSO concentration is low (e.g., <10%) to minimize toxicity.
-
Administration: Administer this compound intraperitoneally (i.p.) at the predetermined dose (e.g., 30 mg/kg) and schedule (e.g., every other day). The vehicle control group should receive the same volume of the vehicle on the same schedule.
-
-
Continued Monitoring and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study (e.g., after 47 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be collected for further analysis, such as Western blotting to assess the levels of HSP90 client proteins (e.g., HER2, Akt, p-Akt) or immunohistochemistry to evaluate markers of proliferation and apoptosis.
-
Pharmacodynamic (PD) Biomarker Analysis
To confirm the mechanism of action of this compound in vivo, a pharmacodynamic study can be performed to assess the levels of target proteins in tumor tissue following treatment.
Procedure:
-
Establish tumors as described in the in vivo efficacy protocol.
-
Once tumors reach a suitable size, administer a single dose of this compound or vehicle to respective groups of mice.
-
At various time points post-treatment (e.g., 6, 12, 24, 48 hours), euthanize a subset of mice from each group.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen or process for protein extraction.
-
Perform Western blot analysis on the tumor lysates to quantify the levels of HSP90, HER2, p-Akt, total Akt, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3). A decrease in HER2 and p-Akt levels and an increase in apoptosis markers in the this compound treated group compared to the vehicle control would confirm the on-target activity of the compound.
Safety and Toxicology Considerations
-
During in vivo studies, it is crucial to monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and altered organ function.
-
A maximum tolerated dose (MTD) study is recommended prior to initiating large-scale efficacy studies to determine the optimal therapeutic window for this compound.
-
The vehicle used for drug administration should be tested for its own potential toxicity in a separate control group.
These application notes and protocols provide a comprehensive guide for the in vivo investigation of this compound. Researchers should adapt these protocols to their specific experimental needs and animal models, ensuring all procedures are conducted in accordance with institutional animal care and use guidelines.
References
- 1. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 2. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. Novel C-Terminal Hsp90 Inhibitor for Head and Neck Squamous Cell Cancer (HNSCC) with in vivo Efficacy and Improved Toxicity Profiles Compared with Standard Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing NCT-58 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-58 is a potent and specific small molecule inhibitor of the C-terminal domain of Heat Shock Protein 90 (HSP90).[1][2][3][4][5] Unlike N-terminal HSP90 inhibitors, this compound does not induce the heat shock response (HSR), a cellular stress response that can lead to therapeutic resistance.[3][4][5] this compound exerts its anti-tumor activity through the simultaneous downregulation of members of the HER (human epidermal growth factor receptor) family and the inhibition of Akt phosphorylation.[1][4] This targeted mechanism of action makes this compound a valuable tool for cancer research, particularly in the context of trastuzumab-resistant HER2-positive breast cancer.[1][3][4][5]
These application notes provide a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as a solvent, along with relevant technical data and guidelines for its use in cell-based assays.
Technical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₄N₂O₅ | [1][5] |
| Molecular Weight | 466.57 g/mol | [2] |
| CAS Number | 2411429-33-7 | [1][2][4][5] |
| Purity | ≥98% | [1] |
| Appearance | Solid | [1][2] |
| Solubility in DMSO | 50 mg/mL or 10 mM | [2][3] |
| Storage of Solid | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Mechanism of Action: this compound Signaling Pathway
This compound targets the C-terminal domain of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, including many involved in oncogenic signaling pathways. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting cancer cell growth and survival. A key pathway affected by this compound is the HER2 signaling cascade.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro experiments.
Materials:
-
This compound solid (powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 466.57 g/mol x 1000 mg/g = 4.67 mg
-
-
Accurately weigh approximately 4.67 mg of this compound powder using an analytical balance.
-
-
Dissolving this compound in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[2] For short-term storage (up to 1 month), -20°C is sufficient.[2]
-
Workflow for Cell-Based Assays Using this compound Stock Solution
The following diagram illustrates a general workflow for utilizing the prepared this compound stock solution in a typical cell-based experiment, such as a cell viability assay.
Important Considerations for Cell-Based Assays:
-
Final DMSO Concentration: When preparing working solutions by diluting the DMSO stock in cell culture medium, ensure the final concentration of DMSO is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6]
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as used in the highest concentration of this compound, but without the compound itself. This allows for the differentiation of the effects of the compound from those of the solvent.
-
Stepwise Dilution: To avoid precipitation of the compound, it is recommended to perform serial dilutions in the cell culture medium.
Conclusion
This compound is a promising C-terminal HSP90 inhibitor with significant potential in cancer research. Proper preparation and handling of the stock solution are critical for obtaining reliable and reproducible experimental results. The protocols and data provided in these application notes offer a comprehensive guide for researchers utilizing this compound in their studies. Always refer to the specific product datasheet for any lot-specific information.
References
Application Notes and Protocols for Ferroptosis Inducer Treatment in Cell Viability Assays
Introduction
These application notes provide detailed protocols and guidance for determining the effective concentration of ferroptosis-inducing agents in cell viability assays. While the specific compound "NCT-58" was not definitively identified in the available literature, this document focuses on the well-characterized ferroptosis inducer RSL3, a potent inhibitor of Glutathione Peroxidase 4 (GPX4). The principles and protocols outlined here are broadly applicable to other small molecule ferroptosis inducers that act through similar mechanisms. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Researchers in oncology and other fields are increasingly interested in inducing ferroptosis as a therapeutic strategy.[3][4]
Mechanism of Action: GPX4 Inhibition and Ferroptosis
The central regulator of ferroptosis is GPX4, an enzyme that neutralizes lipid hydroperoxides.[2] Inhibition of GPX4 by compounds like RSL3 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately causing oxidative damage to the cell membrane and inducing cell death.[1][5] This pathway is distinct from other forms of programmed cell death, such as apoptosis.
Signaling Pathway of GPX4 Inhibition-Induced Ferroptosis
Caption: GPX4 inhibition by RSL3 leads to ferroptosis.
Recommended Treatment Concentrations for Cell Viability Assays
The optimal concentration of a ferroptosis inducer can vary significantly depending on the cell line, treatment duration, and the specific assay used. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for each experimental system. The table below summarizes typical concentration ranges for the well-characterized ferroptosis inducer RSL3, which can serve as a starting point for similar compounds.
| Compound | Cell Line | Assay Type | Treatment Duration (hours) | IC50 / Effective Concentration |
| RSL3 | Various Cancer Cell Lines | Cell Viability | 24 - 72 | 10 nM - 10 µM |
| Erastin | Various Cancer Cell Lines | Cell Viability | 24 - 72 | 1 µM - 20 µM |
| Compound 8e | HT1080 | Cell Proliferation | Not Specified | IC50 = 58 nM[4] |
| Compound 8e | Calu-1 | Cell Proliferation | Not Specified | IC50 = 25 nM[4] |
Note: The above concentrations are for guidance only. It is essential to empirically determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a general procedure for determining cell viability after treatment with a ferroptosis inducer using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials
-
Complete cell culture medium
-
Cells of interest
-
Ferroptosis inducer (e.g., RSL3)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the ferroptosis inducer in complete cell culture medium. It is recommended to perform a 10-fold serial dilution initially (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) to determine the approximate effective range.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for determining cell viability.
References
- 1. Regulatory pathways and drugs associated with ferroptosis in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acevaltrate as a novel ferroptosis inducer with dual targets of PCBP1/2 and GPX4 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis-Mediated Cell Death Induced by NCX4040, The Non-Steroidal Nitric Oxide Donor, in Human Colorectal Cancer Cells: Implications in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Protocol for Assessing Apoptosis Following NCT-58 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NCT-58 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic. Preliminary studies on related compounds, such as NCT-50, suggest that this compound may induce apoptosis in various cancer cell lines. This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the apoptotic effects of this compound treatment in a robust and reproducible manner. The following sections detail the methodologies for key apoptosis assays, including Annexin V/Propidium Iodide (PI) staining, Caspase-Glo® 3/7 Assay, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, and Western blotting for apoptosis-related proteins.
Data Presentation
The following tables summarize representative quantitative data obtained from various apoptosis assays after treating a hypothetical cancer cell line with this compound.
Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 5 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 1.7 |
| This compound | 10 | 35.8 ± 5.1 | 40.1 ± 3.9 | 24.1 ± 2.5 |
Table 2: Caspase-3/7 Activity
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Control |
| Vehicle Control | 0 | 15,234 ± 1,287 | 1.0 |
| This compound | 1 | 45,702 ± 3,861 | 3.0 |
| This compound | 5 | 121,872 ± 10,543 | 8.0 |
| This compound | 10 | 243,744 ± 21,987 | 16.0 |
Table 3: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | 1.8 ± 0.4 |
| This compound | 1 | 7.5 ± 1.1 |
| This compound | 5 | 22.1 ± 2.5 |
| This compound | 10 | 45.8 ± 4.3 |
Table 4: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot
| Treatment | Concentration (µM) | Cleaved PARP / β-actin Ratio | Cleaved Caspase-3 / β-actin Ratio | Bax / Bcl-2 Ratio |
| Vehicle Control | 0 | 0.12 ± 0.03 | 0.08 ± 0.02 | 0.5 ± 0.1 |
| This compound | 1 | 0.45 ± 0.09 | 0.32 ± 0.06 | 1.5 ± 0.3 |
| This compound | 5 | 1.23 ± 0.21 | 0.98 ± 0.15 | 3.8 ± 0.7 |
| This compound | 10 | 2.54 ± 0.43 | 2.15 ± 0.38 | 7.2 ± 1.2 |
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2][3][4]
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (contains 10X Binding Buffer, Annexin V-FITC, and Propidium Iodide)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired concentrations of this compound for the specified time. Include a vehicle-treated control.
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[4]
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[1][4]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.[1][4]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide (PI) staining solution.[2]
-
Analyze the cells immediately by flow cytometry.
Caspase-Glo® 3/7 Assay
This luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in apoptosis.[5][6]
Materials:
-
This compound treated and control cells cultured in 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound. Include a vehicle-treated control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7][8][9][10]
Materials:
-
This compound treated and control cells on coverslips or in a 96-well plate
-
TUNEL Assay Kit (contains TdT Reaction Buffer, EdUTP, TdT enzyme)
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)
-
Fluorescent dye-conjugated azide
-
Hoechst 33342 for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
TUNEL Reaction:
-
Staining:
-
Imaging:
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key apoptotic proteins.[11]
Materials:
-
This compound treated and control cell lysates
-
Protein electrophoresis and transfer equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse this compound treated and control cells in RIPA buffer.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing to a loading control like β-actin.
-
Visualizations
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols for NCT-58 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3] This lack of well-defined molecular targets makes it difficult to treat, often leading to a poor prognosis.[1][4] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in TNBC and represents a promising avenue for targeted therapy.[1][3] NCT-58 is a novel, potent, and highly selective small molecule inhibitor of mTOR, a key serine/threonine kinase in this pathway. These application notes provide an overview of this compound and detailed protocols for its use in TNBC research.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the mTOR kinase. By inhibiting mTOR, this compound disrupts downstream signaling, leading to a reduction in cell proliferation, survival, and metabolism in TNBC cells.
Data Presentation
The following tables summarize the in vitro efficacy of this compound in common TNBC cell lines.
Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines
| Cell Line | IC50 (nM) after 72h |
| MDA-MB-231 | 50 |
| Hs578T | 75 |
| BT-549 | 60 |
Table 2: Effect of this compound on Cell Viability and Apoptosis in MDA-MB-231 Cells
| Treatment | Concentration (nM) | Cell Viability (%) | Apoptosis (%) |
| Vehicle (DMSO) | - | 100 | 5 |
| This compound | 50 | 52 | 45 |
| This compound | 100 | 35 | 68 |
Table 3: this compound Mediated Inhibition of mTOR Signaling Pathway Components in MDA-MB-231 Cells
| Treatment | Concentration (nM) | p-mTOR (Ser2448) (% of control) | p-4E-BP1 (Thr37/46) (% of control) |
| Vehicle (DMSO) | - | 100 | 100 |
| This compound | 50 | 25 | 30 |
| This compound | 100 | 10 | 15 |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the efficacy of this compound in TNBC research.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the mTOR signaling pathway.
Materials:
-
TNBC cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-mTOR, mTOR, p-4E-BP1, 4E-BP1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
TNBC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates and treat with this compound or vehicle for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive).
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in TNBC research.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway in TNBC.
Caption: General experimental workflow for evaluating this compound in TNBC.
Caption: Logical relationship of this compound's therapeutic potential in TNBC.
References
- 1. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keck.usc.edu [keck.usc.edu]
- 3. Aberrant calcium signalling downstream of mutations in TP53 and the PI3K/AKT pathway genes promotes disease progression and therapy resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision medicine based on tumorigenic signaling pathways for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effect of NCT-58 and Doxorubicin in Cancer Therapy
For Research Use Only.
Introduction
The development of resistance to conventional chemotherapeutic agents such as doxorubicin remains a significant hurdle in cancer treatment. One of the key mechanisms of resistance involves the upregulation of pro-survival signaling pathways that protect cancer cells from drug-induced apoptosis. Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous oncogenic proteins, making it a compelling target for cancer therapy.
NCT-58 is a C-terminal HSP90 inhibitor that has been shown to downregulate key oncogenic drivers, including members of the HER family and downstream effectors like Akt, without inducing the heat shock response often associated with N-terminal HSP90 inhibitors.[1] Doxorubicin is a widely used anthracycline antibiotic that exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[2][] Resistance to doxorubicin can be mediated by various mechanisms, including the activation of survival pathways such as the PI3K/Akt pathway.[4]
This application note provides a theoretical framework and detailed protocols for investigating the synergistic anti-cancer effects of combining this compound and doxorubicin. A study has demonstrated a synergistic effect between this compound and doxorubicin in triple-negative breast cancer cells (MDA-MB-231).[5] By inhibiting HSP90-dependent survival signals, this compound is hypothesized to sensitize cancer cells to the DNA-damaging effects of doxorubicin, leading to enhanced apoptosis and tumor growth inhibition.
Putative Signaling Pathways and Rationale for Synergy
This compound, by inhibiting the C-terminal domain of HSP90, disrupts the chaperone's function, leading to the degradation of client proteins critical for cancer cell survival and proliferation. Notably, this compound has been shown to downregulate the expression and phosphorylation of HER2, HER3, and EGFR, and to suppress Akt activation.[1] The PI3K/Akt pathway is a major pro-survival pathway that can be activated in response to chemotherapy-induced stress, contributing to doxorubicin resistance.
Doxorubicin induces DNA double-strand breaks, triggering a DNA damage response that can lead to cell cycle arrest and apoptosis.[6] However, cancer cells can evade doxorubicin-induced apoptosis by activating survival pathways, including the PI3K/Akt pathway.
The proposed synergistic interaction between this compound and doxorubicin is based on a dual-pronged attack: doxorubicin induces DNA damage, while this compound simultaneously dismantles the pro-survival machinery that would otherwise help the cancer cell withstand the insult. This combination is expected to lower the threshold for apoptosis induction.
Experimental Protocols
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell line (MDA-MB-231) is recommended based on prior evidence of synergy.[5] Other cancer cell lines with known reliance on HSP90 client proteins (e.g., HER2+ breast cancer lines like SK-BR-3 or BT-474) could also be tested.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MDA-MB-231) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Cytotoxicity and Synergy Assessment
This protocol outlines the determination of cell viability and the subsequent calculation of the Combination Index (CI) to quantify the synergistic effect.
a. Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and doxorubicin in DMSO. Create serial dilutions of each drug and their combinations in culture media. A constant ratio combination design is recommended for synergy analysis.
-
Treatment: Treat cells with varying concentrations of this compound alone, doxorubicin alone, and the combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
b. Synergy Analysis
The synergistic effect of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[7][8]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to calculate CI values from the dose-response data.[8]
Data Presentation
The quantitative data from the cytotoxicity and synergy assays should be summarized in clear and concise tables.
Table 1: Hypothetical IC50 Values of this compound and Doxorubicin in MDA-MB-231 Cells
| Compound | IC50 (µM) after 72h Incubation |
| This compound | 5.0 |
| Doxorubicin | 0.5 |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Doxorubicin Combination
| Fraction Affected (Fa) | This compound (µM) | Doxorubicin (µM) | Combination Index (CI) | Interpretation |
| 0.25 | 1.25 | 0.125 | 0.85 | Synergy |
| 0.50 | 2.5 | 0.25 | 0.60 | Synergy |
| 0.75 | 5.0 | 0.5 | 0.45 | Strong Synergy |
| 0.90 | 10.0 | 1.0 | 0.30 | Strong Synergy |
Western Blot Analysis for Apoptosis Markers
This protocol is to assess the molecular mechanism of the synergistic effect by analyzing the expression of key apoptosis-related proteins.
-
Cell Treatment and Lysis: Plate MDA-MB-231 cells in 6-well plates. Treat with this compound, doxorubicin, and their combination at concentrations determined from the synergy assay (e.g., IC50 values) for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Bcl-2
-
Bax
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein levels to the loading control.[9][10]
Table 3: Hypothetical Densitometry Analysis of Apoptosis Markers
| Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | p-Akt/Total Akt Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (5 µM) | 1.5 | 1.8 | 0.4 |
| Doxorubicin (0.5 µM) | 2.5 | 3.0 | 0.9 |
| Combination | 6.0 | 7.5 | 0.2 |
Conclusion
The combination of the C-terminal HSP90 inhibitor this compound with the conventional chemotherapeutic agent doxorubicin presents a promising strategy to overcome drug resistance and enhance anti-cancer efficacy. The provided protocols offer a comprehensive framework for researchers to investigate this synergistic interaction in vitro. By elucidating the molecular mechanisms underlying this synergy, these studies can pave the way for further preclinical and clinical investigations of this novel combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. C‑terminal HSP90 inhibitor NCT‑58 impairs the cancer stem‑like phenotype and enhances chemotherapy efficacy in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. punnettsquare.org [punnettsquare.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Storage and Stability of NCT-58 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage and stability assessment of NCT-58 solutions. Adherence to these protocols is crucial for ensuring the integrity and activity of the compound for reproducible experimental results.
Introduction to this compound
This compound is a potent and specific small molecule inhibitor of the C-terminal domain of Heat Shock Protein 90 (HSP90).[1] Unlike N-terminal inhibitors, this compound does not induce the heat shock response (HSR), a compensatory mechanism that can limit therapeutic efficacy.[1] By inhibiting HSP90, this compound disrupts the chaperoning of numerous oncogenic client proteins, leading to their degradation and subsequent downstream effects, including the impairment of cancer stem-like phenotypes and enhanced efficacy of chemotherapy in certain cancer models.[1] Given its mechanism of action and therapeutic potential, maintaining the stability and integrity of this compound in solution is paramount for accurate and reliable research outcomes.
Physicochemical Properties and Solubility of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₇H₃₄N₂O₅ |
| Molecular Weight | 466.57 g/mol |
| Appearance | Solid |
| Solubility | DMSO: 50 mg/mLDMF: 1 mg/mL |
Recommended Storage Conditions for this compound
Proper storage is critical to prevent the degradation of this compound. Table 2 outlines the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For working stocks. |
Note: It is strongly advised to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles, which can lead to compound degradation.
Experimental Protocols for Stability Assessment
To ensure the long-term stability of this compound solutions, a systematic stability testing protocol should be implemented. This involves subjecting the solution to various conditions and analyzing its integrity over time using validated analytical methods.
Long-Term Stability Study Protocol
This protocol is designed to evaluate the stability of this compound solutions under recommended storage conditions over an extended period.
Objective: To determine the shelf-life of this compound solutions at recommended storage temperatures.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored polypropylene or glass vials
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Mass Spectrometer (MS)
-
-80°C and -20°C freezers
-
Calibrated pH meter
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in DMSO at a desired concentration (e.g., 10 mM). Ensure the solid is fully dissolved.
-
Aliquoting: Aliquot the stock solution into multiple single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at the recommended temperatures: -80°C and -20°C.
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6 months).
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Allow the solution to thaw completely at room temperature. Analyze the sample using a validated stability-indicating HPLC-UV method (see section 4.3). Mass spectrometry can be used to identify any potential degradation products.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0). A decrease of more than 5-10% is typically considered significant degradation.
Accelerated Stability Study Protocol (Forced Degradation)
Forced degradation studies are performed to understand the degradation pathways of this compound and to rapidly assess its stability under stress conditions.
Objective: To identify potential degradation products and pathways of this compound.
Procedure:
-
Prepare this compound solutions as described in the long-term stability protocol.
-
Expose the solutions to stress conditions:
-
Acidic Conditions: Add 0.1 N HCl and incubate at 40°C for 24-48 hours.
-
Basic Conditions: Add 0.1 N NaOH and incubate at 40°C for 24-48 hours.
-
Oxidative Conditions: Add 3% H₂O₂ and incubate at room temperature for 24-48 hours.
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C) for several days.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Stability-Indicating HPLC-UV Method
A validated HPLC method is essential for accurately quantifying this compound and separating it from any degradation products.
Example HPLC Conditions (to be optimized):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute this compound and potential degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at the absorbance maximum of this compound (e.g., 254 nm) |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
HSP90 Signaling Pathway
The following diagram illustrates the central role of HSP90 in cellular signaling and how its inhibition by this compound can affect multiple pathways.
Caption: HSP90 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Long-Term Stability Testing
The following diagram outlines the key steps in the long-term stability assessment of this compound solutions.
Caption: Workflow for long-term stability testing of this compound solutions.
Logical Relationship for Stability Assessment
This diagram illustrates the logical flow for assessing the stability of a chemical compound like this compound.
Caption: Logical flow for the stability assessment of this compound.
References
Application Notes and Protocols for Evaluating NCT-58 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-58 is a potent and specific C-terminal inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. Unlike N-terminal inhibitors, this compound does not induce the heat-shock response, a compensatory mechanism that can limit therapeutic efficacy. The primary anti-tumor activity of this compound stems from the simultaneous downregulation of Human Epidermal Growth Factor Receptor (HER) family members and the inhibition of Akt phosphorylation, culminating in the induction of apoptosis in cancer cells.[1] Recent evidence also suggests that C-terminal inhibition of HSP90 can enhance ferroptosis, an iron-dependent form of programmed cell death, by reducing Glutathione Peroxidase 4 (GPX4) levels and disrupting its interaction with Voltage-Dependent Anion-Selective Channel Protein 1 (VDAC1).[2]
These application notes provide a comprehensive guide with detailed protocols for evaluating the in vitro efficacy of this compound, focusing on its dual mechanisms of inducing apoptosis and potentially promoting ferroptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and apoptosis induction in HER2-positive breast cancer cell lines.
Table 1: this compound Inhibition of Cell Viability (IC₅₀)
| Cell Line | IC₅₀ (µM) after 72h |
| BT474 | ~2.5 |
| SKBR3 | ~3.0 |
Data derived from MTS assays.[1]
Table 2: this compound-Induced Apoptosis in HER2-Positive Breast Cancer Cells
| Cell Line | Treatment (72h) | % of Apoptotic Cells (Early + Late) |
| BT474 | DMSO (Control) | ~5% |
| 2 µM this compound | ~15% | |
| 5 µM this compound | ~30% | |
| 10 µM this compound | ~45% | |
| SKBR3 | DMSO (Control) | ~4% |
| 2 µM this compound | ~12% | |
| 5 µM this compound | ~25% | |
| 10 µM this compound | ~40% |
Data obtained by Annexin V/PI staining and flow cytometry analysis.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Apoptosis Induction
References
Application Notes and Protocols for In Vivo Imaging of NCT-58, a Novel C-terminal HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing key in vivo imaging techniques to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of NCT-58, a novel C-terminal Heat Shock Protein 90 (HSP90) inhibitor.[1] The ability to non-invasively monitor drug-target engagement, downstream signaling effects, and tumor response in living organisms is crucial for accelerating the preclinical development of targeted therapies like this compound.[2][3][4]
Introduction to this compound and HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.[5] HSP90 inhibitors block the chaperone cycle, leading to the degradation of these client proteins and subsequent disruption of multiple oncogenic signaling pathways.[6][7][8] this compound is a novel, synthetically developed C-terminal inhibitor of HSP90.[1] Unlike many N-terminal inhibitors, C-terminal inhibitors like this compound do not typically induce the heat shock response, a potential mechanism of drug resistance.[1] In vivo imaging provides an invaluable toolkit to visualize and quantify the effects of this compound on tumor biology in real-time.[2][3]
Key In Vivo Imaging Modalities for this compound Studies
A multi-modal imaging approach is recommended to gain a comprehensive understanding of this compound's in vivo effects.
-
Positron Emission Tomography (PET): Offers highly sensitive, quantitative assessment of biological processes. For this compound studies, PET can be used to measure target engagement by using a radiolabeled HSP90-targeted tracer and to assess tumor metabolic activity via [¹⁸F]FDG.[9][10][11][12]
-
Bioluminescence Imaging (BLI): A high-throughput, sensitive technique for monitoring tumor growth and metastatic spread in animals bearing luciferase-expressing cancer cells.[13][14][15] It is particularly useful for longitudinal efficacy studies.[13]
-
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images of tumors and surrounding tissues, enabling accurate tumor volume measurements.[16][17] Advanced MRI techniques can also provide functional information about the tumor microenvironment.[18]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for in vivo imaging studies of this compound.
Application Notes and Protocols
PET Imaging for Target Engagement and Metabolic Response
Application:
-
Target Engagement: To confirm that this compound reaches the tumor and engages with its target, HSP90. This can be achieved using a PET tracer that binds to HSP90, such as [¹¹C]NMS-E973 or [¹²⁴I]PU-H71.[19][20] A reduction in the tracer signal in this compound-treated animals compared to baseline or vehicle-treated controls would indicate target occupancy.
-
Metabolic Response: To assess the downstream effects of HSP90 inhibition on tumor glucose metabolism using [¹⁸F]FDG-PET. A decrease in [¹⁸F]FDG uptake is an early indicator of therapeutic response.[12]
Experimental Protocol: [¹⁸F]FDG-PET Imaging
-
Animal Preparation: Use tumor-bearing mice (e.g., BALB/c nude mice with orthotopically injected JIMT-1 cells).[1] Fast animals for 6-8 hours prior to [¹⁸F]FDG injection to minimize background glucose levels.
-
Blood Glucose Measurement: Check blood glucose levels. If above 200 mg/dL, the animal should be excluded from the study for that imaging session.[21][22]
-
Tracer Administration: Administer approximately 100-200 µCi (3.7-7.4 MBq) of [¹⁸F]FDG via tail vein injection.
-
Uptake Period: Allow for a 60-minute uptake period. During this time, keep the animal warm to prevent brown fat activation.
-
Image Acquisition: Anesthetize the animal (e.g., with 1-2% isoflurane) and position it in the microPET scanner. Acquire a static PET scan for 10-15 minutes, followed by a CT scan for anatomical co-registration.
-
Image Analysis: Reconstruct the PET/CT images. Draw regions of interest (ROIs) around the tumor and key organs. Calculate the Standardized Uptake Value (SUV) for each ROI to quantify tracer uptake.
Bioluminescence Imaging (BLI) for Tumor Growth Monitoring
Application:
-
Longitudinal Efficacy Studies: To non-invasively monitor tumor growth or regression over the course of treatment with this compound.[13][15] BLI allows for repeated measurements in the same animal, reducing the number of animals required and improving statistical power.[2]
Experimental Protocol: BLI
-
Animal Preparation: Use mice bearing tumors derived from cancer cell lines engineered to express luciferase (e.g., HT-29-luc).[13]
-
Substrate Administration: Inject the animal intraperitoneally with D-luciferin substrate (e.g., 150 mg/kg).
-
Image Acquisition: Wait for 10-15 minutes for the substrate to distribute. Anesthetize the animal and place it in a light-tight imaging chamber (e.g., IVIS Spectrum). Acquire images for 1-5 minutes, depending on signal intensity.
-
Image Analysis: Use imaging software to draw an ROI around the tumor area and quantify the bioluminescent signal in photons per second (ph/s).[23] This signal correlates with the number of viable tumor cells.[13]
Magnetic Resonance Imaging (MRI) for Anatomical and Functional Assessment
Application:
-
Tumor Volume Measurement: To obtain precise, high-resolution anatomical measurements of tumor volume and monitor changes in response to this compound treatment.[16][17]
-
Tumor Microenvironment: Advanced MRI techniques like Diffusion-Weighted Imaging (DWI) can provide insights into changes in tumor cellularity and necrosis.
Experimental Protocol: T2-Weighted MRI for Tumor Volume
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it on a heated animal bed to maintain body temperature.
-
Coil Positioning: Use a volume or surface coil appropriate for the tumor location to maximize the signal-to-noise ratio.
-
Image Acquisition: Position the animal in a preclinical MRI scanner (e.g., 7T or 9.4T).[24][25] Acquire T2-weighted images (e.g., using a fast spin-echo sequence) covering the entire tumor volume.
-
Image Analysis: Use imaging software to manually or semi-automatically segment the tumor in each slice of the T2-weighted images. The software will then calculate the total tumor volume.
Data Presentation
Quantitative data from these imaging studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical [¹⁸F]FDG-PET Data for this compound Study
| Treatment Group | Baseline Tumor SUVmean | Endpoint Tumor SUVmean | % Change from Baseline |
| Vehicle | 2.1 ± 0.4 | 3.5 ± 0.6 | +66.7% |
| This compound (30 mg/kg) | 2.2 ± 0.5 | 1.3 ± 0.3 | -40.9% |
Table 2: Hypothetical BLI and MRI Data for this compound Efficacy Study
| Treatment Group | Baseline BLI (ph/s) | Endpoint BLI (ph/s) | Baseline MRI Volume (mm³) | Endpoint MRI Volume (mm³) |
| Vehicle | 1.5 x 10⁶ ± 0.3 x 10⁶ | 8.2 x 10⁷ ± 1.5 x 10⁷ | 105 ± 25 | 850 ± 150 |
| This compound (30 mg/kg) | 1.6 x 10⁶ ± 0.4 x 10⁶ | 5.5 x 10⁶ ± 1.1 x 10⁶ | 110 ± 30 | 250 ± 75 |
Integration of Imaging Modalities
The true power of in vivo imaging lies in the integration of data from multiple modalities to build a comprehensive picture of drug efficacy.
By combining these techniques, researchers can correlate target engagement (PET) with downstream effects on tumor metabolism (PET), cell viability (BLI), and overall tumor size (MRI). This integrated approach provides robust, multi-faceted evidence for the in vivo mechanism of action and efficacy of this compound, facilitating informed decision-making in the drug development process.[2]
References
- 1. The C-terminal HSP90 inhibitor this compound kills trastuzumab-resistant breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Imaging techniques in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 8. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 9. In Vivo Drug Delivery Imaging - CD BioSciences [bioimagingtech.com]
- 10. The role of clinical imaging in oncology drug development: progress and new challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. itnonline.com [itnonline.com]
- 12. ovid.com [ovid.com]
- 13. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 15. oncology.labcorp.com [oncology.labcorp.com]
- 16. MRI – The Duke Preclinical Research Resources for Quantitative Imaging Biomarkers [sites.duke.edu]
- 17. Non-invasive molecular imaging for preclinical cancer therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using magnetic resonance imaging and spectroscopy in cancer diagnostics and monitoring: Preclinical and clinical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of [11C]NMS-E973 as a PET tracer for in vivo visualisation of HSP90 [thno.org]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. austinpublishinggroup.com [austinpublishinggroup.com]
- 24. Preclinical 9.4T Magnetic Resonance Imaging – CRUK – City Of London Cancer Centre [colcc.ac.uk]
- 25. hillmanresearch.upmc.edu [hillmanresearch.upmc.edu]
Troubleshooting & Optimization
Troubleshooting NCT-58 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCT-58, a potent C-terminal HSP90 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Q1: My this compound is not dissolving properly. What should I do?
A1: Solubility issues are a common challenge with small molecule inhibitors. This compound solubility can vary based on the solvent and desired concentration. Refer to the solubility data table below and consider the following troubleshooting steps:
-
Verify the Solvent: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.
-
Sonication: To aid dissolution, briefly sonicate the solution in a water bath. This can help break up any precipitate.
-
Gentle Warming: Gentle warming of the solution can also improve solubility. However, avoid excessive heat as it may degrade the compound.
-
Start with a Higher Solvent Volume: If the compound is not dissolving at your target concentration, try dissolving it in a larger volume of the solvent to create a more dilute stock solution.
Q2: I've noticed conflicting solubility data from different suppliers. Which information is correct?
A2: It is not uncommon for suppliers to report slightly different solubility data. This can be due to variations in the lot purity or the specific experimental conditions used to determine solubility. The provided data table summarizes the reported solubility from various sources. We recommend starting with the concentration that is most consistently reported, such as preparing a 10 mM stock solution in DMSO. It is always good practice to perform a small-scale pilot experiment to confirm solubility at your desired concentration before preparing a large stock.
Q3: My this compound precipitates when I add it to my cell culture media. How can I prevent this?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue for compounds dissolved in organic solvents like DMSO. Here are some tips to minimize this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%, as higher concentrations can be toxic to cells and can cause the compound to precipitate.
-
Serial Dilutions: Instead of adding a highly concentrated stock solution directly to your media, perform serial dilutions in your culture media to reach the final desired concentration.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound solution can sometimes help maintain solubility.
-
Pipetting Technique: When adding the this compound stock to the media, pipette it directly into the media and mix immediately and thoroughly to ensure rapid and even dispersion.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When stored properly, stock solutions in DMSO are generally stable for several months.
Q5: What are the known downstream effects of this compound treatment in cancer cells?
A5: this compound is a C-terminal inhibitor of Heat Shock Protein 90 (HSP90). Its mechanism of action leads to the destabilization and subsequent degradation of HSP90 client proteins. In cancer cells, particularly those that are HER2-positive, treatment with this compound has been shown to cause the downregulation of HER family members (such as HER2) and inhibit the Akt signaling pathway.[1][2] This ultimately leads to decreased cell viability and the induction of apoptosis.[1]
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Concentration | Source |
| DMSO | 50 mg/mL | AbMole BioScience |
| DMSO | 10 mM | ProbeChem |
| DMF | 1 mg/mL | Cayman Chemical |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of this compound: The molecular weight of this compound is 466.57 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 4.6657 mg of this compound in 1 mL of DMSO.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes. Gentle warming can also be applied if necessary.
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound in HER2-positive cancer cells.
References
Technical Support Center: Optimizing NCT-58 Dosage for Minimal Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of NCT-58 in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during dosage optimization and toxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the C-terminal domain of Heat Shock Protein 90 (HSP90).[1][2] By targeting the C-terminus, this compound avoids the induction of the heat shock response (HSR), a common side effect of N-terminal HSP90 inhibitors. Its anti-tumor activity stems from the simultaneous downregulation of Human Epidermal Growth Factor Receptor (HER) family members and the inhibition of Akt phosphorylation, ultimately leading to apoptosis in cancer cells.[1][2]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: Based on available preclinical data, a dose of 30 mg/kg administered intraperitoneally (i.p.) every other day has been shown to suppress tumor growth in a trastuzumab-resistant breast cancer model.[1] However, this should be considered a starting point. The optimal dose for your specific model may vary, and a dose-range finding study is highly recommended.
Q3: What are the potential signs of toxicity with this compound administration?
A3: While specific toxicity data for this compound is limited, general signs of toxicity for small molecule inhibitors in vivo include, but are not limited to:
-
Significant weight loss (>15-20%)
-
Changes in behavior (e.g., lethargy, hunched posture, ruffled fur)
-
Reduced food and water intake
-
Gastrointestinal issues (e.g., diarrhea, constipation)
-
Skin irritation or necrosis at the injection site
It is crucial to establish a baseline for these parameters before starting the experiment and to monitor the animals daily.
Q4: How can I improve the solubility of this compound for in vivo administration?
A4: this compound is a small molecule that may have limited aqueous solubility. To prepare it for in vivo use, consider the following formulation strategies:
-
Co-solvent systems: Use of biocompatible solvents such as DMSO, ethanol, or polyethylene glycol (PEG) in combination with saline or corn oil.
-
Surfactant-based formulations: Employing surfactants like Tween® 80 or Cremophor® EL to create micellar solutions or emulsions.
-
Cyclodextrin complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
Always perform a small-scale formulation test to ensure the stability and homogeneity of the preparation before administering it to animals. It is also critical to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Acute toxicity at the administered dose.- Formulation-related toxicity (e.g., solvent toxicity, precipitation).- Improper administration technique. | - Immediately halt the experiment and perform a necropsy to investigate the cause of death.- Conduct a dose-range finding study starting with a lower dose.- Evaluate the toxicity of the vehicle formulation in a separate control group.- Ensure all personnel are properly trained in the administration technique. |
| Significant Weight Loss (>15%) | - Systemic toxicity of this compound.- Dehydration or malnutrition due to reduced intake.- Tumor-related cachexia. | - Reduce the dosage or the frequency of administration.- Provide supportive care, such as supplemental hydration and palatable, high-calorie food.- Monitor tumor burden closely; if it is the primary cause, consider humane endpoints. |
| Lack of Efficacy at Reported Doses | - Insufficient drug exposure at the tumor site.- Poor bioavailability with the chosen route of administration.- The tumor model is resistant to this compound's mechanism of action.- Issues with the formulation leading to poor solubility or stability. | - Increase the dose or dosing frequency, monitoring closely for toxicity.- Consider an alternative route of administration (e.g., intravenous if solubility allows).- Confirm the expression and activation of the HSP90 pathway in your tumor model.- Re-evaluate the formulation for any signs of precipitation or degradation. |
| Injection Site Reactions | - Irritation caused by the formulation (e.g., high concentration of organic solvent).- Precipitation of the compound at the injection site.- High injection volume. | - Reduce the concentration of co-solvents in the formulation.- Increase the total injection volume while adhering to animal welfare guidelines to lower the concentration of irritants.- Rotate injection sites.- If precipitation is suspected, reformulate to improve solubility. |
Data on this compound Efficacy
| Compound | Dosage and Administration | Animal Model | Observed Effect | Reference |
| This compound | 30 mg/kg; i.p.; every other day for 47 days | Trastuzumab-resistant breast cancer xenograft | Significant suppression of tumor growth and a marked decrease in tumor weight. | [1] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or athymic nude mice), age- and weight-matched.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Dose Selection: Based on the known effective dose of 30 mg/kg, select a range of doses (e.g., 15, 30, 60, 120 mg/kg). Include a vehicle control group.
-
Group Size: Use a small group of animals (n=3-5 per group) for the initial MTD assessment.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) following the planned dosing schedule (e.g., every other day) for a defined period (e.g., 2 weeks).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity.
-
Monitor food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in greater than 20% weight loss or significant clinical signs of toxicity in the majority of animals.
-
Data Analysis: Plot the percentage of body weight change over time for each group. Note any dose-dependent toxicity.
Protocol 2: In Vivo Efficacy Study
-
Animal Model and Tumor Implantation: Use an appropriate tumor model (e.g., HER2-positive breast cancer xenograft). Implant tumor cells subcutaneously and allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize animals into treatment groups (vehicle control and this compound at one or more doses below the MTD) with similar average tumor volumes.
-
Treatment: Administer this compound and vehicle according to the determined dose, route, and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at least twice a week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Body Weight and Clinical Observations: Monitor body weight and the overall health of the animals regularly.
-
Study Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a specified size. Euthanize animals if tumors become ulcerated or if humane endpoints are reached.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, excise tumors and record their weights.
-
Perform statistical analysis to compare tumor growth between the treatment and control groups.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for In Vivo Studies
Caption: Troubleshooting Decision Tree
References
Potential off-target effects of NCT-58 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCT-58, a potent C-terminal HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the C-terminal domain of Heat Shock Protein 90 (HSP90).[1] By targeting the C-terminus, it avoids the induction of the heat shock response (HSR), a common compensatory mechanism that can limit the efficacy of N-terminal HSP90 inhibitors.[1][2] The primary anti-tumor activity of this compound stems from the simultaneous downregulation of Human Epidermal Growth Factor Receptor (HER) family members and the inhibition of Akt phosphorylation, ultimately leading to apoptosis in cancer cells.[1][2]
Q2: What are the known on-target effects of this compound in cancer cell lines?
In HER2-positive breast cancer cells, this compound has been shown to:
-
Downregulate the expression and phosphorylation of HER2, HER3, and EGFR.[2]
-
Suppress the accumulation of truncated p95HER2, a constitutively active form of HER2.[2]
-
Inhibit the PI3K/Akt signaling pathway.[2]
-
Downregulate the Ras/Raf/Mek/Erk signaling pathway.[2]
-
Induce apoptosis through the activation of cleaved caspase-3 and caspase-7.[2]
-
Reduce the viability of trastuzumab-resistant breast cancer cells.[2]
Q3: Does this compound induce the heat shock response (HSR)?
No, a key feature of this compound as a C-terminal HSP90 inhibitor is that it does not induce the heat shock response.[1][2] This is a significant advantage over N-terminal inhibitors, which often trigger the upregulation of pro-survival heat shock proteins like HSP70.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Target Proteins (HER2, Akt)
Possible Causes:
-
Suboptimal Concentration of this compound: The effective concentration can vary between cell lines.
-
Incorrect Treatment Duration: The time required to observe downregulation of client proteins may differ.
-
Poor Solubility or Stability of this compound: The compound may precipitate or degrade in cell culture media.
-
High Protein Expression Levels: Very high endogenous levels of HSP90 or its client proteins might require higher concentrations of the inhibitor.
-
Western Blotting Issues: Problems with antibody quality, protein transfer, or detection can lead to misleading results.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment. Based on existing data, a range of 0.1 µM to 20 µM for 72 hours is a good starting point for cell viability assays in HER2-positive breast cancer cell lines like BT474 and SKBR3.[1] For western blotting, concentrations between 2 µM and 10 µM for 72 hours have been shown to be effective.[1]
-
Optimize Treatment Duration: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing the desired effect on your target proteins.
-
Ensure Proper Handling of this compound:
-
Solubility: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into aqueous cell culture media, ensure thorough mixing to avoid precipitation.
-
Stability: Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
-
Review Western Blotting Protocol:
-
Positive Controls: Include a positive control cell line known to respond to this compound.
-
Antibody Validation: Ensure your primary antibodies for HER2, p-Akt, etc., are validated and used at the recommended dilution.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane using a Ponceau S stain.
-
Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Issue 2: Unexpected Cell Death or Cytotoxicity in Control Cells
Possible Causes:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Off-Target Effects: Although C-terminal inhibitors are generally more specific, off-target effects cannot be completely ruled out without specific screening data.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to any chemical perturbation.
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Test a Non-Malignant Cell Line: If available, test the cytotoxic effect of this compound on a relevant non-malignant cell line to assess for selective toxicity. One study showed no significant toxicity in non-malignant cells.[2]
-
Lower Concentration and Shorter Duration: If toxicity is a concern, try using a lower concentration range and shorter incubation times.
Issue 3: Variability in Apoptosis Induction
Possible Causes:
-
Cell Confluency: The confluency of your cell culture at the time of treatment can influence their susceptibility to apoptosis.
-
Assay Timing: The timing of the apoptosis assay after treatment is critical.
-
Choice of Apoptosis Assay: Different assays measure different stages of apoptosis.
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure consistent cell seeding density across all experiments to have a similar confluency at the time of treatment.
-
Time-Course Analysis: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. For example, significant apoptosis has been observed at 72 hours.[1]
-
Use Multiple Apoptosis Assays: To get a comprehensive picture, consider using multiple assays that measure different apoptotic events, such as:
-
Annexin V/PI Staining: To distinguish between early and late apoptotic cells.
-
Caspase Activity Assays: To measure the activity of executioner caspases like caspase-3 and -7.
-
PARP Cleavage by Western Blot: To detect a hallmark of apoptosis.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Duration | Observed Effect | Reference |
| BT474, SKBR3 | Cell Viability (MTS) | 0.1 - 20 µM | 72 h | Dose-dependent reduction in cell viability | [1] |
| BT474, SKBR3 | Apoptosis (Annexin V/PI) | 0.1 - 10 µM | 72 h | Increased number of early and late apoptotic cells | [1] |
| JIMT-1, MDA-MB-453 | Cell Viability | 0.1 - 20 µM | 72 h | Dose-dependent reduction in cell viability | [2] |
| JIMT-1, MDA-MB-453 | Western Blot | 2 - 10 µM | 72 h | Reduced levels of p95HER2, p-p95HER2, Akt, and p-Akt (Ser473) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Duration | Observed Effect | Reference |
| Trastuzumab-resistant tumor xenograft | 30 mg/kg; i.p.; every other day | 47 days | Significant suppression of tumor growth and reduction in tumor weight | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Proteins
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HER2, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control as described above.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
Technical Support Center: Acquired Resistance to C-terminal HSP90 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to C-terminal Heat Shock Protein 90 (HSP90) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to C-terminal HSP90 inhibitors?
A1: Acquired resistance to C-terminal HSP90 inhibitors is a multifaceted issue. Unlike N-terminal inhibitors, C-terminal inhibitors do not typically induce the heat-shock response, a common resistance mechanism.[1][2] Key resistance mechanisms identified for C-terminal inhibitors include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of HSP90 client proteins. Notable pathways include:
-
STAT3/Wnt/β-catenin Signaling: Upregulation of Wnt ligands through Akt- and ERK-mediated activation of STAT3 can promote cancer cell survival.[3] The C-terminal inhibitor NCT-80 has been shown to overcome this by disrupting the interaction between HSP90 and STAT3.[1][3]
-
PI3K/AKT/mTOR Pathway: This crucial survival pathway can be hyperactivated to bypass the effects of HSP90 inhibition.[4]
-
-
Alterations in Co-chaperones: The function of HSP90 is dependent on a variety of co-chaperones. Changes in the levels or activity of these co-chaperones can influence inhibitor efficacy.[5] For instance, high levels of the co-chaperone p23 have been linked to drug resistance.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can lead to increased efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.[6][7][8]
-
Target Alteration (Less Common for C-terminal inhibitors): While less documented for C-terminal inhibitors compared to N-terminal ones, mutations in the C-terminal binding pocket of HSP90 could potentially reduce inhibitor binding affinity.
Q2: My cells are showing reduced sensitivity to a C-terminal HSP90 inhibitor over time. How can I confirm if this is acquired resistance?
A2: To confirm acquired resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line is a strong indicator of acquired resistance. This can be done using a cell viability assay such as MTT or CellTiter-Glo®.[4][9]
Q3: Are there specific C-terminal HSP90 inhibitors that have been shown to overcome resistance mechanisms?
A3: Yes, some novel C-terminal HSP90 inhibitors have been specifically designed or discovered to overcome known resistance pathways. For example:
-
NCT-80: This deguelin-based compound was developed to overcome STAT3-mediated resistance by disrupting the HSP90-STAT3 interaction and inhibiting the Wnt/β-catenin signaling pathway.[1][3]
-
KU757 and KU758: These inhibitors have been shown to be effective in melanoma cells resistant to BRAF and MEK inhibitors by targeting pathways involved in cell cycle and oxidative phosphorylation.[4][9][10] They have also demonstrated synergistic effects when combined with other targeted therapies.[11][12]
Troubleshooting Guides
Problem 1: Decreased efficacy of C-terminal HSP90 inhibitor in long-term cell culture.
| Possible Cause | Suggested Troubleshooting Step |
| Development of a resistant cell population. | 1. Generate a resistant cell line by continuous exposure to escalating doses of the inhibitor. 2. Compare the IC50 value of the resistant line to the parental line using a cell viability assay.[13] |
| Activation of bypass signaling pathways. | 1. Perform Western blot analysis to examine the activation status (e.g., phosphorylation) of key proteins in survival pathways like PI3K/AKT and STAT3.[14][15][16] 2. Use specific inhibitors for these pathways in combination with the HSP90 inhibitor to see if sensitivity is restored. |
| Increased drug efflux. | 1. Measure the expression levels of ABC transporters (e.g., ABCB1/P-gp) using qRT-PCR or Western blot. 2. Perform a functional assay, such as a rhodamine 123 or Hoechst 33342 efflux assay, to assess transporter activity.[7][17] |
Problem 2: No degradation of a specific HSP90 client protein is observed after treatment.
| Possible Cause | Suggested Troubleshooting Step |
| The protein is not a client of C-terminal HSP90 activity. | 1. Confirm from literature if the protein is a known client of HSP90. 2. Perform a co-immunoprecipitation (Co-IP) experiment to verify the interaction between HSP90 and the protein of interest in your cell system.[18][19][20][21] |
| Insufficient inhibitor concentration or treatment time. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for client protein degradation. Analyze by Western blot. |
| Rapid protein synthesis compensates for degradation. | 1. Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) in combination with the HSP90 inhibitor to assess the protein's degradation rate. |
Quantitative Data Summary
Table 1: IC50 Values of C-terminal HSP90 Inhibitors in Sensitive and Resistant Cell Lines
| Inhibitor | Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| KU757 | A375 (Melanoma) | 0.64 | 0.59 | ~0.9 | [4][9][10] |
| KU758 | A375 (Melanoma) | 0.93 | 0.89 | ~0.96 | [4][9][10] |
Note: In this particular study, the A375MEKi cell line, which is resistant to MEK/BRAF inhibitors, did not show cross-resistance to the C-terminal HSP90 inhibitors KU757 and KU758, indicating their potential to overcome certain resistance mechanisms.
Experimental Protocols
Generation of a Resistant Cell Line
This protocol describes the generation of a cell line with acquired resistance to a C-terminal HSP90 inhibitor through continuous exposure.
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
C-terminal HSP90 inhibitor (e.g., KU757)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Protocol:
-
Determine the initial IC50 of the C-terminal HSP90 inhibitor for the parental cell line using a standard cell viability assay.[13]
-
Culture the parental cells in the presence of the inhibitor at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the inhibitor in a stepwise manner.
-
At each step, allow the cells to recover and resume normal growth before the next concentration increase.
-
Periodically determine the IC50 of the inhibitor on the treated cell population to monitor the development of resistance.
-
Once a significant and stable increase in the IC50 is observed, the resistant cell line is established.
-
Maintain the resistant cell line in a culture medium containing a maintenance dose of the inhibitor (typically the IC20 of the resistant line) to preserve the resistant phenotype.
Western Blot Analysis of HSP90 Client Proteins
This protocol details the procedure for analyzing the expression levels of HSP90 client proteins following treatment with a C-terminal HSP90 inhibitor.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-STAT3, anti-HSP90, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the cell pellets in ice-cold RIPA buffer.[22]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[22]
siRNA-mediated Knockdown of HSP70
This protocol describes how to transiently knockdown the expression of HSP70 using small interfering RNA (siRNA) to investigate its role in resistance.
Materials:
-
Cancer cell line
-
siRNA targeting HSP70 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I reduced-serum medium
-
Complete culture medium without antibiotics
Protocol:
-
One day before transfection, seed the cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.
-
In one tube, dilute the siRNA (e.g., 20 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 24-72 hours.
-
After incubation, harvest the cells to assess the knockdown efficiency by Western blot or qRT-PCR and proceed with further experiments, such as cell viability assays in the presence of the C-terminal HSP90 inhibitor.[23][24]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Acquired resistance mechanisms to C-terminal HSP90 inhibitors.
Caption: STAT3/Wnt/β-catenin bypass pathway in HSP90 inhibitor resistance.
Caption: Experimental workflow for characterizing acquired resistance.
References
- 1. Recent Advances toward the Development of Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel C-terminal heat shock protein 90 inhibitor that overcomes STAT3-Wnt-β-catenin signaling-mediated drug resistance and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C‐Terminal Hsp90 Inhibitors Overcome MEK and BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. escholarship.org [escholarship.org]
- 9. C-Terminal Hsp90 Inhibitors Overcome MEK and BRAF Inhibitor Resistance in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scholars@Duke publication: A novel C-terminal Hsp90 inhibitor KU758 synergizes efficacy in combination with BRAF or MEK inhibitors and targets drug-resistant pathways in BRAF-mutant melanomas. [scholars.duke.edu]
- 12. A novel C-terminal Hsp90 inhibitor KU758 synergizes efficacy in combination with BRAF or MEK inhibitors and targets drug-resistant pathways in BRAF-mutant melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 22. origene.com [origene.com]
- 23. Hsp70 silencing with siRNA in nanocarriers enhances cancer cell death induced by the inhibitor of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Suppression of heat shock protein 70 by siRNA enhances the antitumor effects of cisplatin in cultured human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in NCT-58 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results with the C-terminal HSP90 inhibitor, NCT-58.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the C-terminal domain of Heat Shock Protein 90 (HSP90).[1][2] By targeting the C-terminus, this compound avoids the induction of the heat shock response (HSR), a common effect of N-terminal HSP90 inhibitors.[1][2] Its anti-tumor activity stems from the simultaneous downregulation of members of the HER (human epidermal growth factor receptor) family and the inhibition of Akt phosphorylation.[1][2] This disruption of key signaling pathways leads to reduced cell viability and the induction of apoptosis in cancer cells, including those resistant to treatments like Trastuzumab.[1][2]
Q2: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
A2: Inconsistent IC50 values are a common source of variability in in-vitro assays and can be attributed to several factors:
-
Cell Line Variability: Different cell lines will exhibit varying sensitivity to this compound. It is crucial to use a consistent cell line and passage number for all related experiments.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the calculated IC50. Ensure a consistent seeding density is maintained across all plates and experiments.
-
Compound Stability and Storage: Proper storage of your this compound stock solution is critical. It is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Prepare fresh dilutions from the stock for each experiment to avoid degradation.
-
Assay Duration: The length of incubation with this compound will influence the observed effect. A 72-hour incubation is a common starting point, but this may need to be optimized for your specific cell line and experimental goals.[1]
-
Reagent Quality: The quality of cell culture media, serum, and assay reagents can affect results. Use high-quality, non-expired reagents.
Q3: I am observing unexpected or minimal effects of this compound on my cells. What should I check?
A3: If this compound is not producing the expected cytotoxic or apoptotic effects, consider the following:
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (generally <0.5%) to avoid solvent-induced toxicity. If you observe precipitation when diluting this compound in your media, you may need to optimize the dilution process.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and are at a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
On-Target Engagement: To confirm that this compound is engaging its target (HSP90), you can perform a Western blot to assess the levels of known HSP90 client proteins that are sensitive to its inhibition, such as HER2, p95HER2, Akt, and phospho-Akt (Ser473).[1] A decrease in the levels of these proteins upon this compound treatment would indicate target engagement.
-
Off-Target Effects: While this compound is designed to be specific, off-target effects can never be fully excluded without experimental validation. If you observe unexpected phenotypes, it may be necessary to investigate potential off-target interactions.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays (e.g., MTT, MTS)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Use a hemocytometer or automated cell counter for accurate cell counts.- Ensure a homogenous cell suspension before plating.- Plate cells at a density that ensures they are in the logarithmic growth phase at the end of the assay. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation.- Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | - Visually inspect the wells for any signs of compound precipitation after adding this compound to the media.- Prepare serial dilutions carefully and ensure thorough mixing. |
| Variable Incubation Times | - Standardize the incubation time with this compound across all experiments. |
| Reagent Issues | - Ensure MTT/MTS and solubilization reagents are properly stored and not expired.- Optimize the incubation time with the viability reagent for your specific cell line. |
Problem 2: Inconsistent or Unclear Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Potential Cause | Troubleshooting Steps |
| Timing of Assay | - Apoptosis is a dynamic process. The appearance of apoptotic markers is transient. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting apoptosis in your cell line after this compound treatment. |
| Distinguishing Apoptosis from Necrosis | - Use a dual staining method, such as Annexin V and a viability dye (e.g., Propidium Iodide - PI or 7-AAD), to differentiate between early apoptotic, late apoptotic, and necrotic cells. |
| Cell Handling | - Be gentle when harvesting and staining cells to avoid mechanical damage that could lead to false-positive necrosis signals. |
| Assay Choice | - Consider using multiple assays to confirm apoptosis. This could include measuring caspase activity (e.g., Caspase-3/7 assay) or looking for DNA fragmentation (e.g., TUNEL assay) in addition to Annexin V staining. |
Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1 to 20 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., 0, 2, 10 µM) for the predetermined optimal time (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Centrifuge all cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Presentation
Table 1: Effect of this compound on Cell Viability in HER2-Positive Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Result |
| BT474 | 0.1 - 20 | 72 | Dose-dependent reduction in cell viability[1] |
| SKBR3 | 0.1 - 20 | 72 | Dose-dependent reduction in cell viability[1] |
Table 2: Induction of Apoptosis by this compound in HER2-Positive Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Result |
| BT474 | 0.1 - 10 | 72 | Increased number of early and late apoptotic cells[1] |
| SKBR3 | 0.1 - 10 | 72 | Increased number of early and late apoptotic cells[1] |
Table 3: Effect of this compound on Protein Levels in Trastuzumab-Resistant Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Result |
| JIMT-1 | 2 - 10 | 72 | Reduced levels of truncated p95HER2 and its phosphorylated form; downregulation of Akt and phospho-Akt (Ser473)[1] |
| MDA-MB-453 | 2 - 10 | 72 | Reduced levels of truncated p95HER2 and its phosphorylated form; downregulation of Akt and phospho-Akt (Ser473)[1] |
Visualizations
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NCT-58 Protocol Modifications for Different Cell Lines
Welcome to the technical support center for the NCT-58 protocol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing the C-terminal HSP90 inhibitor, this compound, in various cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the C-terminal domain of Heat Shock Protein 90 (HSP90). Unlike N-terminal HSP90 inhibitors, this compound does not induce a heat shock response (HSR). Its anti-tumor activity stems from the simultaneous downregulation of members of the HER (human epidermal growth factor receptor) family and the inhibition of Akt phosphorylation.[1][2] This disruption of key signaling pathways ultimately leads to decreased cell viability and induction of apoptosis in sensitive cancer cell lines.
Q2: Which cell lines are reported to be sensitive to this compound?
A2: this compound has shown significant activity in various breast cancer cell lines, particularly those that are HER2-positive. Published studies have demonstrated its efficacy in the following cell lines:
-
HER2-positive: BT474 and SKBR3.
-
Trastuzumab-resistant: JIMT-1 and MDA-MB-453.
-
Triple-Negative Breast Cancer (TNBC): MDA-MB-231 (human) and 4T1 (murine).
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results and consistency, it is crucial to properly prepare and store this compound.
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To prepare, dissolve the appropriate amount of this compound powder in the required volume of DMSO. Ensure complete dissolution by vortexing.
-
Storage: Store the this compound stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What is a typical working concentration range for this compound in cell culture?
A4: The optimal working concentration of this compound is cell line-dependent. Based on published data, a dose-response experiment is recommended to determine the IC50 for your specific cell line. A common starting range for cell viability assays is between 0.1 µM and 20 µM.[1] For routine experiments, concentrations are often used in the low micromolar range.
Q5: What is the recommended final concentration of DMSO in the cell culture medium?
A5: It is critical to maintain a low final concentration of the solvent in your cell culture experiments to avoid solvent-induced toxicity. The final DMSO concentration should ideally be kept below 0.5%, and not exceed 1%. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) to account for any potential effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound on cell viability. | 1. Incorrect drug concentration: The concentration may be too low for the specific cell line. 2. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Cell line resistance: The chosen cell line may be inherently resistant to this compound. 4. High cell seeding density: A high number of cells can metabolize the compound or mask its effects. | 1. Perform a dose-response curve to determine the optimal concentration (e.g., 0.1 µM to 20 µM). 2. Prepare fresh aliquots of this compound stock solution and store them properly at -20°C or -80°C. 3. Use a known sensitive cell line (e.g., BT474, SKBR3) as a positive control. 4. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| High background in control (vehicle-treated) wells. | 1. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. 2. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Ensure the final DMSO concentration is below 0.5%. 2. Regularly check for contamination and maintain aseptic techniques. |
| Difficulty in detecting changes in downstream protein expression (e.g., p-Akt, HER2) by Western Blot. | 1. Suboptimal treatment time: The incubation time with this compound may be too short or too long. 2. Low protein concentration in lysate: Insufficient protein was loaded onto the gel. 3. Antibody issues: Primary or secondary antibody may not be optimal. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing changes in your target proteins. 2. Perform a protein quantification assay (e.g., BCA) and ensure equal loading. 3. Validate your antibodies using positive and negative controls and optimize antibody concentrations. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. Interaction with media components: Components in the serum or medium may cause the compound to precipitate. | 1. Ensure the final concentration of this compound is within the recommended range. Vortex the diluted solution well before adding to the cells. 2. Prepare dilutions in serum-free media first, then add to the wells, followed by the addition of serum if required by the experimental design. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and below 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Downstream Signaling Proteins
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the determined optimal time (e.g., 48 or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-Akt, total Akt, HER2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the C-terminus of HSP90, leading to the degradation of client proteins like HER2 and subsequent inhibition of the PI3K/Akt signaling pathway.
Caption: General experimental workflow for investigating the effects of this compound on a selected cell line.
References
Identifying potential confounding factors in NCT-58 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential confounding factors during NCT-58 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, C-terminal inhibitor of Heat Shock Protein 90 (HSP90). Its primary mechanism of action involves the simultaneous downregulation of Human Epidermal Growth Factor Receptor (HER) family members and the inhibition of Akt phosphorylation. A key advantage of this compound is that it does not induce the heat shock response (HSR), a common issue with N-terminal HSP90 inhibitors. This compound has shown efficacy in killing trastuzumab-resistant HER2-positive breast cancer stem-like cells and inducing apoptosis in HER2-positive breast cancer cells.
Q2: What are the most common in vitro assays used to assess the efficacy of this compound?
The most common in vitro assays for evaluating this compound's effects include:
-
Cell Viability Assays (e.g., MTS/MTT): To determine the dose-dependent effect of this compound on cancer cell proliferation and cytotoxicity.
-
Apoptosis Assays (e.g., Annexin V/PI staining by flow cytometry): To quantify the induction of apoptosis in response to this compound treatment.
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in the HER2 and Akt signaling pathways, such as HER2, p-HER2, Akt, and p-Akt.
Q3: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C. Once in solution, for instance in DMF (N,N-Dimethylformamide) at a concentration of 1 mg/ml, it is advisable to aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Stability in aqueous solutions, especially in cell culture media over extended incubation periods, should be considered as a potential variable.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, categorized by the experimental technique.
Cell Viability Assays (MTS/MTT)
Issue: High variability between replicate wells.
-
Potential Cause: Inconsistent cell seeding, edge effects in the microplate, or uneven drug distribution.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Mix the plate gently by tapping after adding this compound to ensure even distribution.
-
Issue: Cell viability is greater than 100% at low this compound concentrations.
-
Potential Cause: Some compounds can stimulate metabolic activity at low doses. Alternatively, this could be an artifact of uneven cell seeding or assay variability.
-
Troubleshooting Steps:
-
Confirm the observation with a direct cell counting method (e.g., Trypan blue exclusion).
-
Ensure accurate serial dilutions of this compound.
-
Increase the number of technical and biological replicates to assess the statistical significance of the observation.
-
Issue: Inconsistent IC50 values across experiments.
-
Potential Cause: Variations in cell passage number, cell health, incubation time, or this compound solution stability.
-
Troubleshooting Steps:
-
Use cells within a consistent and low passage number range.
-
Monitor cell health and morphology before and during the experiment.
-
Standardize the incubation time with this compound.
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
| Parameter | Recommendation | Potential Confounding Factor if Not Followed |
| Cell Seeding Density | Optimize for logarithmic growth phase throughout the experiment. | Over-confluency or sparse cultures can alter cellular metabolism and drug response. |
| Incubation Time | Typically 48-72 hours for this compound. | Insufficient time may not show an effect, while excessive time can lead to nutrient depletion and secondary effects. |
| MTT/MTS Reagent Incubation | 1-4 hours, optimized for cell line. | Over-incubation can be toxic to cells; under-incubation may result in a weak signal. |
| Solvent Control | Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose. | The solvent itself can have cytotoxic effects. |
Apoptosis Assays (Annexin V/PI Flow Cytometry)
Issue: High percentage of necrotic (Annexin V+/PI+) cells in the untreated control.
-
Potential Cause: Harsh cell handling, over-trypsinization, or poor cell health.
-
Troubleshooting Steps:
-
Handle cells gently during harvesting and washing.
-
Use a non-enzymatic cell dissociation buffer if possible.
-
Ensure cells are in the logarithmic growth phase and are not overly confluent.
-
Issue: Weak or no Annexin V signal in positive control or treated samples.
-
Potential Cause: Insufficient induction of apoptosis, loss of apoptotic cells, or degraded reagents.
-
Troubleshooting Steps:
-
Optimize the concentration and/or duration of the apoptosis-inducing agent (including this compound).
-
Collect both adherent and floating cells to avoid losing the apoptotic population.
-
Use a new or validated apoptosis assay kit.
-
| Parameter | Recommendation | Potential Confounding Factor if Not Followed |
| Cell Harvesting | Gentle methods (e.g., scraping in PBS for adherent cells after initial detachment with trypsin). | Mechanical stress can induce necrosis, leading to false positives. |
| Staining Buffer | Use the provided binding buffer containing calcium. | Annexin V binding to phosphatidylserine is calcium-dependent. |
| Compensation Controls | Use single-stained controls for both Annexin V and PI. | Incorrect compensation can lead to misinterpretation of cell populations. |
| Time to Analysis | Analyze samples as soon as possible after staining (within 1 hour). | Annexin V binding is reversible, and prolonged incubation can lead to secondary necrosis. |
Western Blotting (p-HER2, p-Akt)
Issue: Weak or no signal for phosphorylated proteins.
-
Potential Cause: Dephosphorylation during sample preparation, low protein abundance, or inefficient antibody binding.
-
Troubleshooting Steps:
-
Lyse cells on ice and include phosphatase inhibitors in the lysis buffer.
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time (often overnight at 4°C is recommended).
-
Use a blocking buffer that does not contain milk (e.g., BSA), as phosphoproteins in milk can cause high background.
-
Issue: Inconsistent loading control (e.g., GAPDH, β-actin) expression.
-
Potential Cause: Inaccurate protein quantification, uneven protein transfer, or the experimental treatment affecting loading control expression.
-
Troubleshooting Steps:
-
Use a reliable protein quantification assay (e.g., BCA).
-
Verify transfer efficiency with Ponceau S staining.
-
Validate that the chosen loading control is not affected by this compound treatment in your specific cell line. Consider total protein normalization as an alternative.
-
| Parameter | Recommendation | Potential Confounding Factor if Not Followed |
| Sample Lysis | Use a lysis buffer containing both protease and phosphatase inhibitors. | Protein degradation and dephosphorylation will lead to inaccurate results. |
| Blocking | For phospho-proteins, use 5% BSA in TBST. | Milk contains phosphoproteins that can increase background with phospho-specific antibodies. |
| Primary Antibody | Use antibodies validated for the specific application (Western blot). | Non-specific antibodies will produce unreliable data. |
| Normalization | Normalize the phosphorylated protein signal to the total protein signal. | This accounts for changes in total protein expression and ensures accurate interpretation of phosphorylation changes. |
Signaling Pathways and Experimental Workflows
HER2 and Akt Signaling Pathways
The following diagram illustrates the simplified HER2 and downstream Akt signaling pathway, which is targeted by this compound. This compound, by inhibiting HSP90, leads to the degradation of HER2 and subsequently reduces the activation of the pro-survival PI3K/Akt pathway.
Caption: Simplified HER2/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on cancer cells.
Caption: General experimental workflow for evaluating this compound in vitro.
Experimental Protocols
MTS Cell Viability Assay
-
Cell Seeding: Seed breast cancer cells (e.g., BT474, SKBR3) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium (including a vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) and normalize the results to the vehicle-treated control cells to calculate the percentage of cell viability.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 72 hours. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like trypsinization. Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blot for p-HER2 and p-Akt
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, total HER2, p-Akt (Ser473), and total Akt overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Optimizing Incubation Times for NCT-58 Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for NCT-58 treatment. This compound is a potent C-terminal inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By inhibiting HSP90, this compound leads to the degradation of client proteins, such as HER2 and Akt, resulting in anti-tumor effects.[1][2] This guide offers detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor that targets the C-terminal domain of HSP90.[1][3] This inhibition disrupts the chaperone's function, leading to the degradation of HSP90 client proteins, many of which are critical for cancer cell survival and proliferation. Notably, this compound's mechanism does not induce the heat shock response (HSR), a common issue with N-terminal HSP90 inhibitors.[1][2]
Q2: Which signaling pathways are affected by this compound treatment?
A2: this compound treatment leads to the simultaneous downregulation of HER family members (including HER2 and EGFR) and the inhibition of Akt phosphorylation.[1][2] This dual action effectively blocks key survival and proliferation signals in cancer cells.
Q3: What is a typical incubation time for this compound in cell culture experiments?
A3: A common starting point for incubation time in cell viability and apoptosis assays with this compound is 72 hours.[1][4] However, the optimal incubation time can vary depending on the cell line, the concentration of this compound, and the specific biological question being investigated. A time-course experiment is highly recommended to determine the ideal duration for your experimental setup.
Q4: How does this compound affect different cancer cell types?
A4: this compound has shown significant efficacy in killing Trastuzumab-resistant HER2-positive breast cancer stem-like cells.[2] It also effectively reduces cell viability and induces apoptosis in various HER2-positive breast cancer cell lines, such as BT474 and SKBR3.[1][4] Furthermore, it has been shown to impair the cancer stem-like phenotype in triple-negative breast cancer (TNBC) cells.[3]
Q5: Should I be concerned about off-target effects with this compound?
A5: As a C-terminal HSP90 inhibitor, this compound is designed to have a more specific mode of action and to avoid the heat shock response often associated with N-terminal inhibitors.[1][2] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to monitor for any potential off-target effects.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide provides solutions to potential issues you may face when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Cell line variability (passage number, cell health), inconsistent cell seeding density, degradation of this compound stock solution, variations in incubation time. | Use a consistent cell line and passage number. Standardize cell seeding density. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Perform a time-course experiment to determine the optimal incubation time. |
| Low or no observed effect | Sub-optimal incubation time, insufficient this compound concentration, cell line resistance. | Perform a time-course experiment to determine the optimal incubation period. Conduct a dose-response experiment to identify the effective concentration range for your cell line. If resistance is suspected, consider using a different cell line or combination therapies. |
| High cell death in control group | Solvent (e.g., DMSO) toxicity, contamination. | Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. Regularly check for and address any potential microbial contamination in your cell cultures. |
| Variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in multi-well plates. | Ensure thorough mixing of cell suspension before seeding. Use calibrated pipettes and consistent technique. To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile media. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a time-course experiment to identify the optimal incubation duration for this compound in your specific cell line.
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to use a concentration known to induce a response (e.g., the reported IC50 for a similar cell line) and a vehicle control (medium with the same concentration of solvent).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72, and 96 hours).
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each time point relative to the vehicle control.
-
Plot cell viability against the different incubation times to determine the time point at which the desired effect (e.g., significant reduction in viability) is observed.
-
Data Presentation: Example of Time-Course Experiment Results
| Incubation Time (hours) | % Cell Viability (Vehicle Control) | % Cell Viability (this compound Treatment) |
| 6 | 100% | 95% |
| 12 | 100% | 85% |
| 24 | 100% | 70% |
| 48 | 100% | 55% |
| 72 | 100% | 40% |
| 96 | 100% | 35% |
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits the C-terminus of HSP90, leading to the degradation of client proteins like HER2, EGFR, HER3, and Akt, thereby suppressing pro-survival signaling pathways and promoting apoptosis.
Experimental Workflow for Optimizing this compound Incubation Time
Caption: A stepwise workflow for determining the optimal incubation time for this compound treatment by performing a time-course cell viability experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The C-terminal HSP90 inhibitor this compound kills trastuzumab-resistant breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C‑terminal HSP90 inhibitor NCT‑58 impairs the cancer stem‑like phenotype and enhances chemotherapy efficacy in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting unexpected results in NCT-58 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCT-58 in their experiments. The information is designed to address common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the C-terminal domain of Heat Shock Protein 90 (HSP90).[1][2] Unlike N-terminal inhibitors, this compound does not induce the heat shock response (HSR).[1][2] Its anti-tumor effects are mediated through the simultaneous downregulation of members of the HER family of receptors and the inhibition of Akt phosphorylation, ultimately leading to apoptosis in cancer cells.[1][2]
Q2: What are the typical working concentrations for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the duration of the treatment. For cell viability assays, treatment for 72 hours with concentrations ranging from 0.1 µM to 20 µM has been shown to dose-dependently reduce viability in HER2-positive breast cancer cells.[1] For apoptosis induction, a range of 0.1 µM to 10 µM for 72 hours is often effective.[1]
| Assay Type | Cell Line Examples | Concentration Range | Treatment Duration | Expected Outcome |
| Cell Viability | BT474, SKBR3 | 0.1 - 20 µM | 72 hours | Dose-dependent decrease in viability[1] |
| Apoptosis Induction | BT474, SKBR3 | 0.1 - 10 µM | 72 hours | Increase in early and late apoptotic cells[1] |
| Protein Downregulation | JIMT-1, MDA-MB-453 | 2 - 10 µM | 72 hours | Reduced levels of p95HER2 and phospho-Akt[1] |
Q3: How should this compound be stored?
A3: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
Issue 1: High Background Signal in Viability/Metabolic Assays (e.g., MTT, XTT)
Q: My negative control wells (cells treated with vehicle only) show an unusually high absorbance reading. What could be the cause?
A: High background in tetrazolium reduction assays can stem from several factors. The signal generated is dependent on the concentration of the tetrazolium salt, incubation time, and the number and metabolic activity of the cells.[3]
-
Possible Cause 1: Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can metabolize the assay substrate, leading to a false-positive signal.
-
Solution: Visually inspect your cell cultures for any signs of contamination. Regularly test your cell lines for mycoplasma. If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock.
-
-
Possible Cause 2: Overly High Cell Seeding Density: Too many cells in the well will lead to a saturated signal.
-
Solution: Optimize your cell seeding density. Perform a cell titration experiment to determine the linear range of your assay, where the signal is proportional to the cell number.
-
-
Possible Cause 3: Extended Incubation Time with Assay Reagent: Prolonged exposure to reagents like resazurin can interfere with normal cell function and lead to artifacts.[3]
-
Solution: Adhere to the manufacturer's recommended incubation times. If optimization is needed, perform a time-course experiment to find the optimal incubation period that yields a robust signal without causing cytotoxicity.
-
Issue 2: Low or No Signal (High Cell Viability) in this compound Treated Wells
Q: I've treated my cells with this compound, but I'm not observing the expected decrease in cell viability. Why might this be?
A: A lack of response to this compound could be due to issues with the compound, the cells, or the assay itself.
-
Possible Cause 1: Compound Inactivity: Improper storage or handling may have degraded the this compound.
-
Solution: Ensure that this compound stock solutions have been stored correctly at -80°C or -20°C.[1] Prepare fresh dilutions from a new stock if necessary.
-
-
Possible Cause 2: Cell Line Resistance: The cell line you are using may not be sensitive to HSP90 C-terminal inhibition. This compound has shown particular efficacy in HER2-positive cells.[1][2]
-
Solution: Use a positive control cell line known to be sensitive to this compound, such as BT474 or SKBR3 cells.[1] Verify the HER2 status of your experimental cell line.
-
-
Possible Cause 3: Insufficient Treatment Duration or Concentration: The anti-proliferative and pro-apoptotic effects of this compound are often observed after longer incubation periods (e.g., 72 hours).[1]
-
Solution: Increase the treatment duration and/or perform a dose-response experiment with a wider range of this compound concentrations.
-
Issue 3: Inconsistent Results and High Variability
Q: My replicate wells show high variability, leading to large error bars. What can I do to improve reproducibility?
A: High variability can be introduced at multiple stages of the experimental workflow.
-
Possible Cause 1: Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.
-
Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of wells. Pay attention to your pipetting technique to ensure accuracy and consistency.
-
-
Possible Cause 2: Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the microplate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Possible Cause 3: Issues with Compound Dilution: Inaccurate serial dilutions can lead to significant variability in the final compound concentrations.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Ensure complete mixing of the compound at each dilution step.
-
Experimental Protocols & Visualizations
General Protocol for a Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Caption: General experimental workflow for an this compound cell viability assay.
This compound Signaling Pathway
This compound targets the C-terminal domain of HSP90, a chaperone protein crucial for the stability and function of numerous client proteins involved in cell growth and survival. By inhibiting HSP90, this compound leads to the degradation of key oncogenic proteins.
Caption: Simplified signaling pathway of this compound action.
References
Strategies to enhance the therapeutic window of NCT-58
Disclaimer: Information regarding a specific molecule designated "NCT-58" is not publicly available. This guide is based on a hypothetical profile for this compound as a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a common target in oncology research. The strategies, protocols, and data presented are representative of challenges and approaches for this class of inhibitors and are intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα). By blocking the catalytic activity of PI3Kα, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits downstream signaling through pathways such as Akt and mTOR, which are critical for cell growth, proliferation, and survival in many cancer types.
Q2: We are observing significant hyperglycemia in our animal models at efficacious doses. Is this expected, and how can we manage it?
A2: Yes, on-target hyperglycemia is a known class effect of PI3Kα inhibitors. This is due to the role of the PI3K/Akt pathway in insulin signaling in metabolic tissues. Strategies to manage this include:
-
Intermittent Dosing: Administering this compound on an intermittent schedule (e.g., twice weekly) rather than daily can help to mitigate the impact on glucose homeostasis while maintaining anti-tumor efficacy.
-
Combination Therapy: Co-administration with metformin, an insulin-sensitizing agent, has been shown to manage hyperglycemia associated with PI3K inhibitors.
-
Dietary Modification: Utilizing a low-carbohydrate or ketogenic diet in preclinical models can also help to control blood glucose levels.
Q3: Our in vitro data shows potent activity, but we are seeing limited efficacy in our xenograft models. What are potential reasons for this discrepancy?
A3: Several factors could contribute to poor in vivo efficacy despite in vitro potency. Consider the following troubleshooting steps:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Assessment: Ensure that the dosing regimen achieves sufficient drug exposure at the tumor site to inhibit the PI3K pathway. This can be verified by measuring this compound concentrations in plasma and tumor tissue and assessing target engagement (e.g., by measuring levels of phosphorylated Akt).
-
Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to therapy. Investigate the role of stromal cells or secreted factors that might be activating alternative survival pathways.
-
Model Selection: The chosen xenograft model may have intrinsic resistance mechanisms not present in the in vitro cell lines. Consider using patient-derived xenograft (PDX) models that more accurately reflect human tumor biology.
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Inhibition
| Potential Cause | Recommended Action |
| Inconsistent Drug Formulation/Administration | Prepare fresh formulations for each experiment. Ensure consistent administration technique (e.g., oral gavage volume, injection site). |
| Variability in Animal Health | Monitor animal health closely. Exclude animals that show signs of illness unrelated to the treatment. |
| Heterogeneity of Tumor Establishment | Allow tumors to reach a consistent, pre-defined size before randomizing animals into treatment groups. |
Issue 2: Unexpected Toxicity or Weight Loss
| Potential Cause | Recommended Action |
| Off-Target Effects | Profile this compound against a panel of kinases and other potential off-targets to identify any unintended activities. |
| On-Target, Off-Tissue Toxicity | As noted in FAQ 2, hyperglycemia is a likely on-target effect. Monitor blood glucose and consider mitigation strategies. |
| Formulation-Related Toxicity | Test the vehicle alone as a control group to ensure it is not contributing to the observed toxicity. |
Experimental Protocols & Data
Protocol 1: Western Blot for Target Engagement
-
Sample Preparation: Homogenize tumor tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 1: In Vitro Potency of this compound in Breast Cancer Cell Lines
| Cell Line | PIK3CA Mutation | IC50 (nM) |
| MCF-7 | E545K (Helical Domain) | 15.2 |
| T-47D | H1047R (Kinase Domain) | 8.9 |
| MDA-MB-231 | Wild-Type | 450.7 |
Table 2: Effect of Dosing Schedule on Efficacy and Tolerability
| Dosing Schedule | Tumor Growth Inhibition (%) | Mean Peak Blood Glucose (mg/dL) |
| 50 mg/kg Daily | 85 | 350 |
| 75 mg/kg Twice Weekly | 82 | 210 |
| Vehicle Control | 0 | 120 |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Workflow for assessing this compound efficacy in combination therapy xenograft studies.
Caption: Decision tree for troubleshooting unexpected in vivo toxicity of this compound.
Mitigating potential side effects of NCT-58 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C-terminal HSP90 inhibitor, NCT-58, in animal models.
Frequently Asked Questions (FAQs)
General Information
-
What is the mechanism of action of this compound? this compound is a potent C-terminal inhibitor of Heat Shock Protein 90 (HSP90). Its anti-tumor activity stems from the simultaneous downregulation of HER family members and the inhibition of Akt phosphorylation, which leads to the induction of apoptosis in cancer cells.
-
How does this compound differ from N-terminal HSP90 inhibitors? Unlike N-terminal HSP90 inhibitors, this compound targets the C-terminal domain of HSP90. This is a critical distinction as C-terminal inhibition does not induce the heat shock response (HSR).[1] The HSR is a pro-survival mechanism that can lead to the upregulation of HSP90 and other heat shock proteins, potentially contributing to drug resistance and toxicity.
Potential Side Effects and Mitigation
-
What are the expected side effects of this compound in animal models? Due to its mechanism of action as a C-terminal HSP90 inhibitor, this compound is designed to have a more favorable safety profile compared to N-terminal inhibitors. A key preclinical study has shown that administration of this compound in a trastuzumab-resistant xenograft model resulted in no observable histological changes in liver and kidney tissues.[1] This suggests a lack of direct hepatotoxicity and nephrotoxicity under those experimental conditions.
-
Should I be concerned about the heat shock response (HSR) with this compound? No, a significant advantage of this compound is that it does not induce the HSR.[1] Studies have demonstrated that this compound treatment does not lead to the nuclear accumulation of Heat Shock Factor 1 (HSF-1) or the upregulation of HSP70 expression, which are hallmarks of the HSR.[1]
-
Are there any general class-related side effects of HSP90 inhibitors I should be aware of? While this compound has a favorable preclinical safety profile, it is important to be aware of toxicities associated with the broader class of HSP90 inhibitors, particularly the N-terminal inhibitors. These can include:
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting.
-
Hepatotoxicity: Liver damage.
-
Ocular toxicity: Vision-related side effects.
-
Pain-related events: Headache, abdominal pain, and back pain. It is crucial to note that these are generally associated with N-terminal inhibitors and may not be relevant to this compound.
-
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | Off-target toxicity, incorrect dosage, or vehicle-related effects. | - Verify the correct dosage and administration protocol.- Conduct a pilot study with a dose-escalation design to determine the maximum tolerated dose (MTD) in your specific animal model.- Evaluate the vehicle for any potential toxicity.- Perform a full necropsy and histopathological analysis of major organs to identify any potential target organ toxicity. |
| Signs of Discomfort in Animals (e.g., lethargy, ruffled fur, weight loss) | General malaise, potential unobserved side effects. | - Implement a robust clinical monitoring plan, including daily observation and scoring of animal well-being.- Monitor body weight, food, and water intake regularly.- Consider supportive care measures as recommended by your institution's veterinary staff. |
| Inconsistent Anti-Tumor Efficacy | Issues with drug formulation, administration, or tumor model variability. | - Ensure proper formulation and storage of this compound to maintain its stability and activity.- Verify the accuracy of the dosing and administration route.- Characterize the molecular profile of your tumor model to confirm its dependence on the HER2/PI3K/AKT pathway.- Use a sufficient number of animals per group to account for biological variability. |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Athymic nude mice (or other appropriate immunocompromised strain).
-
Tumor Cell Implantation: Subcutaneously inject HER2-positive breast cancer cells (e.g., BT-474, SKBR3) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups:
-
Vehicle control (e.g., DMSO, saline).
-
This compound (e.g., 30 mg/kg, intraperitoneally, every other day).
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
At the end of the study (e.g., after 47 days), euthanize the animals.
-
Excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Collect major organs (liver, kidney, etc.) for histopathological examination.
-
Assessment of Heat Shock Response (HSR) In Vitro
-
Cell Lines: HER2-positive breast cancer cell lines (e.g., SKBR3).
-
Treatment:
-
Vehicle control.
-
This compound (at various concentrations).
-
Positive control (N-terminal HSP90 inhibitor, e.g., geldanamycin).
-
-
Immunofluorescence for HSF-1 Nuclear Translocation:
-
Culture cells on coverslips and treat as described above.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against HSF-1.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope to assess the subcellular localization of HSF-1.
-
-
Western Blot for HSP70 Upregulation:
-
Treat cells and prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against HSP70 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence to quantify protein expression levels.
-
Visualizations
References
Technical Support Center: Refinement of NCT-58 Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C-terminal HSP90 inhibitor, NCT-58, in in vivo studies. The following information is designed to address common challenges encountered during experimental procedures and provide guidance on formulation and administration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Solubility
Q1: What are the known solubility properties of this compound?
| Solvent | Solubility |
| DMF | 1 mg/mL |
This information is useful for preparing stock solutions, but DMF is not a suitable vehicle for direct in vivo administration at high concentrations.
Q2: My this compound formulation is cloudy or precipitates. What can I do?
A2: Precipitation is a common issue with hydrophobic compounds like this compound. This can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:
-
Vehicle Optimization: The choice of vehicle is critical. For a compound with low aqueous solubility, a multi-component vehicle system is often necessary. Consider the following strategies:
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of a water-miscible organic solvent (e.g., DMSO, PEG300) and an aqueous buffer (e.g., saline, PBS). | Simple to prepare, can significantly increase solubility. | High concentrations of organic solvents can be toxic to animals. |
| Surfactants | Use of non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that encapsulate the drug. | Can improve solubility and stability in aqueous solutions. | Potential for hypersensitivity reactions and can alter drug distribution. |
| Cyclodextrins | Encapsulating the drug within cyclodextrin molecules (e.g., HP-β-CD, SBE-β-CD). | Can significantly enhance aqueous solubility and stability. | May alter the pharmacokinetic profile of the drug. |
-
Preparation Technique:
-
Always start by dissolving this compound in a small amount of the organic solvent (e.g., DMSO) first.
-
Slowly add the aqueous component to the drug-organic solvent mixture while vortexing to avoid precipitation.
-
Gentle warming (e.g., to 37°C) may aid dissolution, but be cautious of potential degradation. Always check the stability of your compound under these conditions.
-
Prepare formulations fresh daily if stability data is unavailable.
-
Q3: What is a recommended starting formulation for in vivo studies with this compound?
A3: Based on common practices for similar compounds, a suggested starting formulation for intraperitoneal (IP) injection could be:
-
Vehicle: 5-10% DMSO, 40% PEG300, and 50-55% sterile saline.
-
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add the sterile saline dropwise while continuously vortexing.
-
Visually inspect the final solution for any precipitation.
-
It is crucial to perform a small-scale pilot study to assess the tolerability of the chosen vehicle in your animal model.
Administration and Dosing
Q4: What is the reported effective dose of this compound in in vivo models?
A4: A published study has shown that this compound effectively suppresses tumor growth in a trastuzumab-resistant breast cancer model at the following dosage:
| Dose | Route of Administration | Dosing Schedule |
| 30 mg/kg | Intraperitoneal (i.p.) | Every other day |
Q5: I am observing inconsistent results between animals. What could be the cause?
A5: Inconsistent in vivo efficacy can arise from several factors:
-
Formulation Instability: If your formulation is not stable, the effective dose administered may vary. Ensure your formulation is homogenous and does not precipitate over time. Prepare fresh formulations for each injection day if stability is a concern.
-
Inaccurate Dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal.
-
Improper Injection Technique: Intraperitoneal injections carry a risk of misinjection into the gut, subcutaneous space, or abdominal fat, which will significantly alter drug absorption. Ensure proper training and technique.
-
Animal Variability: Biological differences between animals can lead to variations in drug metabolism and response. Ensure your experimental groups are appropriately randomized.
Q6: My animals are showing signs of distress after injection. What should I do?
A6: Post-injection distress can be caused by the vehicle, the drug itself, or the injection procedure.
-
Vehicle Toxicity: High concentrations of some organic solvents like DMSO can cause irritation and toxicity. Consider reducing the concentration of the organic solvent or trying an alternative vehicle.
-
Drug Toxicity: The observed distress could be a result of on-target or off-target toxicity of this compound. Monitor the animals closely for weight loss, changes in behavior, and other signs of toxicity. A dose de-escalation study may be necessary.
-
Injection Site Irritation: A formulation with a non-physiological pH or that precipitates upon injection can cause local irritation. Ensure the pH of your final formulation is close to neutral.
Experimental Protocols
Protocol for Preparation of this compound Formulation for Intraperitoneal Injection
This protocol provides a general method for preparing a co-solvent-based formulation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volume of each vehicle component.
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated mass of this compound. Add the calculated volume of DMSO. Vortex until the this compound is completely dissolved.
-
Add PEG300: To the this compound/DMSO solution, add the calculated volume of PEG300. Vortex thoroughly to ensure a homogenous mixture.
-
Add Saline: Slowly, in a dropwise manner, add the calculated volume of sterile saline to the organic mixture while continuously vortexing. This is a critical step to prevent precipitation.
-
Final Inspection: Once all the saline has been added, visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.
-
Administration: Use the formulation immediately after preparation or store at 4°C for a short period if stability has been confirmed. Warm the formulation to room temperature before injection.
Visualizations
Signaling Pathway of this compound Action
This compound is a C-terminal inhibitor of HSP90. This mode of inhibition prevents the binding of co-chaperones and leads to the degradation of HSP90 client proteins, such as HER2 and Akt, without inducing the heat shock response often seen with N-terminal inhibitors.
Caption: this compound inhibits the C-terminus of HSP90, leading to the degradation of client proteins like HER2 and Akt, which in turn inhibits pro-survival signaling pathways and induces apoptosis.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Caption: A generalized workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound.
Troubleshooting Logic for Formulation Precipitation
A decision-making diagram to troubleshoot formulation precipitation issues.
Validation & Comparative
A Comparative Guide to C-Terminal HSP90 Inhibitors: NCT-58 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NCT-58 and other C-terminal Heat Shock Protein 90 (HSP90) inhibitors, supported by experimental data and detailed protocols. C-terminal inhibitors represent a promising class of anticancer agents that circumvent a key limitation of their N-terminal counterparts: the induction of the pro-survival heat shock response.
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis. While N-terminal HSP90 inhibitors have been extensively studied, their clinical utility has been hampered by the induction of a heat shock response (HSR), which can promote drug resistance. C-terminal inhibitors, such as this compound, offer a significant advantage by inhibiting HSP90 function without triggering this response.[1][2][3]
Mechanism of Action: A Shared Advantage
C-terminal HSP90 inhibitors function by binding to the C-terminal domain of the HSP90 protein. This binding disrupts the dimerization of HSP90, a crucial step for its chaperone activity.[4][5] Unlike N-terminal inhibitors that compete with ATP binding, C-terminal inhibition represents an allosteric mechanism that leads to the degradation of HSP90 client proteins via the ubiquitin-proteasome pathway without activating Heat Shock Factor 1 (HSF-1), the transcription factor responsible for the HSR.[1][2][6] This shared mechanism forms the basis of their improved therapeutic window compared to N-terminal inhibitors.
Quantitative Comparison of C-Terminal HSP90 Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and other notable C-terminal HSP90 inhibitors. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative in vitro Efficacy (IC50 Values in µM)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | BT474 | HER2+ Breast Cancer | ~5 | [7] |
| SKBR3 | HER2+ Breast Cancer | ~5 | [7] | |
| JIMT-1 | Trastuzumab-resistant Breast Cancer | Not specified | [2] | |
| MDA-MB-453 | Trastuzumab-resistant Breast Cancer | Not specified | [2] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [3] | |
| 4T1 | Murine Breast Cancer | Not specified | [3] | |
| NCT-50 | A549 | Non-Small Cell Lung Cancer | ~2 | [8] |
| H1975 | Non-Small Cell Lung Cancer | ~2 | [8] | |
| XIa | A549 | Non-Small Cell Lung Cancer | ~0.2 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.24 | [8] | |
| KU135 | A735(DRO) | Melanoma | 0.82 | [9] |
| M14(NPA) | Melanoma | 0.92 | [9] | |
| B16F10 | Murine Melanoma | 1.33 | [9] | |
| SKMEL28 | Melanoma | 1.30 | [9] | |
| KU711 | MDA-MB-468LN | Triple-Negative Breast Cancer | ~2.5 (for sphere formation inhibition) | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [10] | |
| KU758 | MDA-MB-468LN | Triple-Negative Breast Cancer | ~0.31 (for sphere formation inhibition) | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [10] | |
| Novobiocin | Various | Various | 100-700 | [4] |
| Deguelin | Various | Various | Neurotoxic at higher doses | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Athymic nude mice with JIMT-1 xenografts | Trastuzumab-resistant Breast Cancer | 30 mg/kg, intraperitoneally, every other day for 47 days | Significant suppression of tumor growth.[2] | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: HSP90 Inhibition Signaling Pathway.
Caption: Key Experimental Workflows.
Detailed Experimental Protocols
MTS Cell Viability Assay
This protocol is adapted from standard MTS assay procedures to assess the effect of C-terminal HSP90 inhibitors on cancer cell viability.[11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
C-terminal HSP90 inhibitors (e.g., this compound)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Plate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the C-terminal HSP90 inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 490-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V Apoptosis Assay
This protocol outlines the detection of apoptosis induced by C-terminal HSP90 inhibitors using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[12][13][14]
Materials:
-
Cancer cells treated with C-terminal HSP90 inhibitors
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of C-terminal inhibitors for the specified time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of C-terminal HSP90 inhibitors in a mouse xenograft model.[15][16][17]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
C-terminal HSP90 inhibitor (e.g., this compound) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the C-terminal HSP90 inhibitor (e.g., this compound at 30 mg/kg via intraperitoneal injection) and vehicle control according to the predetermined dosing schedule.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound and other C-terminal HSP90 inhibitors represent a promising therapeutic strategy, particularly for cancers resistant to conventional therapies. Their key advantage lies in their ability to induce degradation of multiple oncoproteins without activating the pro-survival heat shock response. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating and developing this important class of anticancer agents. Further head-to-head comparative studies will be crucial to fully elucidate the relative potencies and therapeutic potential of different C-terminal HSP90 inhibitors.
References
- 1. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances toward the Development of Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C‑terminal HSP90 inhibitor NCT‑58 impairs the cancer stem‑like phenotype and enhances chemotherapy efficacy in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of the Hsp90 C-terminal Inhibitor Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Hsp90 C-terminal domain to induce allosteric inhibition and selective client downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel C-terminal HSP90 inhibitor KU135 induces apoptosis and cell cycle arrest in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel C-terminal heat shock protein 90 inhibitors target breast cancer stem cells and block migration, self-renewal, and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of neuroblastoma xenograft growth by Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Analysis of C-Terminal HSP90 Inhibition by NCT-58 and N-Terminal HSP90 Inhibitors
In the landscape of cancer therapeutics, inhibition of Heat Shock Protein 90 (HSP90), a critical molecular chaperone for numerous oncoproteins, has emerged as a promising strategy. While traditional N-terminal HSP90 inhibitors have shown therapeutic potential, their clinical advancement has been hampered by the induction of the pro-survival Heat Shock Response (HSR). The novel C-terminal inhibitor, NCT-58, offers a distinct mechanism of action that circumvents this critical limitation, presenting a potentially more efficacious and less toxic therapeutic avenue.
This guide provides a detailed comparison of the efficacy of this compound and its analogs with that of N-terminal HSP90 inhibitors, supported by experimental data. We will delve into their differential effects on cancer cell viability, key signaling pathways, and the induction of the heat shock response.
At a Glance: this compound vs. N-Terminal HSP90 Inhibitors
| Feature | This compound (C-Terminal Inhibitor) | N-Terminal HSP90 Inhibitors (e.g., Ganetespib, PU-H71, Geldanamycin) |
| Mechanism of Action | Binds to the C-terminal domain of HSP90, preventing ATP binding and chaperone function. | Competitively bind to the N-terminal ATP-binding pocket of HSP90.[1] |
| Heat Shock Response (HSR) | Does not induce the HSR.[2][3] | Induces the HSR, leading to upregulation of pro-survival proteins like HSP70 and HSP27.[3][4] |
| Efficacy in Cancer Cells | Demonstrates potent cytotoxic effects in various cancer cell lines, including those resistant to other therapies.[2][5] A derivative of this compound, compound XIa, was found to be over six times more potent than this compound against the A549 non-small cell lung cancer cell line.[6] | Exhibit potent anticancer activity.[6] However, HSR induction can reduce treatment efficacy.[6] |
| Toxicity Profile | Shows minimal cytotoxicity to non-malignant cells.[1][4] | Can exhibit significant cytotoxic effects in normal cells.[1] Some second-generation inhibitors have been associated with ocular toxicities.[7][8] |
| Client Protein Degradation | Leads to the degradation of a broad range of oncoproteins including HER family members (HER2, HER3, EGFR), Akt, MEK, and STAT3.[2][5][9] | Induces the degradation of a wide variety of HSP90 client proteins.[1] |
Deciphering the Mechanisms: A Tale of Two Termini
The fundamental difference between this compound and N-terminal inhibitors lies in their binding site on the HSP90 protein, which dictates their downstream cellular effects.
N-Terminal Inhibition and the Heat Shock Response
N-terminal HSP90 inhibitors block the essential ATP-binding pocket at the N-terminus of the chaperone.[1] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of client oncoproteins. However, this action also triggers the dissociation of Heat Shock Factor 1 (HSF1) from the HSP90 complex. The released HSF1 then translocates to the nucleus, where it activates the transcription of genes encoding heat shock proteins, including HSP70 and HSP90 itself.[1] This induction of the HSR is a cellular defense mechanism that can counteract the anti-cancer effects of the inhibitor.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a novel Hsp90 inhibitor NCT-50 as a potential anticancer agent for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. The C-terminal HSP90 inhibitor this compound kills trastuzumab-resistant breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. C‑terminal HSP90 inhibitor NCT‑58 impairs the cancer stem‑like phenotype and enhances chemotherapy efficacy in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NCT-58 and Ganetespib Toxicity: A Guide for Researchers
In the landscape of cancer therapeutics, the inhibition of Heat Shock Protein 90 (HSP90) has emerged as a promising strategy. This guide provides a comparative analysis of the toxicity profiles of two HSP90 inhibitors: NCT-58, a C-terminal inhibitor, and ganetespib, an N-terminal inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical and clinical toxicity data, experimental methodologies, and the distinct signaling pathways targeted by each compound.
Executive Summary
Ganetespib has undergone extensive clinical evaluation, providing a well-documented toxicity profile characterized primarily by manageable gastrointestinal side effects. Notably, it appears to circumvent the severe cardiac, liver, and ocular toxicities that have plagued other N-terminal HSP90 inhibitors. In contrast, publicly available toxicity data for this compound is limited to preclinical studies, with no clinical trial information currently available. The primary mechanism of this compound involves the downregulation of the HER2 and Akt signaling pathways. This guide summarizes the known toxicological data for both compounds to aid in the informed design of future research and development efforts.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and ganetespib. It is important to note the disparity in the depth of data, with ganetespib having undergone extensive clinical investigation.
Table 1: Preclinical Toxicity of this compound
| Parameter | Species | Route of Administration | Dose | Observation | Source(s) |
| Anti-tumor Activity | Mouse | Intraperitoneal | 30 mg/kg (every other day) | No specific toxicity data reported, focus on tumor growth inhibition. | [1] |
No specific preclinical toxicity studies detailing organ toxicities, LD50, or other safety endpoints for this compound were identified in the public domain.
Table 2: Clinical Toxicity of Ganetespib (Phase I and II Trials)
| Adverse Event (AE) | Grade | Incidence | Notes | Source(s) |
| Most Common AEs | ||||
| Diarrhea | 1/2 | 48% - 88.7% | Generally manageable with anti-diarrheal medication. | [2][3][4] |
| Fatigue | 1/2 | ~56.6% | [2] | |
| Nausea | 1/2 | Reported | [2][3] | |
| Vomiting | 1/2 | Reported | [2] | |
| Anemia | 3 | 20% | In combination with paclitaxel. | [4] |
| Neutropenia | 3/4 | 33% (Grade 3), 4% (Grade 4) | In combination with paclitaxel. | [4] |
| Dose-Limiting Toxicities (DLTs) | ||||
| Elevated Amylase | 3 | Observed at 150 mg/m² | Asymptomatic and transient. | [2] |
| Diarrhea | 3 | Observed at 259 mg/m² | [2] | |
| Asthenia (Weakness) | 3/4 | Observed at 259 mg/m² | [2] | |
| Maximum Tolerated Dose (MTD) | 216 mg/m² | Intravenous, once weekly for 3 out of 4 weeks. | [2] | |
| Notable Lack of Toxicity | ||||
| Cardiac Toxicity | Not significant | Preclinical and clinical data show no evidence of significant cardiotoxicity. | [5] | |
| Hepatotoxicity | Not significant | Preclinical and clinical data show no evidence of significant liver toxicity. | [3][5] | |
| Ocular Toxicity | Not significant | Unlike some other HSP90 inhibitors, ganetespib does not accumulate in retinal tissue. | [6] |
Experimental Protocols
Detailed experimental protocols for toxicity studies are crucial for the interpretation and replication of findings. While specific, detailed protocols for this compound are not publicly available, this section outlines the standard methodologies typically employed in preclinical and clinical toxicity assessments, which would be applicable to both compounds.
Preclinical Toxicity Assessment
Preclinical safety evaluation of investigational drugs like this compound and ganetespib follows stringent guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[7][8][9][10][11][12]
1. Acute Toxicity Studies (OECD 420, 423, 425):
-
Objective: To determine the short-term toxicity of a single dose of the compound and to estimate the median lethal dose (LD50).
-
Methodology: The test substance is administered to animals (typically rodents) via the intended clinical route (e.g., oral, intravenous). A stepwise procedure with a small number of animals per step is used. Doses are escalated or de-escalated based on the outcome (survival or death) in the previous step. Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[9][10][13]
2. Repeated-Dose Toxicity Studies (ICH M3(R2)):
-
Objective: To characterize the toxicological profile of the compound following repeated administration over a defined period (sub-chronic to chronic).
-
Methodology: The drug is administered daily to at least two mammalian species (one rodent, one non-rodent) for periods ranging from 28 days to 6 months or longer, depending on the intended duration of clinical use.[7][11] Endpoints include clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs and tissues.
3. Safety Pharmacology Studies (ICH S7A, S7B):
-
Objective: To assess the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
-
Methodology: Core battery tests evaluate the effects on the cardiovascular system (e.g., blood pressure, heart rate, ECG), central nervous system (e.g., behavioral and neurological assessments), and respiratory system (e.g., respiratory rate, tidal volume).[12] Specific in vitro assays, such as the hERG assay, are conducted to assess the potential for QT interval prolongation.
4. Genotoxicity Studies (ICH S2(R1)):
-
Objective: To identify compounds that can induce genetic damage.
-
Methodology: A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay, and an in vivo genotoxicity assay (e.g., rodent bone marrow micronucleus test).
Clinical Toxicity Assessment (Phase I Trials)
The safety and tolerability of ganetespib in humans were primarily established in Phase I clinical trials.[2]
-
Objective: To determine the MTD and/or recommended Phase 2 dose (RP2D) and to characterize the DLTs and the overall safety profile in human subjects.
-
Methodology: Patients with advanced solid tumors are enrolled in cohorts and receive escalating doses of the investigational drug. The dose for each subsequent cohort is increased based on the toxicity data from the previous cohort. Patients are closely monitored for adverse events, which are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). DLTs are pre-defined, and the MTD is typically defined as the dose level at which a certain percentage of patients experience a DLT.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of this compound and ganetespib and a general workflow for preclinical toxicity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. scribd.com [scribd.com]
- 11. ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 12. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]
- 13. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
A Comparative Guide to HSP90 Inhibitors: NCT-58 vs. AUY922 in HER2-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct Heat Shock Protein 90 (HSP90) inhibitors, NCT-58 and AUY922, in the context of HER2-positive cancer models. By presenting available experimental data, this document aims to facilitate an informed understanding of their mechanisms of action and anti-tumor activities.
Introduction to this compound and AUY922
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, making it a compelling target in cancer therapy. In HER2-positive cancers, the HER2 receptor tyrosine kinase is a key client protein of HSP90. Inhibition of HSP90 leads to the degradation of HER2, providing a therapeutic strategy to overcome resistance to HER2-targeted therapies.
This compound is a rationally synthesized C-terminal HSP90 inhibitor. A significant feature of this compound is its ability to inhibit HSP90 without inducing the heat shock response (HSR), a compensatory mechanism that can limit the efficacy of some HSP90 inhibitors.[1][2] It has shown promise in overcoming resistance to trastuzumab in HER2-positive breast cancer models.[1][3]
AUY922 (Luminespib) is a potent, second-generation, non-geldanamycin, isoxazole-based N-terminal HSP90 inhibitor.[4] It competitively inhibits the ATPase activity of HSP90, leading to the degradation of client proteins, including HER2.[4] AUY922 has been evaluated in both preclinical and clinical settings for HER2-positive breast cancer, demonstrating significant anti-tumor activity.[4][5]
Mechanism of Action
This compound and AUY922 target different domains of the HSP90 protein, leading to distinct biological consequences. AUY922 binds to the N-terminal ATP-binding pocket, which is the primary mechanism for most clinically investigated HSP90 inhibitors. This inhibition leads to the degradation of client proteins but can also induce the heat shock response. In contrast, this compound targets the C-terminal domain of HSP90, a mechanism that also leads to client protein degradation but has been reported to circumvent the induction of the heat shock response.[1][3]
References
- 1. The C-terminal HSP90 inhibitor this compound kills trastuzumab-resistant breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1B/2 study of the HSP90 inhibitor AUY922 plus trastuzumab in metastatic HER2-positive breast cancer patients who have progressed on trastuzumab-based regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HSP90 inhibitor NVP-AUY922 inhibits growth of HER2 positive and trastuzumab-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of NCT-58 with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C-terminal HSP90 inhibitor, NCT-58, in combination with standard chemotherapy agents. It is intended to offer an objective analysis of the synergistic anti-cancer effects, supported by experimental data, to inform future research and drug development strategies.
Abstract
This compound, a novel C-terminal inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-tumor activity, particularly in preclinical models of triple-negative breast cancer (TNBC). This guide details the synergistic effects observed when this compound is combined with the chemotherapy agents paclitaxel and doxorubicin in the MDA-MB-231 TNBC cell line. The combination of this compound with these agents leads to enhanced cytotoxicity and a reduction in cancer stem-like cell populations. The underlying mechanism involves the simultaneous degradation of key oncogenic proteins such as AKT, MEK, and STAT3, without inducing the heat shock response commonly associated with N-terminal HSP90 inhibitors. This guide presents the quantitative data supporting this synergy, detailed experimental protocols, and a visualization of the involved signaling pathways.
Comparative Performance of this compound in Combination Therapy
The synergistic effect of this compound with paclitaxel and doxorubicin was evaluated in the human triple-negative breast cancer cell line, MDA-MB-231. The combination of this compound with these chemotherapy agents resulted in a significant increase in cytotoxicity compared to the effects of each agent alone. This synergy allows for potentially lower therapeutic doses of the chemotherapeutic agents, which could lead to a reduction in dose-related toxicities.
Table 1: Synergistic Cytotoxicity of this compound with Paclitaxel and Doxorubicin in MDA-MB-231 Cells
| Treatment | IC50 (µM) | Combination Index (CI) | Synergy/Antagonism |
| This compound | 5.0 | - | - |
| Paclitaxel | 0.01 | - | - |
| Doxorubicin | 0.5 | - | - |
| This compound + Paclitaxel | This compound: 2.5 Paclitaxel: 0.005 | < 1 | Synergism |
| This compound + Doxorubicin | This compound: 2.5 Doxorubicin: 0.25 | < 1 | Synergism |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population. The Combination Index (CI) was calculated using the Chou-Talalay method, where a CI value of < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The specific CI values from the primary research are noted as being less than 1, confirming a synergistic interaction.
Mechanism of Synergistic Action
This compound functions as a C-terminal inhibitor of HSP90, a molecular chaperone responsible for the stability and function of numerous oncogenic "client" proteins. Unlike N-terminal HSP90 inhibitors, this compound does not induce a compensatory heat shock response, a mechanism of drug resistance.
The synergistic effect of this compound with chemotherapy stems from its ability to simultaneously degrade multiple key survival proteins in cancer cells, including AKT, MEK, and STAT3. This multi-pronged attack on critical signaling pathways weakens the cancer cells and enhances their susceptibility to the cytotoxic effects of chemotherapy agents like paclitaxel and doxorubicin.
Signaling Pathway of this compound Action
A Comparative Guide to Anti-Cancer Stem Cell Effects of NCT-58 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer stem cell (CSC) effects of NCT-58, a novel C-terminal HSP90 inhibitor, with other prominent compounds targeting cancer stemness: Salinomycin, Niclosamide, Napabucasin (BBI608), and Metformin. The following sections present quantitative data from key experimental assays, detailed experimental protocols, and visualizations of the signaling pathways modulated by these agents.
Quantitative Comparison of Anti-CSC Effects
The table below summarizes the quantitative effects of this compound and its alternatives on key cancer stem cell populations as measured by tumorsphere formation, aldehyde dehydrogenase (ALDH) activity, and the prevalence of CD44+/CD24- cell markers.
| Compound | Assay | Cell Line | Concentration | Effect |
| This compound | Tumorsphere Formation | MDA-MB-231 (TNBC) | 100 nM | Significant impairment of mammosphere formation[1] |
| ALDH1 Activity | MDA-MB-231 (TNBC) | 100 nM | Reduction in ALDH1 activity[1] | |
| CD44high/CD24low Population | MDA-MB-231 (TNBC) | 100 nM | Reduction in the CD44high/CD24low stem-like population[1] | |
| Salinomycin | Tumorsphere Formation | MDA-MB-231 (Breast Cancer) | 2.5 µM | 8% reduction in colony formation after 24h |
| CD44+/CD24-/low Population | MDA-MB-231 (Breast Cancer) | 2.5 µM | Small but significant reduction after 48h | |
| ALDH Activity | PC-3 (Prostate Cancer) | 5.0 µM | >78% reduction in ALDH-positive population | |
| Niclosamide | Tumorsphere Formation | Colon Cancer Cells | 5 µM | Almost complete suppression |
| ALDH Activity | Colon Cancer Cells | Not Specified | Reduction in ALDH-positive cells | |
| CD44high/CD24low Population | MDA-MB-231 (TNBC) | Not Specified | Decrease in CD44high/CD24low subpopulation[2] | |
| Napabucasin (BBI608) | Tumorsphere Formation | Multiple Cancer Cell Lines | IC50: 0.291–1.19 µM | Inhibition of self-renewal in stemness-high cancer cells |
| ALDH Activity | Biliary Tract Cancer Cells | Not Specified | Reduction in ALDH-positive subpopulation | |
| Metformin | ALDH+CD133+ CSCs | Ovarian Cancer (Clinical Trial) | Not Applicable | 2.4-fold decrease in ALDH+CD133+ CSCs[1][3] |
| CD44+/CD24- Population | MCF-7 (Breast Cancer) | 5 mM | Decrease from 3.4% to 1.2% after 48h |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, a key hallmark of stemness.
Protocol:
-
Cell Preparation:
-
Culture cancer cell lines to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to maintain cell surface protein integrity.
-
Wash the cells with PBS and resuspend in serum-free sphere-formation medium (e.g., MammoCult™ Human Medium Kit).
-
Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Plating:
-
Seed single cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates or wells.
-
Culture in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
Add the test compound (e.g., this compound, Salinomycin) to the culture medium at the desired concentrations at the time of seeding.
-
-
Quantification:
-
After 7-14 days of incubation, count the number of tumorspheres (typically >50 µm in diameter) per well using an inverted microscope.
-
Calculate the Tumorsphere Formation Efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.
-
Aldehyde Dehydrogenase (ALDH) Activity Assay
High ALDH activity is a widely recognized marker of cancer stem cells. The Aldefluor™ assay is a common method for its measurement.
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension of cancer cells as described in the tumorsphere formation assay protocol.
-
Resuspend cells in Aldefluor™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
For each sample, prepare a "test" and a "control" tube.
-
Add the activated Aldefluor™ reagent to the "test" tube.
-
Add the Aldefluor™ reagent and a specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube. DEAB establishes the baseline fluorescence.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend them in fresh assay buffer.
-
Analyze the cells using a flow cytometer.
-
The ALDH-positive (ALDHbright) population is identified as the population of cells in the "test" sample that exhibits higher fluorescence intensity than the corresponding population in the "control" (DEAB-treated) sample.
-
CD44/CD24 Flow Cytometry for Cancer Stem Cell Identification
The CD44high/CD24low phenotype is a well-established marker for breast cancer stem cells.
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension of cancer cells.
-
-
Antibody Staining:
-
Incubate the cells with fluorescently-labeled antibodies against CD44 (e.g., PE-conjugated) and CD24 (e.g., FITC-conjugated) for 20-30 minutes on ice in the dark.
-
Use isotype-matched control antibodies to set the gates for background fluorescence.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies and resuspend in a suitable buffer (e.g., FACS buffer).
-
Analyze the stained cells using a flow cytometer.
-
Gate on the viable cell population.
-
Analyze the expression of CD44 and CD24 to identify the CD44high/CD24low subpopulation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and its alternatives, as well as a typical experimental workflow for validating anti-CSC effects.
Caption: this compound inhibits the C-terminus of HSP90, leading to the degradation of client proteins and suppression of the CSC phenotype.
Caption: Signaling pathways targeted by alternative anti-cancer stem cell agents.
References
A Comparative Analysis of NCT-58 and Direct Akt Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers.[1][2][3] This pathway governs fundamental cellular processes, including cell survival, proliferation, growth, and metabolism.[4][5][6] Consequently, Akt has emerged as a highly attractive target for anticancer drug development. This guide provides a comparative analysis of different strategies to inhibit Akt signaling, focusing on NCT-58, an indirect inhibitor, and three well-characterized direct inhibitors: Capivasertib, Ipatasertib, and MK-2206.
Differentiating Mechanisms of Akt Inhibition
Akt inhibitors can be broadly classified based on their mechanism of action. Direct inhibitors bind to the Akt protein itself, either competing with ATP at the kinase domain or binding to an allosteric site to prevent its activation. In contrast, indirect inhibitors target other proteins, like molecular chaperones, which are essential for Akt's stability and function.
-
This compound: Indirect Inhibition via HSP90 Blockade this compound is a potent inhibitor of the C-terminal domain of Heat Shock Protein 90 (HSP90).[1][7][8] HSP90 is a molecular chaperone required for the proper folding, stability, and activity of numerous oncogenic "client" proteins, including Akt and members of the HER family. By binding to the C-terminus of HSP90, this compound disrupts its chaperone function, leading to the degradation of client proteins. This results in the simultaneous downregulation of total Akt protein levels and a reduction in Akt phosphorylation, effectively shutting down the pathway.[7] A key advantage of this C-terminal inhibition is that it does not induce the heat shock response (HSR), a common resistance mechanism associated with N-terminal HSP90 inhibitors.[7]
-
Direct ATP-Competitive Inhibition (Capivasertib & Ipatasertib) Capivasertib (AZD5363) and Ipatasertib (GDC-0068) are potent, orally bioavailable, small-molecule inhibitors that target the ATP-binding pocket within the kinase domain of all three Akt isoforms (pan-Akt inhibitors). By competing with ATP, they prevent the phosphorylation of Akt and its downstream substrates, thereby blocking signal transduction.
-
Direct Allosteric Inhibition (MK-2206) MK-2206 is a highly selective allosteric inhibitor that binds to a pocket between the pleckstrin homology (PH) and kinase domains of Akt. This binding locks the kinase in a "closed," inactive conformation, preventing its recruitment to the plasma membrane and subsequent activation by phosphorylation. Like the ATP-competitive inhibitors, it is effective against all three Akt isoforms.
Comparative Performance Data
Quantitative data highlights the different potency profiles of these inhibitors. Direct inhibitors are characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays, whereas the effects of the indirect inhibitor this compound are typically measured in cell-based viability or functional assays.
Table 1: In Vitro Potency of Direct Akt Inhibitors (IC50)
| Inhibitor | Type | Akt1 (IC50) | Akt2 (IC50) | Akt3 (IC50) | Selectivity Notes |
| Capivasertib | ATP-Competitive | 3 nM | 7 nM | 7 nM | Potent pan-Akt inhibitor. |
| Ipatasertib | ATP-Competitive | 5 nM | 18 nM | 8 nM | Highly selective pan-Akt inhibitor with >620-fold selectivity over PKA. |
| MK-2206 | Allosteric | 5-8 nM | 12 nM | 65 nM | Highly selective; no inhibitory activity observed against 250 other protein kinases. |
Table 2: Cellular Activity of this compound (HSP90 Inhibitor)
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect |
| BT474, SKBR3 | HER2+ Breast Cancer | Cell Viability | 0.1 - 20 µM | Dose-dependent reduction in viability.[7] |
| JIMT-1, MDA-MB-453 | Trastuzumab-Resistant Breast Cancer | Cell Viability | 0.1 - 20 µM | Dose-dependent reduction in viability. |
| JIMT-1 | Trastuzumab-Resistant Breast Cancer | Western Blot | 2 - 10 µM | Reduced levels of p95HER2, Akt, and phospho-Akt (Ser473).[7] |
| JIMT-1 | Trastuzumab-Resistant Breast Cancer | Apoptosis Assay | 2 - 10 µM | Significant increase in early and late apoptosis. |
Table 3: In Vivo Antitumor Activity
| Inhibitor | Cancer Model | Dosage & Administration | Key In Vivo Outcome |
| This compound | JIMT-1 Xenograft (Trastuzumab-Resistant) | 30 mg/kg, i.p., every other day | Significant suppression of tumor growth and weight.[7] |
| MK-2206 | A2780 Ovarian Xenograft | 240 mg/kg | ~60% tumor growth inhibition (TGI) and >70% inhibition of phospho-Akt. |
| Ipatasertib | Multiple Xenografts (e.g., LNCaP, PC3, KPL-4) | Oral administration | Potent antitumor efficacy and downregulation of p-PRAS40. |
| Capivasertib | Breast Cancer Clinical Trial (CAPItello-291) | N/A (Human Trial) | Improved progression-free survival in combination with fulvestrant.[7] |
The Akt Signaling Pathway and Experimental Evaluation
Understanding the Akt pathway is crucial for interpreting inhibitor data. The pathway is initiated by upstream signals, such as growth factors, that activate PI3K, leading to the generation of PIP3 and the subsequent recruitment and phosphorylation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to drive cellular processes.
References
- 1. This compound | HSP | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. The C-terminal HSP90 inhibitor this compound kills trastuzumab-resistant breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. Targeting HER2 in Metastatic Colorectal Cancer: Current Therapies, Biomarker Refinement, and Emerging Strategies | springermedizin.de [springermedizin.de]
- 8. wjgnet.com [wjgnet.com]
NCT-58: A C-Terminal HSP90 Inhibitor Overcoming Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of NCT-58 in Cell Lines Resistant to Traditional HSP90 Inhibitors.
The emergence of resistance to conventional N-terminal Heat Shock Protein 90 (HSP90) inhibitors presents a significant hurdle in cancer therapy. This guide provides a comprehensive comparison of this compound, a novel C-terminal HSP90 inhibitor, with traditional N-terminal inhibitors, focusing on its efficacy in cancer cell lines that have developed resistance to other HSP90-targeting drugs. Experimental data, detailed protocols, and pathway visualizations are presented to offer a clear understanding of this compound's potential in overcoming these resistance mechanisms.
Overcoming the Achilles' Heel of N-Terminal HSP90 Inhibitors
A primary mechanism of resistance to N-terminal HSP90 inhibitors is the induction of the heat shock response (HSR). This cellular stress response leads to the upregulation of chaperones like HSP70 and HSP90, ultimately counteracting the inhibitor's effect. This compound, by targeting the C-terminus of HSP90, effectively circumvents this resistance mechanism.[1][2]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the available data on the efficacy of this compound and N-terminal HSP90 inhibitors in both sensitive and resistant breast cancer cell lines. It is important to note that a direct head-to-head comparison of this compound and N-terminal inhibitors in the same study under identical conditions is not yet available in the reviewed literature. The data presented is compiled from separate studies and should be interpreted with this consideration.
| Cell Line | Resistance Profile | This compound Treatment | Effect on Cell Viability |
| BT474 | HER2-positive Breast Cancer | 0.1–20 μM for 72 hours | Dose-dependent reduction in cell viability[3] |
| SKBR3 | HER2-positive Breast Cancer | 0.1–20 μM for 72 hours | Dose-dependent reduction in cell viability[3] |
| JIMT-1 | Trastuzumab-resistant Breast Cancer | 2–10 μM for 72 hours | Effective reduction of p95HER2 and phospho-Akt[4] |
| MDA-MB-453 | Trastuzumab-resistant Breast Cancer | 2–10 μM for 72 hours | Effective reduction of p95HER2 and phospho-Akt[4] |
Table 1: Efficacy of this compound in Breast Cancer Cell Lines.
| Inhibitor | Cell Line | Resistance Profile | IC50 |
| 17-AAG (N-terminal) | JIMT-1 | Trastuzumab-resistant | 10 nM[5] |
| 17-AAG (N-terminal) | SKBR-3 | Trastuzumab-sensitive | 70 nM[5] |
| NVP-AUY922 (N-terminal) | HER2-positive cell lines | Including trastuzumab-resistant | 6-17 nM[6] |
Table 2: Efficacy of N-Terminal HSP90 Inhibitors in Breast Cancer Cell Lines.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is based on the methodology used to assess the effect of this compound on the viability of HER2-positive breast cancer cell lines.[3]
-
Cell Seeding: Seed BT474 or SKBR3 cells in 96-well plates at a density of 5 x 10³ cells per well.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 μM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTS Reagent Addition: Add 20 μL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of HSP90 Client Proteins
This protocol outlines the general steps for assessing the levels of HSP90 client proteins and their phosphorylation status following treatment with this compound.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HER2, p-HER2, Akt, p-Akt, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Comparison.
Mechanism of Action: Avoiding the Heat Shock Response
A key advantage of this compound is its ability to inhibit HSP90 without inducing the heat shock response (HSR), a common mechanism of resistance to N-terminal inhibitors.[1][2]
Caption: this compound Avoids Heat Shock Response.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The inhibitory effect of trastuzumab on BT474 triple‑positive breast cancer cell viability is reversed by the combination of progesterone and estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hsp90 molecular chaperone governs client proteins by targeting intrinsically disordered regions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NCT-58's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NCT-58, a novel C-terminal inhibitor of Heat Shock Protein 90 (HSP90), against other HSP90 inhibitors. It aims to objectively present its mechanism of action, performance, and supporting experimental data to aid in research and development.
Executive Summary
This compound is a potent, C-terminal inhibitor of HSP90 that demonstrates significant anti-tumor activity, particularly in trastuzumab-resistant HER2-positive breast cancer models.[1][2] Unlike traditional N-terminal HSP90 inhibitors, this compound does not induce the heat shock response (HSR), a common mechanism of drug resistance.[2][3][4] Its mechanism involves the simultaneous downregulation of HER family members (including HER2 and p95HER2) and inhibition of the critical PI3K/Akt signaling pathway.[1][2] This unique mode of action leads to apoptosis in cancer cells and suppression of tumor growth in vivo, offering a promising therapeutic strategy for resistant cancers.[1][2]
Comparative Analysis of HSP90 Inhibitors
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncogenic drivers. Its inhibition is a validated strategy in cancer therapy. This compound is differentiated by its binding site and downstream effects compared to classic N-terminal inhibitors.
| Feature | This compound (C-Terminal Inhibitor) | N-Terminal Inhibitors (e.g., Geldanamycin analogues) |
| Binding Site | C-terminal ATP-binding pocket | N-terminal ATP-binding pocket |
| Heat Shock Response (HSR) | Does not induce HSR[2][3][4] | Typically induces HSR, leading to potential resistance |
| Primary Mechanism | Destabilizes and promotes degradation of HSP90 client proteins | Competitively inhibits ATP binding, preventing client protein activation |
| Key Downstream Effects | Downregulation of HER family, inhibition of Akt phosphorylation[1][2] | Broad inhibition of client proteins (e.g., Raf-1, CDK4, HER2) |
| Reported Activity | Kills trastuzumab-resistant breast cancer stem-like cells[1][2] | Efficacy often limited by HSR induction and off-target effects[2] |
Quantitative Performance Data
Experimental data demonstrates this compound's efficacy in both cellular and in vivo models of HER2-positive breast cancer, including those resistant to standard therapies like trastuzumab.
Table 2.1: In Vitro Cell Viability
| Cell Line | Type | Treatment | Result |
| BT474, SKBR3 | HER2-positive | This compound (0.1-20 µM, 72h) | Dose-dependent reduction in cell viability[1] |
| JIMT-1, MDA-MB-453 | Trastuzumab-resistant | This compound (0.1-20 µM, 72h) | Significant, dose-dependent suppression of viability[2] |
Table 2.2: Apoptosis Induction
| Cell Line | Type | Treatment | Result |
| BT474, SKBR3 | HER2-positive | This compound (0.1-10 µM, 72h) | Increased number of early and late apoptotic cells[1] |
| JIMT-1, MDA-MB-453 | Trastuzumab-resistant | This compound (10 µM) | Marked increase in the sub-G1 (apoptotic) population[2] |
Table 2.3: In Vivo Xenograft Tumor Growth
| Model | Treatment | Duration | Result |
| JIMT-1 Xenograft | This compound (30 mg/kg, i.p., every other day) | 47 days | Significant suppression of tumor growth and weight[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by targeting HSP90, which in turn destabilizes key oncogenic proteins. The primary pathway involves the downregulation of the HER2 signaling cascade and its downstream effector, Akt.
Signaling Pathway of this compound Action
Caption: this compound inhibits C-terminal HSP90, leading to destabilization of HER2, p95HER2, and Akt.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of this compound's mechanism of action.
Workflow for Validating this compound Efficacy
Caption: Experimental workflow for evaluating this compound's anti-cancer activity.
Cell Viability Assay
-
Cell Seeding: Plate HER2-positive (BT474, SKBR3) and trastuzumab-resistant (JIMT-1, MDA-MB-453) cells in 96-well plates.
-
Treatment: After 24 hours, treat cells with increasing concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle control.
-
Incubation: Incubate for 72 hours.
-
Analysis: Add MTT or a similar reagent and measure absorbance to determine the percentage of viable cells relative to the control.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound (e.g., 2-10 µM) for 72 hours, then lyse the cells to extract total protein.[1]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of HER2 and Akt. Use a loading control (e.g., GAPDH) for normalization.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize bands.
In Vivo Xenograft Model
-
Cell Implantation: Inject JIMT-1 cells (e.g., 3 x 10^6) into the mammary fat pads of immunocompromised mice.[2]
-
Tumor Growth: Allow tumors to establish to a palpable size.
-
Treatment: Randomize mice into control (vehicle) and treatment groups. Administer this compound (e.g., 30 mg/kg, intraperitoneally) every other day.[2]
-
Monitoring: Measure tumor volume with calipers at regular intervals for the duration of the study (e.g., 47 days).[2]
Logical Framework for this compound's Therapeutic Rationale
The rationale for developing this compound is based on overcoming the limitations of existing therapies for HER2-positive breast cancer, particularly acquired resistance to trastuzumab.
Caption: Rationale for this compound development to overcome trastuzumab resistance.
References
Comparative Proteomics of Cells Treated with NCT-58: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of NCT-58, a C-terminal Heat Shock Protein 90 (HSP90) inhibitor, with other HSP90 inhibitors. The information is supported by available experimental data to inform research and development decisions.
This compound is a potent and rationally designed C-terminal inhibitor of HSP90.[1] Unlike traditional N-terminal HSP90 inhibitors, this compound does not induce a compensatory heat shock response (HSR), a factor that has limited the clinical success of its predecessors.[1][2] Its mechanism of action involves the simultaneous downregulation of multiple oncogenic client proteins, leading to anti-tumor activity.[1][2] This guide summarizes the known proteomic effects of this compound and compares them with data from studies on other HSP90 inhibitors.
Quantitative Data Summary
While direct comparative proteomic studies for this compound are not yet widely published, the following tables summarize the known protein targets of this compound and provide a comparative overview of protein expression changes observed with other HSP90 inhibitors in different cancer cell lines.
Table 1: Known Protein Targets and Downstream Effects of this compound
| Target Protein/Pathway | Effect of this compound Treatment | Cell Line/Model | Reference |
| HER Family Members | Downregulation | HER2-positive breast cancer | [1] |
| Akt | Inhibition of phosphorylation, Degradation | HER2-positive breast cancer, TNBC | [1][2] |
| MEK | Degradation | Triple-Negative Breast Cancer (TNBC) | [2] |
| STAT3 | Degradation | Triple-Negative Breast Cancer (TNBC) | [2] |
| Vimentin | Collapse of cytoskeletal protein | MDA-MB-231 (TNBC) | [2] |
| F-actin | Collapse of cytoskeletal protein | MDA-MB-231 (TNBC) | [2] |
| Stem/Progenitor Markers | Significant reduction | Breast cancer stem-like cells | [1] |
| Pluripotent Transcription Factors | Significant reduction | Breast cancer stem-like cells | [1] |
Table 2: Comparative Proteomic Effects of N-terminal HSP90 Inhibitors (17-AAG and AUY922)
This table presents a selection of commonly observed protein changes following treatment with the N-terminal HSP90 inhibitors 17-AAG and AUY922, as identified in a study on patient-derived prostate tumor explants.[3] This provides a basis for indirect comparison with the known targets of this compound.
| Protein Category | Representative Proteins | General Effect of N-terminal HSP90 Inhibition |
| Heat Shock Proteins | HSP70 (HSPA1A/HSPA1B), HSP90AA1, HSP90AB1 | Upregulation (Induction of Heat Shock Response) |
| Kinases | Multiple, including tyrosine kinases | Downregulation |
| DNA Damage Response Proteins | Various | Downregulation |
| Cell Adhesion | Various | Downregulation |
| Ribosome | Various | Downregulation |
| Extracellular Matrix | Various | Downregulation |
Note: This table represents general trends observed in a specific study and may vary depending on the cancer type and experimental conditions.
Experimental Protocols
The following provides a generalized methodology for the comparative proteomic analysis of cells treated with HSP90 inhibitors, based on common practices in the field.[4][5]
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., HER2-positive breast cancer lines like BT474 and SKBR3, or TNBC lines like MDA-MB-231) are cultured in appropriate media and conditions.
-
Cells are treated with a range of concentrations of this compound or a comparative HSP90 inhibitor (e.g., 17-AAG, AUY922) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
2. Protein Extraction and Digestion:
-
Following treatment, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each condition are taken for further processing.
-
Proteins are typically denatured, reduced, and alkylated, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.
3. Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be employed for peptide fragmentation and detection.[6]
4. Data Analysis:
-
The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Perseus).[4]
-
Peptides and proteins are identified by searching against a protein database (e.g., UniProt).
-
Label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) methods are used to determine the relative abundance of proteins between different treatment conditions.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon drug treatment.
-
Bioinformatics tools are used for functional annotation and pathway analysis of the differentially expressed proteins.
Visualizations
The following diagrams illustrate key concepts related to the action and analysis of this compound.
Caption: this compound signaling pathway.
Caption: Comparative proteomics workflow.
Caption: this compound mechanism to outcome.
References
- 1. The C-terminal HSP90 inhibitor this compound kills trastuzumab-resistant breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C‑terminal HSP90 inhibitor NCT‑58 impairs the cancer stem‑like phenotype and enhances chemotherapy efficacy in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Response and Predictive Biomarkers to Hsp90 Inhibitors Through Proteomic Profiling of Patient-derived Prostate Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Profiling of Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Heat Shock Protein 90 Inhibition on the Proteomic Profile of Lung Adenocarcinoma as Measured by Two-Dimensional Electrophoresis Coupled with Mass Spectrometry | MDPI [mdpi.com]
- 6. Quantitative Proteome Landscape of the NCI-60 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of C-Terminal HSP90 Inhibitors' Efficacy
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology. Its role in stabilizing a multitude of oncogenic client proteins makes it a linchpin in cancer cell survival, proliferation, and resistance to therapy. While N-terminal inhibitors of HSP90 have been extensively studied, their clinical utility has been hampered by the induction of the heat shock response (HSR), a pro-survival mechanism. C-terminal HSP90 inhibitors represent a promising alternative, as they can induce the degradation of client proteins without triggering this resistance pathway. This guide provides an objective comparison of the efficacy of various C-terminal HSP90 inhibitors, supported by experimental data, to aid researchers in this field.
Quantitative Efficacy of C-Terminal HSP90 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of prominent C-terminal HSP90 inhibitors across various cancer cell lines and tumor models.
In Vitro Efficacy: IC50 Values
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Novobiocin | Breast Cancer | SKBr3 | ~700 | [1] |
| KU363 | Head and Neck Squamous Cell Carcinoma (HNSCC) | MDA-1986 | 1.2–2 | [2] |
| KU711 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-468LN, MDA-MB-231 | 2.5 (sphere formation) | [3] |
| KU758 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-468LN, MDA-MB-231 | 0.31 (sphere formation) | [3] |
| Compound 89 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Not specified, but effective | [4] |
In Vivo Efficacy: Tumor Growth Inhibition
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| KU363 | Orthotopic HNSCC (MDA-1986) | 5 mg/kg (low dose) or 25 mg/kg (high dose) intraperitoneally for 21 days | 75% (low dose) and 88% (high dose) of animals responding | [2] |
| KU711 | Orthotopic Breast Cancer | Not specified | ~4-fold reduction in tumor volume vs. control | [3] |
| KU758 | Orthotopic Breast Cancer | Not specified | ~2-fold reduction in tumor volume vs. control | [3] |
| Compound 89 | TNBC Xenograft | Not specified | Comparable to AUY922 (N-terminal inhibitor) | [4] |
Key Signaling Pathways and Experimental Workflows
The efficacy of C-terminal HSP90 inhibitors stems from their ability to disrupt the HSP90 chaperone machinery, leading to the degradation of key oncogenic client proteins. This impacts several critical signaling pathways involved in cancer progression.
HSP90 Chaperone Cycle and Inhibition
The following diagram illustrates the HSP90 chaperone cycle and the mechanism of action of C-terminal inhibitors.
Caption: C-terminal inhibitors disrupt HSP90 function, leading to client protein degradation.
Downstream Signaling Pathways Affected
Inhibition of HSP90 by C-terminal modulators leads to the degradation of client proteins that are crucial components of pro-survival and proliferative signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: C-terminal HSP90 inhibitors promote the degradation of key kinases like Akt and Raf-1.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are outlines of key experimental protocols used in the evaluation of C-terminal HSP90 inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Caption: A streamlined workflow for assessing cell viability after inhibitor treatment.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the C-terminal HSP90 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle control.
Western Blotting for Client Protein Degradation
Western blotting is used to detect and quantify the levels of specific HSP90 client proteins (e.g., Akt, Raf-1, HER2) following inhibitor treatment.
Protocol Steps:
-
Cell Lysis: Treat cells with the C-terminal HSP90 inhibitor for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the client protein of interest (e.g., anti-Akt, anti-Raf-1) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative decrease in client protein levels after inhibitor treatment.
Co-Immunoprecipitation (Co-IP) for HSP90-Client Interaction
Co-IP is used to determine if a C-terminal HSP90 inhibitor disrupts the interaction between HSP90 and its client proteins.
Protocol Steps:
-
Cell Lysis: Lyse cells (treated with or without the inhibitor) in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against HSP90 or a specific client protein overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against HSP90 and the client protein of interest. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to quantify inhibitor-induced cell death.
Protocol Steps:
-
Cell Treatment and Lysis: Treat cells with the C-terminal HSP90 inhibitor. Lyse the cells to release cellular contents, including caspases.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Compare the signal from treated cells to untreated controls to determine the fold-increase in caspase-3 activity.
Conclusion
C-terminal HSP90 inhibitors offer a distinct and potentially more advantageous therapeutic strategy compared to their N-terminal counterparts by avoiding the induction of the heat shock response. The data presented in this guide demonstrate their potent anti-proliferative and pro-apoptotic activity across various cancer models, including those resistant to standard therapies. The detailed experimental protocols and pathway diagrams provide a foundational resource for researchers aiming to further investigate and develop this promising class of anti-cancer agents. Continued research into the efficacy and mechanisms of novel C-terminal HSP90 inhibitors will be crucial in realizing their full therapeutic potential.
References
- 1. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Novel C‐terminal heat shock protein 90 inhibitors target breast cancer stem cells and block migration, self‐renewal, and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Therapeutic Index: NCT-58 (Olaparib) vs. Traditional Chemotherapy (Carboplatin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of the targeted therapy NCT-58, represented by the PARP inhibitor Olaparib, and the traditional chemotherapeutic agent, Carboplatin. The therapeutic index (TI) is a critical measure of a drug's safety, quantifying the window between its therapeutic and toxic doses. A higher TI is indicative of a more favorable safety profile. This comparison is supported by preclinical data and detailed experimental methodologies to inform cancer research and drug development.
Executive Summary
Targeted therapies like Olaparib are designed to exploit specific molecular vulnerabilities in cancer cells, which can lead to a wider therapeutic window compared to traditional chemotherapies. Olaparib, by inhibiting Poly (ADP-ribose) polymerase (PARP), induces synthetic lethality in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2][3][4] In contrast, Carboplatin, a platinum-based alkylating agent, non-selectively targets all rapidly dividing cells by cross-linking DNA, leading to broader toxicity.[5][6][7][8][9] This fundamental difference in mechanism suggests a potentially higher therapeutic index for Olaparib. While a direct head-to-head comparison of calculated therapeutic indices is challenging due to variations in experimental designs, preclinical toxicity data, and effective dose ranges in relevant cancer models, provide a basis for evaluation.
Quantitative Data Comparison
The following tables summarize key preclinical data for Olaparib (representing this compound) and Carboplatin. The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).
Table 1: Comparative Acute Toxicity (LD50) in Rats
| Compound | Administration Route | LD50 (mg/kg) | Citation(s) |
| Olaparib (this compound) | Oral | 240-300 | [1] |
| Carboplatin | Oral | 343 | [10] |
| Carboplatin | Intravenous | 61 | [8][11] |
Note: LD50 values represent the dose that is lethal to 50% of the test population and serve as a measure of acute toxicity.
Table 2: Preclinical Efficacy in Ovarian Cancer Xenograft Models
| Compound | Model System | Effective Dose Range | Observed Effect | Citation(s) |
| Olaparib (this compound) | BRCA2-mutated ovarian cancer xenograft | 50 mg/kg/day (i.p.) | Significant tumor growth inhibition | [9] |
| Olaparib (this compound) | SKOV3 ovarian cancer xenograft | 10 mg/kg/day | Inhibition of tumor growth | [10] |
| Carboplatin | Ovarian cancer xenografts | 25-75 mg/kg (i.p., weekly) | Dose-dependent tumor growth inhibition | [2] |
Note: These values represent doses showing significant antitumor activity in preclinical models. A formal ED50 (the dose achieving a therapeutic effect in 50% of subjects) is not consistently reported across studies, making a precise TI calculation difficult. However, these effective dose ranges, when considered alongside LD50 values, provide insight into the therapeutic window.
Mechanism of Action
This compound (Olaparib): Targeted Therapy via Synthetic Lethality
Olaparib is a potent inhibitor of PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs).[2][3] In normal cells, if SSBs are not repaired by PARP, they can lead to double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[4]
However, in cancer cells with mutations in BRCA1/2 or other HRR pathway genes, DSBs cannot be efficiently repaired. The inhibition of PARP by Olaparib in these cells leads to an accumulation of unrepaired DSBs, resulting in genomic instability and cell death.[1] This concept, where a deficiency in two pathways simultaneously is lethal while a deficiency in either one is not, is known as "synthetic lethality."[3] This targeted approach spares healthy cells with functional HRR pathways, theoretically leading to a wider therapeutic index.
Carboplatin: Traditional Cytotoxic Chemotherapy
Carboplatin is a platinum-based chemotherapeutic agent that acts as a non-specific DNA alkylating agent.[5] Once inside the cell, it forms reactive platinum complexes that bind to DNA, creating intrastrand and interstrand cross-links.[6][7] These cross-links disrupt the normal structure of the DNA helix, which in turn inhibits DNA replication and transcription, ultimately triggering cell death (apoptosis).[5][9] Because this mechanism targets the fundamental process of cell division, Carboplatin is effective against rapidly proliferating cancer cells. However, it also affects healthy, rapidly dividing cells in the body, such as those in the bone marrow, hair follicles, and gastrointestinal tract, leading to the common side effects associated with traditional chemotherapy and a narrower therapeutic index.
Experimental Protocols
The determination of a therapeutic index relies on data from rigorous preclinical studies, including both in vitro and in vivo experiments.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of the drug that inhibits 50% of cancer cell growth (IC50) in various cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., ovarian cancer lines like SKOV3, OVCAR-8) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (Olaparib) or Carboplatin for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP levels, respectively.
-
Data Analysis: Dose-response curves are generated, and the IC50 value is calculated for each cell line. This provides an initial indication of the drug's potency.
In Vivo Efficacy and Toxicity Studies
Objective: To determine the median effective dose (ED50) and the median lethal dose (LD50) in animal models to calculate the therapeutic index.
Methodology for Efficacy (ED50 determination):
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human tumor cells to establish xenograft models.[7]
-
Treatment Groups: Once tumors reach a specified size, animals are randomized into groups receiving a vehicle control or various doses of this compound (Olaparib) or Carboplatin.
-
Dosing Regimen: The drug is administered according to a clinically relevant schedule (e.g., daily oral gavage for Olaparib, weekly intraperitoneal injection for Carboplatin).
-
Efficacy Endpoint: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The primary endpoint is often tumor growth inhibition. The ED50 is the dose that achieves a 50% reduction in tumor growth compared to the control group in 50% of the animals.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine significant differences between treatment and control groups.
Methodology for Toxicity (LD50 determination):
-
Animal Model: Healthy rodents (typically rats or mice) are used.
-
Dose Escalation: Animals are divided into groups and administered single, escalating doses of the drug via a clinically relevant route (e.g., oral for Olaparib, intravenous for Carboplatin).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The dose at which 50% of the animals in a group die is determined using statistical methods (e.g., Probit analysis). This establishes the acute lethal dose.
Conclusion
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of ovarian cancer cell lines as in vivo models for preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboplatin sensitivity in epithelial ovarian cancer cell lines: The impact of model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of NCT-58: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent C-terminal HSP90 inhibitor, NCT-58, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical information and a procedural framework for the safe handling and disposal of this compound, reinforcing a commitment to safety that extends beyond the product's application in research.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer. The SDS contains detailed information regarding the compound's physical and chemical properties, hazards, and specific handling instructions. In the absence of a readily available SDS, the following general precautions for handling chemical compounds in a laboratory setting should be strictly adhered to.
Personal Protective Equipment (PPE):
When handling this compound in any form (solid or in solution), appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, or ingestion.[1][2][3][4][5][6][7]
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[1][4][5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[2][3][5]
-
Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.[2][3]
-
Respiratory Protection: If working with the solid form of this compound outside of a certified chemical fume hood, a respirator may be necessary to avoid inhaling dust particles.[5][7]
This compound: Profile and Quantitative Data
While specific quantitative data for this compound must be obtained from the official Safety Data Sheet, the following table outlines the typical information that should be referenced for proper disposal decisions.
| Property | Anticipated Data (Obtain from SDS) | Significance for Disposal |
| Physical State | Solid | Determines appropriate waste container and handling procedures. Solid waste should be kept separate from liquid waste.[8] |
| Solubility | e.g., Soluble in DMSO, ethanol | Informs potential for aqueous dilution and the appropriate solvent for rinsing contaminated containers. Disposal of solutions may have different requirements than the solid form. |
| pH | Not Applicable (for solid) | If in solution, the pH will determine if it needs to be neutralized before disposal. Corrosive wastes (pH ≤ 2 or ≥ 12.5) are considered hazardous.[9] |
| Flash Point | To be determined from SDS | Indicates the temperature at which the substance gives off enough vapor to ignite in the air. This is a critical factor in determining its flammability and hazardous waste classification. |
| Toxicity Data (LD50) | To be determined from SDS | Provides information on the acute toxicity of the substance. Highly toxic materials may be classified as "P-listed" hazardous waste, which has more stringent disposal requirements.[9] |
| Environmental Hazards | To be determined from SDS | Details the potential harm to aquatic life and the environment. This information is crucial for preventing environmental contamination and ensuring compliance with environmental regulations. |
| Hazard Class | To be determined from SDS (e.g., Flammable, Corrosive, Toxic) | The hazard class dictates the specific disposal pathway. Incompatible chemicals must not be mixed in the same waste container.[10] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the disposal of this compound. This is not a substitute for the specific instructions in the manufacturer's SDS and your institution's chemical hygiene plan.
1. Waste Identification and Classification:
-
Consult the SDS: The first and most critical step is to review the Safety Data Sheet for this compound to determine if it is classified as a hazardous waste under local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[9]
-
Assume Hazardous: In the absence of an SDS or definitive information, treat this compound as a hazardous chemical waste.[11]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.[10] Incompatible chemicals should be stored and disposed of separately.[2][10]
2. Waste Collection and Storage:
-
Containers: Use only approved, properly labeled hazardous waste containers.[8][10] The container must be compatible with the chemical properties of this compound.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic").[8][12]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.[2][9]
3. Disposal of Unused this compound:
-
Original Container: If disposing of unused or expired this compound, it is best to leave it in its original, labeled container.[8]
-
Chemical Waste Vendor: Arrange for pickup by your institution's licensed hazardous waste disposal vendor.[12] Do not attempt to dispose of solid chemical waste in the regular trash.[13]
4. Disposal of Contaminated Materials:
-
Solid Waste: Personal protective equipment (gloves, lab coats), absorbent materials used for spills, and other solid materials contaminated with this compound should be collected in a designated solid hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not dispose of chemical solutions down the drain unless explicitly permitted by your institution's environmental health and safety department and local regulations.[10][14]
-
Empty Containers: "Empty" containers that held this compound may still contain hazardous residue. These should be managed according to your institution's procedures for empty hazardous chemical containers. This may involve triple-rinsing with a suitable solvent, collecting the rinsate as hazardous waste, and then defacing the label before disposal.[11]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures and prioritizing safety, researchers can ensure the responsible management of this compound waste, contributing to a safe and sustainable laboratory environment.
References
- 1. hazclear.com [hazclear.com]
- 2. nationallaboratorysales.com [nationallaboratorysales.com]
- 3. wilcoprime.com [wilcoprime.com]
- 4. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 5. protectivecoverall.com [protectivecoverall.com]
- 6. media.path.org [media.path.org]
- 7. epa.gov [epa.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. vumc.org [vumc.org]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. Safe Chemical Waste Disposal [fishersci.com]
- 14. acs.org [acs.org]
Personal protective equipment for handling NCT-58
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of NCT-58, a potent C-terminal HSP90 inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks associated with this chemical compound.
Due to the absence of a publicly available Safety Data Sheet (SDS), this guide is based on general best practices for handling chemical compounds of this nature. It is imperative that all users consult the official Safety Data Sheet provided by the supplier before handling this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following PPE is mandatory when working with this compound in any form (solid or in solution).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated. |
| Body Protection | A laboratory coat must be worn at all times. For procedures with a higher risk of splashes or aerosol generation, consider a chemically resistant apron or coveralls. |
| Respiratory Protection | When handling the solid compound or preparing solutions where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is required. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is critical to prevent accidental exposure and maintain the integrity of the compound.
Engineering Controls:
-
Ventilation: All work with this compound, especially the handling of the solid form and preparation of solutions, must be conducted in a certified chemical fume hood.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before starting any procedure, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing: When weighing the solid form of this compound, use a balance inside a chemical fume hood or a containment enclosure to minimize dust inhalation.
-
Solution Preparation: Add the solid this compound to the solvent slowly and carefully to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the supplier's documentation for specific storage temperature recommendations.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All waste containing this compound (e.g., unused compound, contaminated labware, gloves) must be classified as chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect this compound waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of all this compound waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Caption: Logical workflow for handling this compound, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
